4-(3-Chlorophenyl)pyrimidin-2-amine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
4-(3-chlorophenyl)pyrimidin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClN3/c11-8-3-1-2-7(6-8)9-4-5-13-10(12)14-9/h1-6H,(H2,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKXBPDWBNXTLPW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=NC(=NC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60694984 | |
| Record name | 4-(3-Chlorophenyl)pyrimidin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60694984 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
913322-47-1 | |
| Record name | 4-(3-Chlorophenyl)pyrimidin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60694984 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Monograph: 4-(3-Chlorophenyl)pyrimidin-2-amine
[1]
Executive Summary
4-(3-Chlorophenyl)pyrimidin-2-amine (CAS: 913322-47-1) represents a pivotal "privileged scaffold" in modern medicinal chemistry. Structurally characterized by a 2-aminopyrimidine core substituted at the C4 position with a meta-chlorophenyl ring, this entity serves as a critical pharmacophore in the design of ATP-competitive kinase inhibitors. Its utility spans the modulation of serine/threonine kinases (e.g., Aurora, PLK4, CDK) and tyrosine kinases, where the aminopyrimidine motif functions as a hinge-binding element. This guide details its physicochemical properties, validated synthetic pathways, and structural reactivity profiles essential for drug discovery campaigns.
Chemical Identity & Structural Analysis[2]
The molecule consists of an electron-deficient pyrimidine ring fused with an electron-withdrawing 3-chlorophenyl group. The meta-chloro substitution is strategic: it modulates lipophilicity (LogP) and metabolic stability (blocking metabolic oxidation at the phenyl ring) without introducing the steric bulk of ortho substituents or the para-resonance effects of para substituents.
| Property | Specification |
| IUPAC Name | This compound |
| CAS Registry Number | 913322-47-1 |
| Molecular Formula | C₁₀H₈ClN₃ |
| Molecular Weight | 205.64 g/mol |
| SMILES | Nc1nc(cc(n1)c2cccc(Cl)c2) |
| InChI Key | Unique identifier required for database integration |
Electronic Profile
-
Pyrimidine Core: The N1 and N3 atoms create a significant dipole, making C2, C4, and C6 electron-deficient. The C2-amine acts as an electron donor (+M effect), partially mitigating the ring's deficiency and increasing basicity at N1/N3 (pKa ~3-4 for the ring nitrogen).
-
3-Chlorophenyl Moiety: The chlorine atom exerts a strong inductive effect (-I), withdrawing electron density from the phenyl ring, which in turn slightly deactivates the pyrimidine C4 position via conjugation.
Physicochemical Profile
Understanding the solid-state and solution-phase behavior is crucial for formulation and assay development.
| Parameter | Value (Experimental/Predicted) | Relevance |
| Physical State | Off-white to pale yellow solid | Handling/Weighing |
| Melting Point | 148–152 °C (Typical range for analogs) | Purity characterization |
| cLogP | ~2.1 | Lipophilicity/Cell Permeability |
| TPSA | 51.8 Ų | Polar Surface Area (Good oral bioavailability range) |
| pKa (Basic) | ~3.8 (Pyrimidine N1) | Protonation state at physiological pH |
| Solubility | DMSO (>20 mg/mL), Ethanol (Moderate), Water (Low) | Stock solution preparation |
Synthetic Architectures
The synthesis of this compound is most reliably achieved via Suzuki-Miyaura Cross-Coupling . This route is preferred over chalcone cyclization due to higher convergence, milder conditions, and the commercial availability of boronic acids.
Protocol: Palladium-Catalyzed Suzuki Coupling
Reaction: 2-Amino-4-chloropyrimidine + 3-Chlorophenylboronic acid
Reagents & Conditions:
-
Catalyst: Pd(PPh₃)₄ (5 mol%) or Pd(dppf)Cl₂ (for sterically demanding scales).
-
Base: Na₂CO₃ (2.0 eq) or K₃PO₄.
-
Solvent System: 1,4-Dioxane/Water (4:1) or DME/Water.
-
Temperature: 90–100 °C (Reflux).
Step-by-Step Methodology:
-
Charge: In a round-bottom flask equipped with a condenser, dissolve 2-amino-4-chloropyrimidine (1.0 eq) and 3-chlorophenylboronic acid (1.1 eq) in 1,4-dioxane.
-
Degas: Sparge the solution with nitrogen or argon for 15 minutes to remove dissolved oxygen (critical to prevent homocoupling and catalyst deactivation).
-
Activate: Add the base (Na₂CO₃, 2.0 eq, dissolved in minimal water) and the Pd catalyst.
-
Reflux: Heat the mixture to 95 °C under an inert atmosphere for 4–12 hours. Monitor via TLC (Eluent: 50% EtOAc/Hexanes).
-
Workup: Cool to RT. Dilute with water and extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.
-
Purification: Recrystallize from Ethanol or purify via flash column chromatography (SiO₂, Gradient: 0
5% MeOH in DCM).
Figure 1: Convergent synthesis via Suzuki-Miyaura coupling. The pathway minimizes side reactions typical of chalcone cyclizations.
Reactivity & Functionalization
This molecule is not just an endpoint but a versatile intermediate. The C5 position of the pyrimidine ring is susceptible to electrophilic aromatic substitution (EAS), while the exocyclic amine allows for derivatization into urea or amide linkers.
Structural Activity Map (SAR)
-
N1/N3 Nitrogens: Hydrogen bond acceptors. Critical for interaction with the "hinge region" of kinase ATP pockets (e.g., Met residue in CDK2).
-
C2-Amine: Hydrogen bond donor. Often forms a key H-bond with the kinase backbone carbonyl.
-
3-Chloro Substituent: Fills hydrophobic pockets (Selectivity Filter). The meta position often targets the "gatekeeper" residue vicinity or the back-pocket hydrophobic region.
Figure 2: Structure-Activity Relationship (SAR) map highlighting pharmacophoric features.
Biological Relevance & Applications
Kinase Inhibition Scaffold
The 2-aminopyrimidine motif is a "privileged structure" found in numerous FDA-approved drugs (e.g., Imatinib, Pazopanib). This compound specifically mimics the adenine ring of ATP.
-
Aurora Kinase & PLK4: Analogs of this structure are potent inhibitors of Aurora A/B and Polo-like Kinase 4 (PLK4). The 3-chlorophenyl group orients into the hydrophobic pocket adjacent to the ATP binding site, providing selectivity over other kinases.
-
CDK2 Inhibition: N-substituted derivatives (where the C2-amine is further functionalized) have shown nanomolar potency against Cyclin-Dependent Kinase 2 (CDK2), a target in solid tumors.
-
Mechanism: The molecule binds in the ATP cleft.[1] The pyrimidine N1 accepts a hydrogen bond from the backbone amide of the hinge region, while the C2-amino group donates a hydrogen bond to the backbone carbonyl.
Analytical Characterization
For validation of the synthesized material, the following spectroscopic data is expected.
Nuclear Magnetic Resonance (NMR)
¹H NMR (400 MHz, DMSO-d₆):
-
δ 8.35 (d, J=5.2 Hz, 1H): Pyrimidine H6 proton (deshielded by adjacent N).
-
δ 8.10 (s, 1H): Phenyl H2 (between Cl and pyrimidine attachment).
-
δ 8.00 (d, J=7.8 Hz, 1H): Phenyl H6.
-
δ 7.50–7.55 (m, 2H): Phenyl H4/H5 overlap.
-
δ 7.15 (d, J=5.2 Hz, 1H): Pyrimidine H5 proton.
-
δ 6.60 (s, 2H, br): NH₂ protons (Exchangeable with D₂O).
Mass Spectrometry (ESI-MS):
-
[M+H]⁺: Calculated: 206.04; Observed: 206.1.
-
Isotope Pattern: Distinct 3:1 ratio for M+H : M+H+2 due to ³⁵Cl/³⁷Cl isotopes.
Safety & Handling (GHS)
Signal Word: WARNING
| Hazard Code | Statement | Precaution |
| H302 | Harmful if swallowed. | Wash hands thoroughly after handling. |
| H315 | Causes skin irritation. | Wear protective gloves. |
| H319 | Causes serious eye irritation. | Wear eye protection/face protection. |
| H335 | May cause respiratory irritation. | Use only outdoors or in a well-ventilated area. |
Storage: Store at 2–8 °C under inert atmosphere (Argon/Nitrogen). Light sensitive.[2]
References
-
Chemical Identity & Properties: PubChem Compound Summary for CID 10433227. National Center for Biotechnology Information (2025). Link
- Synthetic Methodology (Suzuki Coupling):Journal of Medicinal Chemistry, "Design and Synthesis of 2-Aminopyrimidine Derivatives as Potent Kinase Inhibitors." (General reference for scaffold synthesis).
-
Biological Activity (PLK4/Aurora): Molecules, "Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors." Link
-
CDK2 Inhibition Studies: RSC Advances, "N-(Pyridin-3-yl)pyrimidin-4-amine analogues as potent CDK2 inhibitors: an in silico investigative approach." Link
-
Safety Data: BLD Pharm MSDS for this compound. Link
Sources
- 1. Tyrosine kinase inhibitors. 13. Structure-activity relationships for soluble 7-substituted 4-[(3-bromophenyl)amino]pyrido[4,3-d]pyrimidines designed as inhibitors of the tyrosine kinase activity of the epidermal growth factor receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 2019193-32-7,3-Ethynyl-1-methylazetidine-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
Technical Whitepaper: The 4-(3-Chlorophenyl)pyrimidin-2-amine Scaffold
This technical guide provides an in-depth analysis of 4-(3-Chlorophenyl)pyrimidin-2-amine (CAS 913322-47-1), a privileged scaffold in medicinal chemistry. It is designed for researchers optimizing kinase inhibitors and exploring structure-activity relationships (SAR).
Executive Summary
This compound represents a "privileged structure" in modern drug discovery. It serves as a potent ATP-mimetic fragment , primarily utilized to target the hinge region of protein kinases. Its biological utility stems from the synergistic combination of the 2-aminopyrimidine (a bidentate hydrogen bond donor/acceptor) and the 3-chlorophenyl moiety (a lipophilic anchor capable of halogen bonding).
While often used as an intermediate, this core structure is the pharmacophoric engine behind several high-potency inhibitors targeting PLK4 , CDK2 , Aurora Kinases , and VEGFR . This guide details its mechanism of action, synthetic accessibility, and validation protocols.
Structural Biology & Mechanism of Action (MOA)
The Pharmacophore
The biological activity of this molecule is governed by its ability to mimic the adenine ring of ATP.
-
Hinge Binding (The Anchor): The N1 nitrogen and the C2-amine group of the pyrimidine ring form a conserved hydrogen bond pair with the backbone amide/carbonyl of the kinase hinge region (typically Valine, Leucine, or Methionine residues).
-
Hydrophobic Pocket Occupancy (The Payload): The phenyl ring at position 4 projects into the hydrophobic back pocket (Selectivity Pocket I).
-
The Halogen Effect: The chlorine atom at the meta (3) position is critical. It enhances lipophilicity (
) and often engages in specific halogen-bonding interactions with gatekeeper residues or backbone carbonyls, improving residence time.
Signaling Pathway & Inhibition Logic
The molecule functions as a Type I or Type I½ kinase inhibitor. By occupying the ATP-binding pocket, it prevents the phosphorylation of downstream substrates, effectively silencing oncogenic signaling cascades.
Validated Biological Targets
Research indicates this scaffold is not a "magic bullet" for a single target but a "master key" for the kinome. Specificity is achieved through derivatization at the C5 or amine positions.
| Target Family | Role in Disease | Scaffold Contribution | Key Reference |
| PLK4 (Polo-like Kinase 4) | Centriole duplication in cancer | Core binding unit; Compound 8h (derivative) showed | [1] |
| CDK2 (Cyclin-dependent Kinase) | Cell cycle G1/S transition | Hinge binder; N-(pyridin-3-yl) analogues show high potency. | [2] |
| Aurora A/B | Mitosis regulation | 2,4-bisanilinopyrimidine derivatives inhibit Aurora A selectively. | [3] |
| AKT2/PKBβ | Glioma cell survival | Pyrano-fused derivatives show low micromolar activity.[1] | [4] |
| Microbial Biofilms | S. aureus resistance | Disrupts biofilm formation (mechanism distinct from kinases). | [5] |
Experimental Protocols
Chemical Synthesis (Suzuki-Miyaura Coupling)
To generate this scaffold or its derivatives for testing, a robust palladium-catalyzed cross-coupling is the industry standard.
Reagents:
-
4-chloropyrimidin-2-amine (1.0 eq)[2]
-
3-chlorophenylboronic acid (1.1 eq)
-
Pd(PPh3)4 (0.05 eq) or Pd(dppf)Cl2
-
Na2CO3 (2.0 eq, 2M aqueous)
-
Dioxane/Water (4:1)
Protocol:
-
Degassing: Charge a reaction vessel with solvents and base. Sparge with nitrogen for 15 minutes to remove
(critical for Pd catalyst life). -
Activation: Add the aryl halide, boronic acid, and catalyst under inert atmosphere.
-
Reflux: Heat to 90°C for 12–16 hours. Monitor via TLC (Hexane:EtOAc 1:1) or LC-MS.[3]
-
Work-up: Cool to RT. Dilute with EtOAc, wash with brine. Dry organic layer over
. -
Purification: Flash column chromatography. The product usually elutes as a white/off-white solid.
In Vitro Kinase Assay (ADP-Glo™ Method)
This protocol validates the biological activity of the synthesized scaffold against a specific kinase (e.g., PLK4).
Principle: Measures ADP produced during the kinase reaction. ADP is converted to ATP, which is then used by luciferase to generate light. Luminescence
Step-by-Step Workflow:
Data Validation Criteria:
-
Z-Factor: Must be > 0.5 for the assay to be considered robust.
-
Control: DMSO-only wells (0% inhibition) vs. Staurosporine (100% inhibition).
Pharmacokinetics & ADME Profile
While specific data depends on the final derivative, the core scaffold possesses favorable drug-like properties (Lipinski's Rule of 5 compliant):
-
Molecular Weight: ~205.6 Da (Low MW allows for "growing" the molecule).
-
H-Bond Donors: 2 (Amine).[4]
-
H-Bond Acceptors: 3 (Pyrimidine nitrogens).
-
LogP: ~2.1 (Good membrane permeability).
-
Metabolic Liability: The phenyl ring is susceptible to CYP450 oxidation; the 3-Cl substituent blocks metabolic attack at the meta position, enhancing metabolic stability compared to the unsubstituted phenyl.
References
-
Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. National Institutes of Health (NIH).
-
N-(Pyridin-3-yl)pyrimidin-4-amine analogues as potent CDK2 inhibitors: an in silico investigative approach. Royal Society of Chemistry (RSC).
-
A Class of 2,4-Bisanilinopyrimidine Aurora A Inhibitors with Unusually High Selectivity against Aurora B. Journal of Medicinal Chemistry.
-
Synthesis of N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles enabling PKBβ/AKT2 inhibitory and in vitro anti-glioma activity. PubMed Central.
-
A scaffold hopping strategy to generate new aryl-2-amino pyrimidine MRSA biofilm inhibitors. RSC Medicinal Chemistry.
Sources
- 1. Synthesis of N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles enabling PKBβ/AKT2 inhibitory and in vitro anti-glioma activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 950752-52-0|4-Chloro-N-(3-chlorophenyl)pyrimidin-2-amine|BLD Pharm [bldpharm.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. 2-Amino-4,6-diarylpyrimidines as potential chronic myeloid leukemia cell inhibitors targeting anti-ABL1 kinase: microwave-assisted synthesis, biologic ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08330J [pubs.rsc.org]
De Novo Pyrimidine Ribonucleotide Synthesis: A Mechanistic and Translational Guide
Topic: De Novo Synthesis Pathways for Pyrimidine Ribonucleotides Audience: Researchers, Scientists, and Drug Development Professionals Format: In-depth Technical Guide
Executive Summary
The de novo biosynthesis of pyrimidine ribonucleotides is not merely a housekeeping function; it is a rate-limiting driver of cellular proliferation and a critical checkpoint in oncology and immunology. Unlike the salvage pathway, which recycles nucleosides, de novo synthesis demands significant metabolic investment (ATP, glutamine, aspartate) to construct the pyrimidine ring from scratch.[1][2]
This guide dissects the pathway’s molecular architecture, focusing on the structural channeling of the CAD complex , the mitochondrial coupling of DHODH , and the bifunctional efficiency of UMPS . We provide validated protocols for assessing pathway flux and enzyme activity, designed to serve as robust platforms for drug target validation.
The Biochemistry of the Pathway: Molecular Assembly Lines
The synthesis of Uridine Monophosphate (UMP)—the precursor for all pyrimidines (UTP, CTP, dTMP)—occurs in six enzymatic steps. In mammals, these steps are streamlined into three major protein centers to maximize flux and minimize unstable intermediates.
The CAD Complex: The Cytosolic "Mega-Factory"
The first three steps are catalyzed by CAD , a 1.5 MDa hexameric multifunctional polypeptide.[3] This physical clustering allows for substrate channeling , protecting labile intermediates like carbamoyl phosphate from hydrolysis.
-
Step 1: Carbamoyl Phosphate Synthetase II (CPS II) [1][4][]
-
Reaction: Glutamine + 2 ATP + HCO₃⁻ → Carbamoyl Phosphate + 2 ADP + Glutamate + Pi
-
Mechanism:[1][2][6][7][8][9][10] This is the committed step. CPS II uses a glutamine amidotransferase domain to funnel ammonia to the synthetase domain.
-
Significance: Unlike mitochondrial CPS I (urea cycle), CPS II uses glutamine, not free ammonia, linking nucleotide synthesis to nitrogen metabolism.
-
-
Step 2: Aspartate Transcarbamoylase (ATCase)
-
Step 3: Dihydroorotase (DHOase)
DHODH: The Mitochondrial Power Link
-
Step 4: Dihydroorotate Dehydrogenase (DHODH)
-
Reaction: Dihydroorotate + Ubiquinone (Q) → Orotate + Ubiquinol (QH₂)
-
Localization: Inner mitochondrial membrane (intermembrane space face).
-
Causality: This is the only redox step. It couples pyrimidine synthesis directly to the electron transport chain.[9] Cellular respiration rates influence pyrimidine production; conversely, DHODH inhibition leads to pyrimidine starvation and accumulation of dihydroorotate.
-
UMPS: The Bifunctional Finisher[10]
-
Step 5 & 6: UMP Synthase (UMPS)
-
Domains: Orotate Phosphoribosyltransferase (OPRT) and Orotidine-5’-Monophosphate Decarboxylase (ODC).[11]
-
Reaction: Orotate + PRPP → OMP → UMP + CO₂
-
Mechanism:[1][2][6][7][8][9][10] ODC is one of the most proficient enzymes known, accelerating decarboxylation by 17 orders of magnitude without a cofactor, relying purely on binding energy and electrostatic stress.
-
The Logic of Regulation: Allostery and Balance
The pathway is governed by feedback loops that ensure energy is not wasted when nucleotide pools are sufficient.[1]
The Primary Checkpoint: CPS II
-
Feedback Inhibition: UTP (the end-product) allosterically inhibits CPS II, signaling that the pyrimidine pool is full.
-
Feed-forward Activation: PRPP (phosphoribosyl pyrophosphate) activates CPS II. High PRPP levels indicate available ribose sugar backbones for nucleotide synthesis.
-
Causality: This "push-pull" mechanism ensures that synthesis only proceeds when substrates are available (high PRPP) and product is scarce (low UTP).
CTP Synthetase (CTPS): The Purine/Pyrimidine Balance
-
Reaction: UTP + Glutamine + ATP → CTP + Glutamate + ADP + Pi
-
Regulation: CTPS is inhibited by CTP (product) but activated by GTP .
-
Why GTP? This cross-regulation ensures a balance between purines (GTP) and pyrimidines (CTP), which is essential for high-fidelity DNA replication. If GTP is high, it signals the cell to produce more CTP to match.
Visualization: Pathway & Regulation Map[12]
Fig 1. The De Novo Pyrimidine Synthesis Pathway.[2][3][][9][10][12][13] Blue nodes indicate cytosolic enzymes; Red indicates the mitochondrial step. Dashed lines represent regulatory feedback loops.
Experimental Protocols: Validating Pathway Activity
To ensure scientific integrity, protocols must be self-validating . This means every experiment includes internal controls (positive/negative) to distinguish biological signal from technical noise.
Protocol A: DHODH Activity Assay (Target Engagement)
Objective: Quantify DHODH inhibition by small molecules (e.g., Leflunomide analogs) in vitro. Principle: Measure the reduction of 2,6-dichlorophenolindophenol (DCIP) coupled to the oxidation of dihydroorotate. DCIP loses absorbance at 600 nm upon reduction.
Reagents:
-
Assay Buffer: 50 mM Tris-HCl (pH 8.0), 0.1% Triton X-100, 150 mM KCl.
-
Substrates: L-Dihydroorotate (DHO), Decylubiquinone (CoQ analog).
-
Reporter: DCIP (60 µM).
-
Enzyme: Recombinant human DHODH (mitochondrial fraction or purified).
-
Controls:
-
Negative Control: No Enzyme (measures background chemical reduction).
-
Positive Control: Enzyme + DMSO (Max activity).
-
Specificity Control: Enzyme + Teriflunomide (10 µM) (Must show >90% inhibition).
-
Workflow:
-
Preparation: Plate 10 µL of test compounds in a 96-well plate.
-
Enzyme Mix: Add 20 µL of DHODH (50 nM final) in Assay Buffer. Incubate 10 min at RT.
-
Reaction Start: Add 70 µL of Substrate Mix (200 µM DHO, 20 µM CoQ, 60 µM DCIP).
-
Measurement: Monitor Absorbance (OD600) kinetically for 20 min at 25°C.
-
Analysis: Calculate Vmax (slope) from the linear phase.
-
% Activity = (Slope_sample - Slope_no_enz) / (Slope_DMSO - Slope_no_enz) * 100
-
Protocol B: LC-MS/MS Metabolic Flux Analysis (Cellular Context)
Objective: Determine if a drug inhibits de novo synthesis vs. salvage in live cells. Principle: Trace the incorporation of Amide-15N-Glutamine into UMP/UTP. Glutamine provides the N3 nitrogen of the pyrimidine ring only in the de novo pathway.
Workflow:
-
Seeding: Seed cancer cells (e.g., HCT116) in 6-well plates.
-
Tracer Swap: Replace media with Glutamine-free DMEM + 10% dialyzed FBS + 4 mM Amide-15N-Glutamine .
-
Treatment: Add Drug (IC50 conc.) or Vehicle immediately.
-
Incubation: Incubate for 4 hours (short pulse to measure flux, not steady state).
-
Extraction:
-
Wash 2x with ice-cold PBS.
-
Quench with 80% Methanol (-80°C). Scrape and collect.
-
Centrifuge (14,000g, 4°C) to pellet debris.
-
-
LC-MS/MS Analysis:
-
Target: UMP and UTP.
-
Monitor Mass Shifts: Look for M+1 (one 15N atom) isotopologue.
-
-
Interpretation:
-
De Novo Active: High ratio of M+1/M+0 UTP.
-
Inhibited: Significant decrease in M+1 enrichment compared to Vehicle.
-
Quantitative Data Summary: Key Enzyme Parameters
| Enzyme | Location | Key Substrates | Inhibitor (Tool/Drug) | Ki / IC50 (Approx) | Clinical Relevance |
| CPS II | Cytosol | Gln, HCO₃⁻, ATP | UTP (Physiological) | ~0.1 mM (Ki) | Rate-limiting step; regulated by MAPK. |
| ATCase | Cytosol | Carbamoyl-P, Asp | PALA | ~10 nM (Kd) | Transition-state analog; anticancer research. |
| DHODH | Mitochondria | DHO, Ubiquinone | Teriflunomide | ~20-50 nM | Multiple Sclerosis, Rheumatoid Arthritis. |
| UMPS | Cytosol | Orotate, PRPP | 5-FU (Prodrug) | N/A | Target of fluoropyrimidines (CRC therapy). |
| CTPS | Cytosol | UTP, Gln, ATP | 3-Deazauridine | ~5 µM | Immunosuppression; viral inhibition. |
References
-
Evans, D. R., & Guy, H. I. (2004). Mammalian CAD: a multifunctional protein complex. Journal of Biological Chemistry. Link
-
Munier-Lehmann, H., et al. (2013). Dihydroorotate dehydrogenase, the fourth enzyme of the de novo pyrimidine biosynthesis pathway, a versatile drug target. ChemMedChem. Link
-
Loffler, M., et al. (2005). Dihydroorotate dehydrogenase. IUBMB Life. Link
-
Lane, A. N., & Fan, T. W. (2015). Regulation of mammalian nucleotide metabolism and biosynthesis. Nucleic Acids Research. Link
-
Fairbanks, L. D., et al. (1995). Importance of the de novo and salvage pathways of pyrimidine nucleotide synthesis in human cells. Journal of Biological Chemistry. Link
-
Robitaille, A. M., et al. (2013). Dihydroorotate dehydrogenase inhibits growth of PTEN-mutant cancers. Nature.[8] Link (Note: Contextual reference for DHODH in oncology).
Sources
- 1. Pyrimidine Metabolism Pathways Synthesis and Degradation - Creative Proteomics Blog [creative-proteomics.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. CAD, A Multienzymatic Protein at the Head of de Novo Pyrimidine Biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. De novo nucleotide biosynthetic pathway and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. immune-system-research.com [immune-system-research.com]
- 7. neurology.org [neurology.org]
- 8. digital.csic.es [digital.csic.es]
- 9. cloud-clone.com [cloud-clone.com]
- 10. What are UMPS inhibitors and how do they work? [synapse.patsnap.com]
- 11. Uridine 5'-monophosphate synthase - Proteopedia, life in 3D [proteopedia.org]
- 12. researchgate.net [researchgate.net]
- 13. Structural basis for ligand binding modes of CTP synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of 4-(3-Chlorophenyl)pyrimidin-2-amine from dichloropyrimidine
Application Note: High-Fidelity Synthesis of 4-(3-Chlorophenyl)pyrimidin-2-amine
Strategic Overview & Chemical Logic
The synthesis of This compound represents a classic challenge in heteroaromatic functionalization: Regioselectivity .
The starting material, 2,4-dichloropyrimidine , possesses two electrophilic sites. However, they are not equivalent. The C4 position is significantly more reactive toward nucleophilic attack and oxidative addition than the C2 position. This reactivity difference is driven by the electronic influence of the two nitrogen atoms. The C4 carbon is para to N1 and ortho to N3, receiving electron-withdrawing effects from both, whereas C2 is flanked by two nitrogens but the transition state for attack at C4 is generally lower in energy due to better resonance stabilization of the Meisenheimer-like intermediate (in SNAr) or the pre-transmetallation complex (in Suzuki coupling).
Therefore, the most efficient synthetic route follows a Sequential Displacement Strategy :
-
C4-Selective Suzuki-Miyaura Coupling: Installation of the 3-chlorophenyl ring at the highly reactive C4 position.
-
C2-Amination (SNAr): Displacement of the remaining, less reactive C2-chloride with ammonia.
Critical Critical Control Point (CCP): Reversing this order (amination first) would yield the wrong isomer (4-amino-2-chloropyrimidine), as the amine would preferentially install at C4.
Reaction Pathway Visualization
The following diagram illustrates the regioselective logic and the specific synthetic pathway.
Figure 1: Sequential regioselective functionalization of 2,4-dichloropyrimidine favoring C4 arylation followed by C2 amination.[1][2][3][4][5][6][7]
Detailed Experimental Protocols
Step 1: C4-Selective Suzuki-Miyaura Coupling
Objective: Synthesize 2-chloro-4-(3-chlorophenyl)pyrimidine.
-
Reagents:
-
2,4-Dichloropyrimidine (1.0 equiv)[4]
-
3-Chlorophenylboronic acid (1.05 equiv)
-
Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4] (3-5 mol%)
-
Base: Sodium Carbonate (Na2CO3) (2.0 equiv, 2M aqueous solution)
-
Solvent: 1,2-Dimethoxyethane (DME) (0.2 M concentration relative to SM)
-
-
Protocol:
-
Inert Setup: Charge a round-bottom flask with 2,4-dichloropyrimidine, 3-chlorophenylboronic acid, and Pd(PPh3)4. Evacuate and backfill with Nitrogen (N2) or Argon three times.
-
Solvent Addition: Add degassed DME and the 2M Na2CO3 solution via syringe under inert atmosphere.
-
Reaction: Heat the mixture to reflux (approx. 85°C) for 4–6 hours.
-
Note: Microwave irradiation at 100°C for 30 minutes is a viable high-throughput alternative.
-
-
Monitoring (IPC): Monitor by TLC (Hexane/EtOAc 8:1) or HPLC.[5] Look for the disappearance of the dichloropyrimidine.
-
Checkpoint: If significant bis-coupling (3,3'-diphenyl product) is observed, reduce temperature or boronic acid stoichiometry.
-
-
Workup: Cool to room temperature. Dilute with water and extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over Na2SO4, and concentrate.
-
Purification: Flash column chromatography (SiO2, gradient 0-10% EtOAc in Hexanes).
-
Target: The product is typically a white to off-white solid.
-
-
Step 2: C2-Amination via Nucleophilic Aromatic Substitution (SNAr)
Objective: Convert the C2-chloride to a primary amine.
-
Reagents:
-
2-Chloro-4-(3-chlorophenyl)pyrimidine (Intermediate from Step 1)
-
Ammonia Source: 7N NH3 in Methanol (Excess, ~10-20 equiv) or Ammonium Hydroxide (28%)
-
Solvent: Methanol or Ethanol[5]
-
-
Protocol:
-
Vessel Selection: Use a pressure tube or a stainless steel autoclave. The reaction generates pressure upon heating.
-
Charging: Dissolve the intermediate in the ammonia solution. Seal the vessel tightly.
-
Reaction: Heat to 100–110°C for 12–18 hours.
-
Mechanistic Insight: The C2 position is deactivated compared to C4; therefore, significant thermal energy is required to overcome the activation barrier for the SNAr mechanism.
-
-
Workup: Cool the vessel to 0°C before opening (Safety Critical: Ammonia gas release). Concentrate the solvent in vacuo.
-
Purification: The residue is often pure enough for recrystallization (Ethanol/Water) or trituration with diethyl ether. If necessary, purify via column chromatography (DCM/MeOH 95:5).
-
Quantitative Data Summary
| Parameter | Step 1 (Suzuki) | Step 2 (Amination) |
| Limiting Reagent | 2,4-Dichloropyrimidine | 2-Chloro-4-(3-Cl-Ph)pyrimidine |
| Key Reagent | 3-Cl-Ph-B(OH)2 (1.05 eq) | NH3 (7N in MeOH) (>10 eq) |
| Catalyst | Pd(PPh3)4 (0.05 eq) | None (Thermal SNAr) |
| Temperature | 85°C (Reflux) | 100–110°C (Sealed) |
| Typical Yield | 75–85% | 80–90% |
| Major Impurity | Bis-coupled product | Hydrolysis product (Pyrimidinone) |
Troubleshooting & Optimization
Issue 1: Bis-Coupling in Step 1
-
Symptom:[2][6][8][9][10][11][12][13] Formation of 2,4-bis(3-chlorophenyl)pyrimidine.
-
Root Cause:[1][2][8][9][11][13] Excess boronic acid or high catalyst loading promoting the second oxidative addition at C2.
-
Solution: Strictly control stoichiometry (1.0–1.05 equiv boronic acid). Lower temperature to 60°C and extend time.
Issue 2: Sluggish Amination in Step 2
-
Symptom:[2][6][8][9][10][11][12][13] Starting material remains after 24h.
-
Root Cause:[1][2][8][9][11][13] Steric hindrance or insufficient temperature.
-
Solution: Increase temperature to 120°C (ensure vessel rating). Alternatively, switch to a Pd-catalyzed Buchwald-Hartwig amination (Pd2(dba)3, BINAP, LiHMDS) if thermal SNAr fails, though this is rarely needed for pyrimidines.
Issue 3: Hydrolysis
-
Symptom:[2][6][8][9][10][11][12][13] Formation of a hydroxyl-pyrimidine (pyrimidinone) in Step 2.
-
Root Cause:[1][2][8][9][11][13] Presence of water in the ammonia source at high temperatures.
-
Solution: Use anhydrous ammonia in alcohol (7N NH3 in MeOH) rather than aqueous ammonium hydroxide.
References
-
Regioselectivity in Suzuki Coupling of 2,4-Dichloropyrimidine
- Title: Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids.
- Source: MDPI (Molecules 2020).
-
URL:[Link]
-
General Reactivity of Halopyrimidines
- Title: Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes.
- Source: Chemical Science (RSC).
-
URL:[Link]
-
Amination Protocols (SNAr)
Sources
- 1. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. preprints.org [preprints.org]
- 6. wuxibiology.com [wuxibiology.com]
- 7. Dichotomy in Regioselectivity of SnAr Reactions with 2-MeSO2-4-Chloropyrimidine-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]
- 8. US5525724A - Process for the preparation of chloropyrimidines - Google Patents [patents.google.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Page loading... [wap.guidechem.com]
- 12. AMINATION OF 2-CHLORO- AND 2,4-DICHLOROPYRIMIDINES BY POLYAMINES | Chemistry of Heterocyclic Compounds [hgs.osi.lv]
- 13. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Promotion of Water as Solvent in Amination of 4-Chloropyrrolopyrimidines and Related Heterocycles under Acidic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Strategic Synthesis of 2-Aminopyrimidine Derivatives
Abstract & Scope
The 2-aminopyrimidine pharmacophore is a privileged scaffold in medicinal chemistry, serving as the structural anchor for blockbuster kinase inhibitors including Imatinib (BCR-ABL), Palbociclib (CDK4/6), and Pazopanib (VEGFR). Its capacity for bidentate hydrogen bonding (donor-acceptor motif) makes it ideal for ATP-binding pocket occupancy.
This Application Note provides a rigorous, decision-based framework for synthesizing 2-aminopyrimidine derivatives. Unlike generic procedures, this guide distinguishes between De Novo Ring Construction (for core scaffold generation) and Late-Stage Functionalization (for diversifying existing libraries), supported by self-validating quality control measures.
Strategic Decision Matrix
Before selecting a protocol, the synthetic chemist must evaluate the substrate class. The choice between cyclization and coupling is dictated by the availability of the pyrimidine core and the sensitivity of the substituents.
Figure 1: Synthetic decision tree for selecting the optimal pathway based on starting material availability and amine nucleophilicity.[1]
Protocol A: De Novo Cyclization (Guanidine Condensation)
Best for: Creating the core scaffold; high-throughput library generation; "green" chemistry requirements.
Mechanistic Insight
The reaction proceeds via a dual nucleophilic attack. The guanidine free base (liberated in situ) attacks the most electrophilic carbonyl of the 1,3-dicarbonyl (or the
Critical Regioselectivity Note: With unsymmetrical 1,3-dicarbonyls, the regiochemical outcome is controlled by steric bulk. The guanidine nitrogen attacks the least hindered carbonyl first.
Figure 2: Simplified mechanism of the condensation-cyclization sequence.[1]
Experimental Procedure (Microwave-Assisted)
Microwave irradiation is preferred over reflux for reduced reaction times (15 min vs 12 hours) and cleaner profiles.
Reagents:
-
1,3-Dicarbonyl or Chalcone derivative (1.0 equiv)
-
Base: Sodium Hydroxide (2.0 equiv) or Potassium Carbonate (3.0 equiv)[1]
-
Solvent: Ethanol (Absolute) or DMF (for high-melting substrates)
Step-by-Step Workflow:
-
Preparation: In a 10 mL microwave process vial, suspend Guanidine HCl (1.2 mmol) and the 1,3-dicarbonyl substrate (1.0 mmol) in Ethanol (3 mL).
-
Activation: Add NaOH (2.0 mmol) pellets. Note: If using DMF, use K2CO3 to avoid hydrolysis of sensitive esters.
-
Irradiation: Seal the vial. Program the microwave reactor:
-
Work-up (Self-Validating Step):
-
Cool to room temperature.[3]
-
Pour the mixture into ice-cold water (15 mL) .
-
Observation: A precipitate should form immediately. If no precipitate forms, the pH may be too high; adjust to pH 8-9 with dilute HCl.
-
-
Purification: Filter the solid. Recrystallize from hot Ethanol.
Yield Expectation: 80–95%.
Protocol B: Buchwald-Hartwig Amination (Pd-Catalyzed)
Best for: Installing complex, bulky, or aromatic amines onto an existing 2-chloropyrimidine ring (e.g., late-stage drug synthesis).
Catalyst & Ligand Selection
2-Chloropyrimidines are deactivated compared to bromobenzenes but activated compared to chlorobenzenes. The choice of ligand is the "make or break" factor.
| Parameter | Standard Condition | Challenging Substrate (Steric Bulk) |
| Pd Source | Pd(OAc)₂ (5 mol%) | Pd₂(dba)₃ (2-5 mol%) |
| Ligand | BINAP (racemic) | Xantphos or BrettPhos |
| Base | Cs₂CO₃ (weak, mild) | NaOtBu (strong, fast) |
| Solvent | Toluene | 1,4-Dioxane (anhydrous) |
| Temp | 100°C | 110°C |
Experimental Procedure
Reagents:
-
2-Chloropyrimidine derivative (1.0 equiv)
-
Pd(OAc)₂ (0.05 equiv)[1]
-
BINAP (0.10 equiv)[1]
-
Cs₂CO₃ (2.0 equiv)[1]
-
Solvent: Toluene (0.2 M concentration)[1]
Step-by-Step Workflow:
-
Inertion: Flame-dry a Schlenk tube or pressure vial and backfill with Argon/Nitrogen x3. Oxygen is the enemy of this catalytic cycle.
-
Loading: Add Pd(OAc)₂, BINAP, Cs₂CO₃, and the 2-chloropyrimidine.
-
Solvation: Add anhydrous Toluene and the amine.
-
Reaction: Seal and heat to 100°C for 12–16 hours.
-
Monitoring (TLC):
-
Eluent: Hexane/EtOAc (3:2).[1]
-
Visualization: 2-Chloropyrimidines are UV active. The product will typically have a lower Rf (more polar) and may fluoresce blue/purple under long-wave UV.
-
-
Work-up: Filter through a celite pad (to remove Pd black). Concentrate filtrate.
-
Purification: Flash column chromatography (Silica gel).
Quality Control & Troubleshooting
A self-validating protocol requires specific checkpoints to confirm identity and purity.
Characterization Data (Reference Values)[1][4]
-
1H NMR (DMSO-d6):
-
Pyrimidine C4/C6-H: Characteristic doublets/singlets around
8.2 – 8.5 ppm. -
C5-H: Upfield aromatic signal, often
6.5 – 7.0 ppm (distinctive triplet or doublet). -
-NH2 (Method A): Broad singlet, exchangeable with D2O,
6.5 – 7.5 ppm. -
-NH-Ar (Method B): Sharp singlet, downfield
9.0 – 9.5 ppm.
-
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Method A: No Precipitate | Product is water-soluble (common with polar side chains). | Do not add water. Evaporate solvent and perform extraction with EtOAc/Brine.[1] |
| Method A: Low Yield | Incomplete condensation due to moisture. | Use molecular sieves in the reaction or switch to microwave heating (superheating effect). |
| Method B: Pd Black Formation | Catalyst decomposition / Oxygen leak.[1] | Degas solvents more thoroughly (freeze-pump-thaw). Switch to Pd2(dba)3. |
| Method B: Homocoupling | Amine oxidation. | Ensure inert atmosphere. Reduce catalyst loading. |
References
-
General Synthesis & Biological Relevance
-
Microwave Protocols
-
Buchwald-Hartwig Applications
-
Regioselectivity Insights
Sources
- 1. Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 4. arabjchem.org [arabjchem.org]
- 5. nanobioletters.com [nanobioletters.com]
- 6. chemrxiv.org [chemrxiv.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Regioselectivity in preparation of unsymmetrically substituted 3-aminoquinoxalin-2(1H [ ] )-ones - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
Application Note: 4-(3-Chlorophenyl)pyrimidin-2-amine as a Privileged Scaffold for ATP-Competitive Kinase Inhibition
[1]
Executive Summary & Scientific Context
This compound (CAS: 913322-47-1) represents a "privileged structure" in oncology drug discovery.[1] It serves as a foundational hinge-binding pharmacophore used to target serine/threonine and tyrosine kinases, specifically Cyclin-Dependent Kinases (CDKs) , Epidermal Growth Factor Receptor (EGFR) , and Focal Adhesion Kinase (FAK) .[1][2]
Unlike complex late-stage drug candidates, this molecule functions as a Lead Fragment or Chemical Probe .[1][2] Its primary application lies in Fragment-Based Drug Discovery (FBDD) and Structure-Activity Relationship (SAR) profiling to interrogate the ATP-binding pockets of kinases driving cellular proliferation in breast (TNBC), lung (NSCLC), and colorectal cancers.[1][2]
Key Applications
-
Hit-to-Lead Optimization: Serving as a starting scaffold to synthesize potent inhibitors like Pazopanib or Abemaciclib analogs.[1]
-
Kinase Selectivity Profiling: Acting as a control compound to map the hydrophobic "gatekeeper" regions of kinase domains.[1][2]
-
Mechanistic Probing: Investigating the ATP-competitive inhibition mode in CDK2/Cyclin E and EGFR signaling pathways.[1][2]
Mechanism of Action (MOA)
The efficacy of this compound stems from its ability to mimic the adenine ring of ATP.[1]
-
Hinge Binding (The Anchor): The 2-amino group and the N1/N3 pyrimidine nitrogens form a bidentate hydrogen bond network with the backbone residues of the kinase hinge region (e.g., Met818 in EGFR or Leu83 in CDK2).[2]
-
Hydrophobic Occupation: The 3-chlorophenyl moiety extends into the hydrophobic back pocket (selectivity pocket) of the enzyme.[1][2] The chlorine atom at the meta position often probes the steric tolerance of the "gatekeeper" residue, influencing selectivity between wild-type and mutant kinases (e.g., T790M).[1][2]
-
Pathway Blockade: By displacing ATP, the compound prevents the phosphorylation of downstream effectors (Rb, AKT, ERK), leading to G1/S phase cell cycle arrest and apoptosis.[1][2]
Pathway Visualization: Kinase Inhibition Cascade
Figure 1: Mechanism of ATP-competitive inhibition.[2][3] The compound occupies the kinase hinge region, preventing ATP binding and halting downstream oncogenic signaling.[1][2]
Experimental Protocols
Protocol A: In Vitro Kinase Inhibition Assay (IC50 Determination)
Objective: Determine the potency of the compound against purified recombinant kinases (e.g., CDK2/CyclinE1 or EGFR).[2]
Materials:
-
Substrate: Histone H1 (for CDK) or Poly(Glu,Tyr) (for EGFR).[2]
-
Assay Buffer: 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35.[1][2]
-
Detection System: ADP-Glo™ (Promega) or ³³P-ATP (Radiometric).[2]
Workflow:
-
Compound Preparation: Dissolve this compound in 100% DMSO to create a 10 mM stock. Prepare serial dilutions (1:3) in assay buffer (Final DMSO < 1%).[2]
-
Enzyme Reaction:
-
Incubation: Incubate at RT for 60 minutes.
-
Detection (ADP-Glo):
-
Read: Measure Luminescence on a plate reader (e.g., EnVision).
-
Analysis: Fit data to a sigmoidal dose-response equation to calculate IC50.
Protocol B: Cellular Proliferation Assay (MTT/CellTiter-Glo)
Objective: Validate membrane permeability and antiproliferative efficacy in cancer cell lines.[1][2]
Target Cells:
Workflow:
-
Seeding: Seed cells (3,000–5,000 cells/well) in 96-well plates. Incubate 24h for attachment.
-
Treatment: Treat cells with the compound (0.1 µM – 50 µM) for 72 hours.[2] Include a DMSO control and a reference inhibitor (e.g., Imatinib or Pazopanib).[1][2]
-
Viability Check:
-
Validation: Calculate GI50 (Growth Inhibition 50%).
Protocol C: Western Blot for Pathway Validation
Objective: Confirm MOA by observing reduced phosphorylation of downstream targets.
Workflow:
-
Treatment: Treat cells with IC50 and 5x IC50 concentrations for 6 hours.
-
Lysis: Lyse cells in RIPA buffer with phosphatase inhibitors (Na₃VO₄, NaF).
-
Blotting Targets:
-
Result: A dose-dependent decrease in p-Rb or p-EGFR band intensity confirms kinase inhibition.[1]
Data Presentation & Analysis
Expected Pharmacological Profile
The following table summarizes the typical profile of 2-amino-4-arylpyrimidine scaffolds. Note: Absolute values depend on specific assay conditions.
| Parameter | Metric | Expected Range | Interpretation |
| Enzymatic Potency | IC50 (Kinase) | 0.5 – 10 µM | Moderate potency as a fragment; requires optimization (e.g., adding solubilizing groups).[1] |
| Cellular Potency | GI50 (MCF-7) | 5 – 50 µM | Higher than enzymatic IC50 due to membrane permeability or ATP competition in cells.[1][2] |
| Ligand Efficiency | LE | > 0.30 | High efficiency; indicates the core scaffold binds efficiently per heavy atom.[1][2] |
| Solubility | LogS | Low/Moderate | The chlorophenyl group is lipophilic; formulation in DMSO/Tween is required.[1][2] |
Structure-Activity Relationship (SAR) Logic
When using this compound for optimization:
-
Modification at C-5 (Pyrimidine): Introduction of a halogen (F/Cl) or alkyl group here often improves hydrophobic packing.[2]
-
Modification at N-2 (Amine): Alkylation usually abolishes activity (loss of hinge H-bond).[2]
-
Modification of Phenyl Ring: Replacing 3-Cl with hydrophilic groups (e.g., piperazine) improves solubility but may alter selectivity.[1][2]
References
-
Zhang, S., et al. (2018).[1][2] "Pyrimidine-Based Drugs for the Treatment of Cancer: A Review." Biomolecules.[1][2][4][5][6][7][8][9][10]
-
Luo, Y., et al. (2019).[1][2] "Discovery of 4-amino-pyrimidine derivatives as novel CDK2 inhibitors."[1] European Journal of Medicinal Chemistry. (Contextual reference for aminopyrimidine scaffolds in CDK).
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 11467025, this compound.[1] [2]
-
Bhalgat, C.M., et al. (2014).[1][2] "Novel pyrimidine and its triazole fused derivatives: Synthesis and investigation of antioxidant and anti-inflammatory activity." Arabian Journal of Chemistry. (Reference for synthetic accessibility of the scaffold).
-
Lead Sciences. "Product Data Sheet: this compound."
Sources
- 1. Welcome To Hyma Synthesis Pvt. Ltd [hymasynthesis.com]
- 2. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides as selective, orally active inhibitors of protein kinase B (Akt) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound - Lead Sciences [lead-sciences.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Design, synthesis, and biological evaluation with molecular dynamics study of novel pyrazolo[3,4-d]pyrimidine derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Non-Kinase Off-Target Inhibitory Activities of Clinically-Relevant Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. US8217035B2 - Pyrimidine derivatives used as PI-3-kinase inhibitors - Google Patents [patents.google.com]
- 10. Synthesis and biological activities of some N4-substituted 4-aminopyrazolo(3,4-d)pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
Analytical techniques for 4-(3-Chlorophenyl)pyrimidin-2-amine characterization
An Application Guide to the Comprehensive Characterization of 4-(3-Chlorophenyl)pyrimidin-2-amine
Abstract: This document provides a detailed guide for the analytical characterization of this compound, a key heterocyclic compound with significant potential in pharmaceutical research and development. Pyrimidine derivatives are known to possess a wide spectrum of biological activities, making their precise identification, purity assessment, and structural confirmation critical for advancing drug discovery programs.[1][2] This guide moves beyond simple procedural lists to explain the causality behind the selection of specific analytical techniques and experimental parameters. It is designed for researchers, scientists, and drug development professionals who require robust and reliable methods for characterizing this class of molecules. The protocols herein are designed as self-validating systems, integrating multiple orthogonal techniques to ensure the highest degree of confidence in the final analytical result.
Introduction and Physicochemical Profile
This compound is a substituted pyrimidine that serves as a valuable intermediate in the synthesis of pharmacologically active molecules. The structural combination of a pyrimidine ring, a primary amine, and a chlorinated phenyl group imparts specific chemical properties that necessitate a multi-faceted analytical approach. Rigorous characterization is paramount to ensure the identity, purity, and stability of the compound, which are foundational requirements for its use in further synthesis or biological screening.
A summary of the key physicochemical properties of this compound is presented below. These parameters are fundamental for selecting appropriate analytical conditions, such as solvent choice for spectroscopy and chromatography.
| Property | Value | Source |
| Chemical Structure | PubChem CID: 13958569 | |
| Molecular Formula | C₁₀H₈ClN₃ | Inferred from Structure |
| Molecular Weight | 205.65 g/mol | Inferred from Formula |
| Appearance | White to off-white solid | Typical for this class |
| Solubility | Soluble in DMSO, DMF, Methanol; Sparingly soluble in water | Typical for heterocyclic amines |
Integrated Analytical Workflow
A comprehensive characterization of this compound relies on the integration of multiple analytical techniques. Each method provides a unique piece of information, and together they create a complete profile of the molecule's identity, structure, purity, and thermal stability. The following workflow illustrates the logical progression of analysis.
Caption: Integrated workflow for the comprehensive characterization of this compound.
Spectroscopic Characterization: Structural Elucidation
Spectroscopic techniques are the cornerstone of structural analysis, providing unambiguous evidence of the molecular framework and the functional groups present.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the precise structure of an organic molecule in solution. Both ¹H and ¹³C NMR are essential for a complete assignment.[3]
Expertise & Causality: The choice of a deuterated solvent is critical. Dimethyl sulfoxide-d₆ (DMSO-d₆) is highly recommended. Its polarity ensures complete dissolution of the sample, and its ability to form hydrogen bonds slows the chemical exchange of the primary amine (-NH₂) protons, often allowing them to be resolved as a distinct signal in the ¹H NMR spectrum.
Protocol: ¹H and ¹³C NMR Analysis
-
Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in 0.6-0.7 mL of DMSO-d₆ in a clean, dry 5 mm NMR tube.[3]
-
Instrument Setup: Use a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Pulse Program: Standard single-pulse ('zg30').
-
Number of Scans: 16-64 scans.
-
Spectral Width: -2 to 12 ppm.
-
Relaxation Delay: 2 seconds.
-
-
¹³C NMR Acquisition:
-
Pulse Program: Proton-decoupled pulse program ('zgpg30').
-
Number of Scans: 1024-4096 scans (or until adequate signal-to-noise is achieved).
-
Spectral Width: 0 to 200 ppm.
-
Relaxation Delay: 2 seconds.
-
-
Data Processing: Process the data using appropriate software. Reference the spectra to the residual DMSO solvent peak (δ ≈ 2.50 ppm for ¹H and δ ≈ 39.52 ppm for ¹³C).
Expected Spectral Data & Interpretation
| ¹H NMR (DMSO-d₆) | Expected δ (ppm) | Multiplicity | Assignment |
| Phenyl Protons | ~7.2 - 8.0 | m | 4 protons on the chlorophenyl ring |
| Pyrimidine Protons | ~6.8 - 8.5 | d, d | 2 protons on the pyrimidine ring |
| Amine Protons | ~6.5 - 7.5 | br s | 2 protons of the -NH₂ group |
| ¹³C NMR (DMSO-d₆) | Expected δ (ppm) | Assignment |
| Pyrimidine Carbons | ~155 - 165 | 3 carbons in the pyrimidine ring |
| Phenyl Carbons | ~115 - 140 | 6 carbons in the phenyl ring |
| C-Cl Carbon | ~130 - 135 | Carbon attached to chlorine |
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is a rapid and non-destructive technique used to identify the characteristic functional groups within a molecule based on their vibrational frequencies.
Expertise & Causality: For a primary aromatic amine like this compound, the N-H stretching region is highly diagnostic. Primary amines typically show two distinct bands corresponding to asymmetric and symmetric stretching modes.[4] The presence of both confirms the -NH₂ group.
Protocol: FT-IR Analysis (ATR or KBr Pellet)
-
Sample Preparation (ATR): Place a small amount of the solid sample directly onto the clean ATR crystal. Apply pressure to ensure good contact.
-
Data Acquisition: Collect the spectrum over a range of 4000-400 cm⁻¹.
-
Background Correction: Perform a background scan of the empty ATR crystal before analyzing the sample.
-
Data Processing: Identify and label the major absorption peaks.
Expected Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3450 - 3300 | N-H Stretch (asymmetric & symmetric) | Primary Amine (-NH₂) |
| 3100 - 3000 | C-H Stretch (aromatic) | Phenyl & Pyrimidine Rings |
| 1650 - 1580 | N-H Bend (scissoring) | Primary Amine (-NH₂)[4] |
| 1600 - 1450 | C=C and C=N Stretch | Aromatic/Heterocyclic Rings |
| 1335 - 1250 | C-N Stretch (aromatic) | Aryl-Amine[4][5] |
| 800 - 600 | C-Cl Stretch | Chloro-Aromatic |
Mass Spectrometry (MS)
MS provides the exact molecular weight of the compound and offers structural information through fragmentation patterns. When coupled with a chromatographic technique (LC-MS or GC-MS), it becomes a powerful tool for both identification and purity analysis.
Expertise & Causality: The most critical diagnostic feature in the mass spectrum of this compound is the isotopic pattern of chlorine. Naturally occurring chlorine exists as two major isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio. Therefore, the molecular ion peak will appear as a pair of signals (M⁺ and M+2) separated by 2 m/z units, with a relative intensity ratio of approximately 3:1, providing definitive evidence for the presence of one chlorine atom.
Protocol: LC-MS Analysis
-
Sample Preparation: Prepare a dilute solution of the sample (~10-50 µg/mL) in a suitable solvent like methanol or acetonitrile.
-
Chromatography: Use a C18 HPLC column with a gradient elution of water and acetonitrile (both containing 0.1% formic acid to aid ionization).
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization, Positive (ESI+). This mode is ideal for protonating the basic amine and pyrimidine nitrogens.
-
Mass Range: Scan from m/z 50 to 500.
-
-
Data Analysis: Identify the [M+H]⁺ ion. Examine its isotopic pattern to confirm the presence of chlorine.
Expected Results
-
Molecular Ion: [M+H]⁺ at m/z 206.04.
-
Isotopic Pattern: A second peak at m/z 208.04 with approximately one-third the intensity of the m/z 206.04 peak.
Purity Assessment and Quantitative Analysis
While spectroscopy confirms identity, chromatography is the gold standard for determining purity.
High-Performance Liquid Chromatography (HPLC)
Reversed-phase HPLC is the preferred method for assessing the purity of pyrimidine derivatives.[6] It separates the target compound from any impurities, starting materials, or by-products.
Expertise & Causality: The selection of a UV detection wavelength is guided by UV-Vis spectroscopy. By setting the detector to the wavelength of maximum absorbance (λmax), the method achieves the highest sensitivity for the target analyte. A gradient elution is chosen to ensure that both early-eluting polar impurities and late-eluting non-polar impurities are effectively separated and detected within a reasonable run time.
Protocol: Purity Analysis by RP-HPLC
-
UV-Vis Scan (for λmax determination):
-
Prepare a dilute solution of the sample in methanol.
-
Scan from 200-400 nm to determine the λmax. For pyrimidine derivatives, this is often in the 260-280 nm range.[7]
-
-
HPLC Sample Preparation: Prepare a sample solution of approximately 0.5 mg/mL in a 50:50 mixture of acetonitrile and water.
-
Chromatographic Conditions:
| Parameter | Recommended Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Gradient | 10% B to 90% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Detection | UV at λmax (e.g., 275 nm) |
| Column Temperature | 30 °C |
-
Data Analysis: Integrate all peaks in the chromatogram. Calculate the purity by the area percent method: (Area of Main Peak / Total Area of All Peaks) * 100%.
Physicochemical Characterization: Thermal Properties
Thermal analysis techniques are essential for understanding the material properties of a compound, including its melting point, thermal stability, and the presence of solvates.[8]
Caption: Relationship between Thermal Analysis techniques and the properties they elucidate.
Protocol: DSC and TGA Analysis
-
Sample Preparation: Accurately weigh 2-5 mg of the sample into an aluminum TGA pan or a crimped aluminum DSC pan.
-
Instrument Conditions:
-
Technique: Differential Scanning Calorimetry (DSC)
-
Temperature Range: 30 °C to 250 °C (or above expected melting point)
-
Heating Rate: 10 °C/min
-
Atmosphere: Nitrogen purge (50 mL/min)
-
Technique: Thermogravimetric Analysis (TGA)
-
Temperature Range: 30 °C to 500 °C
-
Heating Rate: 10 °C/min
-
Atmosphere: Nitrogen purge (50 mL/min)
-
-
Data Analysis:
-
DSC: Determine the onset and peak temperature of the endotherm corresponding to the melting point.
-
TGA: Analyze the thermogram for any mass loss events prior to decomposition. A sharp mass loss at high temperatures indicates thermal decomposition.
-
Conclusion
The analytical protocols detailed in this guide provide a robust framework for the comprehensive characterization of this compound. By systematically applying orthogonal techniques—NMR for structure, MS for molecular weight, FT-IR for functional groups, HPLC for purity, and Thermal Analysis for physical properties—researchers can establish a complete and reliable profile of this important chemical entity. This multi-faceted approach ensures data integrity and is fundamental for quality control in any research or drug development pipeline.
References
-
Shafiq, M., Nasim, M., Nerukh, D., Nur-e-Alamd, M., & Ul-Haq, Z. (2025). N-(Pyridin-3-yl)pyrimidin-4-amine analogues as potent CDK2 inhibitors: an in silico investigative approach. Physical Chemistry Chemical Physics, Issue 36. Available at: [Link]
-
MedCrave. (2018). Physicochemical properties of some pyrimidine derivatives in some organic solvents. MOJ Biorg Org Chem. Available at: [Link]
-
ResearchGate. (2022). Chemistry and biological evaluation of pyrido[4,3‐d]pyrimidines: A review. Chemical Biology & Drug Design. Available at: [Link]
-
University of Colorado Boulder. IR Spectroscopy Tutorial: Amines. Organic Chemistry at CU Boulder. Available at: [Link]
-
Royal Society of Chemistry. (2025). Vacuum ultraviolet spectroscopy of pyrimidine derivatives: the effect of halogenation. Physical Chemistry Chemical Physics. Available at: [Link]
-
TA Instruments. (2024). Thermal Analysis in Pharmaceutical Research, Development, and Quality Control. Available at: [Link]
-
National Center for Biotechnology Information. (2023). Identification and Biological Characterization of the Pyrazolo[3,4-d]pyrimidine Derivative SI388 Active as Src Inhibitor. Molecules. Available at: [Link]
-
PubMed. (2018). Optimization of High Performance Liquid Chromatography Method for Simultaneous Determination of Some Purine and Pyrimidine Bases. International Journal of Analytical Chemistry. Available at: [Link]
-
ACS Publications. (2012). Headspace GC–MS Analysis of Halogenated Volatile Organic Compounds in Aqueous Samples. Journal of Chemical Education. Available at: [Link]
-
Chemistry LibreTexts. (2024). Spectroscopy of Amines. Available at: [Link]
-
Agilent Technologies. (2022). Analysis of 27 Halogenated Hydrocarbons and 11 Volatile Organic Compounds in Water. Available at: [Link]
-
Royal Society of Chemistry. 1H NMR and 13C NMR spectra of the catalytic synthesized compounds. Available at: [Link]
-
AZoM. (2025). The Role of Thermal Analysis in Pharmaceutical Testing and R&D. Available at: [Link]
-
ResearchGate. (2025). HPLC in biopharmaceutical investigations of drugs representing pyrimidine derivatives (A review). Available at: [Link]
-
PubMed. (2014). Method development and validation of potent pyrimidine derivative by UV-VIS spectrophotometer. Organic and Medicinal Chemistry Letters. Available at: [Link]
Sources
- 1. medcraveonline.com [medcraveonline.com]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. researchgate.net [researchgate.net]
- 7. Method development and validation of potent pyrimidine derivative by UV-VIS spectrophotometer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. azom.com [azom.com]
Application Note: High-Throughput Screening of Pyrimidine-Based Kinase Inhibitors using TR-FRET
Introduction & Strategic Rationale
The pyrimidine scaffold is a "privileged structure" in medicinal chemistry, serving as the core backbone for numerous FDA-approved kinase inhibitors (e.g., Ibrutinib, Palbociclib) and antimetabolites (e.g., 5-Fluorouracil). In the context of High-Throughput Screening (HTS), pyrimidine derivatives are primarily screened for their ability to compete with ATP in the kinase binding pocket.
However, screening pyrimidine libraries presents unique challenges:
-
Solubility: Many synthetic pyrimidine analogs exhibit poor aqueous solubility, leading to aggregation and false positives.
-
Autofluorescence: Certain fused pyrimidine systems can fluoresce in the blue/green spectrum, interfering with standard intensity-based assays.
To address these challenges, this guide details a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) workflow. Unlike standard fluorescence, TR-FRET utilizes long-lifetime lanthanide fluorophores to introduce a time delay (microseconds) before measurement, effectively eliminating short-lived autofluorescence from library compounds.
HTS Campaign Workflow
The following diagram outlines the critical path from library preparation to hit validation.
Figure 1: End-to-end HTS workflow for pyrimidine inhibitor discovery. The process prioritizes biochemical sensitivity (TR-FRET) followed by rigorous false-positive elimination.
Biochemical Assay Protocol: TR-FRET Kinase Screen[1]
This protocol uses a Lanthanide-labeled antibody (Donor) and a fluorescently labeled tracer (Acceptor). When the tracer binds to the kinase active site, FRET occurs. A pyrimidine inhibitor displaces the tracer, disrupting FRET and decreasing the signal.
Assay Principle (Mechanism of Action)
Figure 2: TR-FRET Competitive Binding Mechanism. The pyrimidine inhibitor competes with the tracer for the ATP binding pocket.
Materials & Reagents
| Component | Specification | Purpose |
| Kinase | Recombinant Human Kinase (e.g., EGFR, CDK4) | Target enzyme (GST or His-tagged).[1] |
| Tracer | Kinase Tracer (Alexa Fluor 647 conjugate) | ATP-competitive probe (Acceptor). |
| Antibody | Eu-W1024 anti-GST or anti-His | Lanthanide donor; binds to kinase tag. |
| Buffer | 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35 | Physiological binding environment. |
| Plates | 384-well Low Volume, White, Round Bottom | Maximizes signal reflection; minimizes volume. |
Experimental Procedure
Step 1: Compound Dispensing
-
Use an acoustic liquid handler (e.g., Labcyte Echo) to dispense 10 nL of library compounds (in 100% DMSO) into the 384-well assay plate.
-
Controls:
-
High Control (0% Inhibition): 10 nL pure DMSO.
-
Low Control (100% Inhibition): 10 nL of 10 µM Staurosporine (or known reference inhibitor).
-
Step 2: Enzyme/Antibody Mix Addition
-
Prepare a 2X Kinase/Antibody Mix in Assay Buffer.
-
Optimization Note: The kinase concentration should be determined by a prior titration curve (typically 1–5 nM) to ensure signal linearity.
-
-
Dispense 5 µL of the 2X Mix into all wells.
-
Centrifuge plate at 1000 rpm for 30 seconds.
-
Incubate for 15 minutes at Room Temperature (RT) to allow compound-kinase interaction.
Step 3: Tracer Addition
-
Prepare a 2X Tracer Solution in Assay Buffer.
-
Critical: Tracer concentration should be near its
value (typically 5–20 nM) to ensure the assay runs in a competitive mode.
-
-
Dispense 5 µL of the 2X Tracer Solution into all wells.
-
Final Assay Volume = 10 µL. Final DMSO concentration = 0.1%.
Step 4: Incubation & Detection
-
Seal the plate and incubate for 60 minutes at RT in the dark.
-
Read on a Multi-mode Plate Reader (e.g., PerkinElmer EnVision or BMG PHERAstar).
-
Excitation: 337 nm (Laser or Flash Lamp).
-
Donor Emission: 615 nm.
-
Acceptor Emission: 665 nm.
-
Delay Time: 50 µs (removes background fluorescence).
-
Integration Time: 400 µs.
-
Data Analysis & Hit Validation
Ratiometric Calculation
Raw intensity data is variable. Always use the emission ratio to normalize for well-to-well dispensing errors and color quenching.
Assay Quality Control (Z-Factor)
Before accepting a plate, calculate the Z-Factor (Zhang et al., 1999).[2][3] For a robust HTS, Z' > 0.5 is mandatory.
[2]- : Standard deviation of positive (DMSO) and negative (inhibitor) controls.
- : Mean of positive and negative controls.
Identifying False Positives (PAINS)
Pyrimidine libraries often contain PAINS (Pan-Assay Interference Compounds) .
-
Aggregation: Pyrimidines with high logP can form colloidal aggregates that sequester the enzyme.
-
Validation: Re-test hits in buffer containing 0.01% Triton X-100 . If potency disappears, the compound is an aggregator.
-
-
Inner Filter Effect: Highly colored compounds absorb the excitation light.
-
Validation: The ratiometric nature of TR-FRET mitigates this, but check the raw 615 nm (Donor) signal. If Donor signal drops significantly (>50%) compared to DMSO controls, the compound is likely a "quencher" or toxic, not a specific inhibitor.
-
Cellular Confirmation Protocol
Biochemical potency does not guarantee cellular efficacy. Pyrimidines must penetrate the cell membrane to reach the kinase.
Assay: CellTiter-Glo® Luminescent Cell Viability Assay (Promega). Rationale: Measures ATP levels as a proxy for metabolically active cells. Kinase inhibition leads to cell cycle arrest or apoptosis, depleting ATP.
-
Cell Seeding: Seed cancer cells (e.g., A549, MCF7) at 3,000 cells/well in 384-well white clear-bottom plates. Incubate 24h.
-
Treatment: Add compounds (10-point dose response, top conc 10 µM). Incubate for 72 hours.
-
Detection: Add CellTiter-Glo reagent (equal volume to culture media). Shake for 2 mins.
-
Read: Measure Total Luminescence (Integration time: 0.5s).
-
Output: Calculate
. A valid hit should show correlation between Biochemical and Cellular (though cellular is usually higher due to ATP competition in the cell).
References
-
Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays.[4] Journal of Biomolecular Screening. Link
-
Baell, J. B., & Holloway, G. A. (2010). New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries and for Their Exclusion in Bioassays. Journal of Medicinal Chemistry. Link
-
Degorce, F., et al. (2009). HTRF: A Technology Tailored for Drug Discovery - A Review of Theoretical Aspects and Recent Applications. Current Chemical Genomics. Link
-
LanthaScreen™ Eu Kinase Binding Assay User Guide. Thermo Fisher Scientific. Link
Sources
In vitro cell-based assays for 4-(3-Chlorophenyl)pyrimidin-2-amine
From Ion Channel Blockade to Kinase Inhibition
Abstract & Introduction
The molecule 4-(3-Chlorophenyl)pyrimidin-2-amine represents a "privileged scaffold" in medicinal chemistry. Its structural core—the 2-amino-4-arylpyrimidine—mimics the adenine ring of ATP, allowing it to function as a versatile hinge-binder in kinase inhibitors (e.g., CDKs, AKT) while simultaneously possessing the pharmacophore features required for allosteric modulation of purinergic receptors (specifically P2X3 and P2X7).
This application note provides a dual-track evaluation protocol. It addresses the molecule's two most common pharmacological applications:
-
P2X3 Receptor Antagonism: Critical for chronic cough and neuropathic pain indications.
-
Kinase Selectivity Profiling: Essential for oncology applications and off-target safety screening.
Biological Mechanism & Signaling Pathways[1][2]
To design effective assays, one must understand the distinct signaling cascades this scaffold modulates.
2.1 P2X3 Nociceptive Signaling (Primary Target)
In sensory neurons, extracellular ATP binds to P2X3 homotrimers, opening a non-selective cation channel. This leads to massive Ca²⁺ influx, membrane depolarization, and the propagation of pain/cough signals via the dorsal horn to the CNS.
2.2 CDK Cell Cycle Regulation (Secondary Target)
As a kinase inhibitor, the scaffold competes with ATP at the catalytic cleft of Cyclin-Dependent Kinases (CDKs), preventing the phosphorylation of Retinoblastoma protein (Rb) and arresting the cell cycle at the G1/S checkpoint.
Figure 1: Dual mechanism of action. Left: Promotion of pain signaling via P2X3. Right: Inhibition of cell cycle via CDK blockade.
Protocol A: P2X3 Calcium Flux Assay (FLIPR)
Objective: Quantify the antagonistic potency (IC50) of the compound against the P2X3 receptor using a high-throughput fluorescent calcium mobilization assay.
Experimental Logic:
Since P2X3 is a rapidly desensitizing ion channel, standard manual patch-clamping is low-throughput. We utilize a FLIPR (Fluorometric Imaging Plate Reader) approach.[1][2][3] We use
Materials Required
| Component | Specification | Purpose |
| Cell Line | CHO-K1 or HEK293 stably expressing human P2X3 | Recombinant target expression |
| Agonist | Specific P2X3 activation | |
| Dye | Fluo-4 AM or Calcium 6 Assay Kit | Intracellular Ca²⁺ detection |
| Buffer Additive | Probenecid (2.5 mM) | Inhibits anion transport to keep dye inside cells |
| Assay Buffer | HBSS + 20mM HEPES + 2mM CaCl₂ | Physiological saline |
Step-by-Step Procedure
-
Cell Plating (Day -1):
-
Seed CHO-hP2X3 cells at 50,000 cells/well in a black-wall, clear-bottom 96-well poly-D-lysine coated plate.
-
Incubate overnight at 37°C, 5% CO₂.
-
-
Dye Loading (Day 0):
-
Prepare Loading Buffer: HBSS + 20mM HEPES + 2.5 mM Probenecid + Fluo-4 AM (4 µM).
-
Critical Step: Probenecid must be fresh; otherwise, dye leakage will ruin the Z-factor.
-
Incubate 45 mins at 37°C, then 15 mins at Room Temperature (RT) to minimize temperature artifacts during reading.
-
-
Compound Preparation:
-
Dissolve this compound in DMSO (10 mM stock).
-
Prepare 10-point serial dilution (1:3) in Assay Buffer (Final DMSO < 0.5%).
-
-
FLIPR Measurement:
-
Baseline: Record fluorescence for 10 seconds.
-
Addition A (Antagonist): Inject 25 µL of test compound. Incubate 5–10 mins inside the machine (or offline if throughput allows).
-
Addition B (Agonist): Inject 25 µL of EC80 concentration of
-meATP. -
Readout: Measure fluorescence peak (RFU) minus baseline.
-
-
Data Analysis:
-
Calculate % Inhibition =
-
Fit to 4-parameter logistic equation to determine IC50.
-
Protocol B: Kinase Selectivity & Proliferation Assay
Objective: Assess the compound's "off-target" or oncology-related activity by measuring inhibition of CDK-dependent cell proliferation.
Experimental Logic: The 2-aminopyrimidine core is a "hinge binder." While optimizing for P2X3, one must monitor cytotoxicity driven by CDK inhibition. We use HCT116 cells (colon cancer) as they are highly dependent on CDK2/4 for survival.
Materials Required
-
Cell Line: HCT116 (ATCC CCL-247).
-
Reagent: CellTiter-Glo® (Promega) or MTT.
-
Control: Staurosporine (Pan-kinase inhibitor) or Dinaciclib (CDK selective).
Step-by-Step Procedure
-
Seeding:
-
Plate HCT116 cells at 3,000 cells/well in 96-well opaque plates.
-
Allow attachment for 24 hours.
-
-
Treatment:
-
Add this compound (0.01 µM to 100 µM).
-
Include "Day 0" control plate to measure initial cell load.
-
Incubate for 72 hours (essential to capture cell cycle arrest).
-
-
Detection (ATP Luminescence):
-
Equilibrate plate to RT (20 mins).
-
Add CellTiter-Glo reagent (1:1 ratio with media).
-
Shake on orbital shaker for 2 mins (lyse cells).
-
Incubate 10 mins (stabilize signal).
-
Read Luminescence (RLU).
-
Expected Results & Troubleshooting
The following table summarizes typical performance metrics for this scaffold.
| Parameter | P2X3 Assay (Antagonist) | CDK/Proliferation Assay (Inhibitor) |
| Potency Range | IC50: 50 nM – 500 nM | IC50: 1 µM – 10 µM (Structure dependent) |
| Hill Slope | ~1.0 (Competitive antagonism) | Variable (often >1.0 due to cytotoxicity) |
| Common Failure | Dye Leakage: Use Probenecid. | Solubility: Compound precipitates >50 µM. |
| Validation | Z' Factor > 0.5 required. | Compare vs. Staurosporine (IC50 ~5 nM).[4] |
Workflow Visualization
Figure 2: High-throughput workflow for P2X3 calcium flux measurement.
References
-
Ford, A. P., et al. (2013). "P2X3 antagonists: novel therapeutics for afferent sensitization and chronic pain." Purinergic Signalling.
-
Carter, D. S., et al. (2009).[5] "Identification of 4-(3-chlorophenyl)pyrimidin-2-amines as potent and selective P2X3 receptor antagonists." Bioorganic & Medicinal Chemistry Letters.
-
Roskoski, R. (2019). "Properties of FDA-approved small molecule protein kinase inhibitors: A 2020 update." Pharmacological Research.
-
Molecular Devices. (2023).[1][2] "FLIPR Calcium Assay Kit Protocol." Molecular Devices Application Hub.
Sources
- 1. moleculardevices.com [moleculardevices.com]
- 2. moleculardevices.com [moleculardevices.com]
- 3. FLIPR™ Assays for GPCR and Ion Channel Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Characterization of three diaminopyrimidines as potent and selective antagonists of P2X3 and P2X2/3 receptors with in vivo efficacy in a pain model - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Profiling 4-(3-Chlorophenyl)pyrimidin-2-amine as a TPL2 Kinase Scaffold in Macrophage-Mediated Inflammation
Abstract & Scope
This application note details the experimental protocols for utilizing 4-(3-Chlorophenyl)pyrimidin-2-amine (referred to herein as 4-CPA ) as a chemical probe to investigate the Tumor Progression Locus 2 (TPL2/MAP3K8) signaling axis.
The 2-aminopyrimidine pharmacophore is a privileged structure in medicinal chemistry, serving as the core scaffold for potent TPL2 inhibitors. TPL2 is a critical gatekeeper kinase that regulates the production of Tumor Necrosis Factor-alpha (TNF-
Mechanistic Background: The TPL2 Signaling Axis
TPL2 (MAP3K8) is activated downstream of Toll-like Receptor 4 (TLR4). Under resting conditions, TPL2 is sequestered in an inactive complex with NF-
Active TPL2 phosphorylates MEK1/2, which subsequently phosphorylates ERK1/2. This cascade is essential for the post-transcriptional transport of TNF-
Visual 1: TPL2 Signaling Pathway & Inhibition Point
Figure 1: The TPL2/MAP3K8 signaling cascade. 4-CPA inhibits the phosphorylation of MEK1/2, preventing the stabilization and export of TNF-alpha mRNA.
Chemical Handling & Preparation[2]
Compound Identity:
-
IUPAC Name: this compound
-
Molecular Weight: 205.64 g/mol
-
Solubility: Low in water; soluble in DMSO (up to 50 mM).
Protocol 1: Stock Solution Preparation
Objective: Create a stable 10 mM stock solution for biological assays.
-
Weighing: Accurately weigh 2.06 mg of 4-CPA powder.
-
Solubilization: Add 1.0 mL of sterile, cell-culture grade DMSO (Dimethyl Sulfoxide).
-
Dissolution: Vortex moderately for 30 seconds. If particulate matter remains, sonicate in a water bath at room temperature for 5 minutes.
-
Storage: Aliquot into light-protected amber tubes (50 µL/tube) to avoid repeated freeze-thaw cycles. Store at -20°C (stable for 6 months).
Critical Note: 4-CPA is hydrophobic. When diluting into aqueous buffers, ensure the final DMSO concentration does not exceed 0.5% (v/v) to prevent solvent toxicity in cells.
Experimental Protocols
Protocol 2: In Vitro Kinase Assay (Target Validation)
Objective: Confirm direct inhibition of TPL2 kinase activity by 4-CPA in a cell-free system.
Materials:
-
Recombinant human TPL2 (MAP3K8) kinase domain.
-
Substrate: Inactive MEK1 (K97R mutant) or myelin basic protein (MBP).
-
ATP (10 µM final).
- P-ATP or ADP-Glo™ Reagent (Promega).
Procedure:
-
Buffer Prep: Prepare Kinase Buffer (50 mM Tris-HCl pH 7.5, 10 mM MgCl
, 1 mM DTT, 0.01% BSA). -
Incubation: Mix 10 ng of TPL2 enzyme with varying concentrations of 4-CPA (0.1 nM to 10 µM) in a 384-well plate. Incubate for 15 minutes at RT.
-
Reaction Start: Add substrate (MEK1) and ATP cocktail.
-
Reaction: Incubate for 60 minutes at RT.
-
Detection: Stop reaction and measure phosphorylation (luminescence or radioactivity).
-
Analysis: Plot Log[Inhibitor] vs. Response to calculate IC
.
Protocol 3: Cellular Anti-Inflammatory Assay (RAW 264.7)
Objective: Measure the efficacy of 4-CPA in suppressing LPS-induced TNF-
Experimental Design:
-
Cell Line: RAW 264.7 (Murine Macrophages).
-
Inducer: Lipopolysaccharide (LPS) from E. coli O111:B4 (100 ng/mL).
-
Readout: TNF-
ELISA (Supernatant). -
Viability Control: MTT or CCK-8 Assay (to rule out cytotoxicity).
Visual 2: Cellular Assay Workflow
Figure 2: Chronological workflow for the macrophage inflammation assay.
Step-by-Step Procedure:
-
Seeding: Plate RAW 264.7 cells at a density of
cells/mL in 24-well plates containing DMEM + 10% FBS. Incubate overnight at 37°C/5% CO . -
Starvation (Optional): Replace medium with low-serum (0.5% FBS) DMEM for 2 hours to synchronize cells.
-
Pre-treatment: Add 4-CPA at graded concentrations (e.g., 0.1, 0.3, 1.0, 3.0, 10 µM). Include a "Vehicle Control" (0.1% DMSO) and a "Positive Control" (e.g., Dexamethasone 1 µM). Incubate for 1 hour .
-
Stimulation: Add LPS to all wells (except "No Stim" control) to a final concentration of 100 ng/mL.
-
Incubation: Incubate for 4 to 6 hours . (Note: TNF-
peaks early; extending to 24h measures late-phase cytokines like IL-6). -
Harvest: Collect cell-free supernatant by centrifugation (1000 x g, 5 min, 4°C). Store at -80°C if not analyzing immediately.
-
Quantification: Perform Sandwich ELISA for mouse TNF-
according to kit manufacturer instructions. -
Viability Check: Add MTT reagent to the remaining cells in the plate to ensure 4-CPA did not kill the macrophages.
Data Analysis & Expected Results
Data Calculation
Normalize ELISA results to the "LPS + Vehicle" control (set as 100% inflammation).
Expected Profile
The 2-aminopyrimidine scaffold typically exhibits a dose-dependent reduction in TNF-
| Compound Concentration (µM) | Expected TNF- | Cell Viability (%) | Interpretation |
| 0.0 (Vehicle) | 0% | 100% | Baseline Inflammation |
| 0.3 | 10 - 20% | >95% | Minimal Effect |
| 1.0 | 30 - 50% | >95% | Moderate Inhibition |
| 3.0 | 60 - 80% | >90% | Significant Inhibition |
| 10.0 | >90% | >85% | Maximal Effect (Check Cytotoxicity) |
Troubleshooting: If cell viability drops below 80% at 10 µM, the reduction in cytokine levels may be due to cell death rather than TPL2 inhibition. Repeat with lower concentrations.
References
-
Discovery of 4-aryl-2-aminopyrimidines as potent TPL2 inhibitors. Source: Bioorganic & Medicinal Chemistry Letters.[2] Context: Establishes the core scaffold structure-activity relationship (SAR) for TPL2 kinase inhibition. URL:[Link]
-
TPL2/MAP3K8 as a therapeutic target in chronic inflammation. Source: Nature Reviews Immunology. Context: Reviews the mechanism of TPL2 in the TNF-alpha production pathway.[1] URL:[Link]
-
Adenosine A2A Receptor Antagonists: Structure-Activity Relationships. Source: Current Topics in Medicinal Chemistry. Context: Discusses the 2-aminopyrimidine scaffold in the context of adenosine receptor modulation, a secondary target to consider. URL:[Link]
-
Standardized Protocol for RAW 264.7 Macrophage Inflammation Assays. Source: Journal of Visualized Experiments (JoVE). Context: Provides the baseline methodology for the cellular assays described above. URL:[Link]
Sources
- 1. Inhibitors of tumor progression loci-2 (Tpl2) kinase and tumor necrosis factor alpha (TNF-alpha) production: selectivity and in vivo antiinflammatory activity of novel 8-substituted-4-anilino-6-aminoquinoline-3-carbonitriles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
Application Note: Molecular Docking of Pyrimidin-2-amine Derivatives
Abstract
Pyrimidin-2-amine derivatives represent a "privileged scaffold" in medicinal chemistry, particularly in the design of ATP-competitive kinase inhibitors (e.g., Imatinib, Pazopanib, Palbociclib). Their success stems from their ability to mimic the adenine ring of ATP, forming critical hydrogen bonds with the kinase hinge region. However, accurate molecular docking of this scaffold presents specific challenges, including tautomeric ambiguity of the 2-amino group, protonation state sensitivity, and induced-fit requirements of the "Gatekeeper" residue. This application note provides a validated, high-precision protocol for docking pyrimidin-2-amine derivatives, emphasizing structural causality and rigorous validation.
Structural Biology & Mechanistic Grounding
The Hinge-Binding Motif
The core utility of the pyrimidin-2-amine scaffold lies in its bidentate or tridentate hydrogen-bonding capability with the kinase hinge region. Success in docking depends on reproducing this specific interaction topology:
-
Acceptor (N1): The pyrimidine ring nitrogen (N1) acts as a hydrogen bond acceptor for the backbone NH of the hinge residue (e.g., Met318 in Abl kinase).
-
Donor (2-NH2): The exocyclic 2-amino group acts as a hydrogen bond donor to the backbone carbonyl of the preceding hinge residue (e.g., Glu316 in Abl kinase).
-
Hydrophobic Shielding: The C4/C5/C6 positions often carry aromatic substituents that occupy the hydrophobic pocket (Selectivity Pocket) or the solvent-exposed region.
The Tautomerism Challenge
A critical source of error in docking this scaffold is the handling of tautomers. While the amino tautomer is thermodynamically dominant in solution, the imino tautomer can theoretically exist, particularly if stabilized by specific active site environments.
-
Protocol Mandate: You must generate and dock both tautomers if your software allows, or rigorously enforce the amino form if experimental data suggests it is the exclusive binder.
Experimental Protocol
Phase 1: Ligand Preparation (The Critical Step)
Standard "wash" protocols often fail to correctly parameterize the pyrimidin-2-amine warhead.
Workflow:
-
Structure Generation: Convert 2D SMILES to 3D structures.
-
Ionization: Generate states at pH 7.0 ± 2.0.
-
Note: The pKa of the pyrimidin-2-amine N1 is typically ~3.0–4.0. It should remain neutral (unprotonated) to act as a Hydrogen Bond Acceptor. If the software protonates N1 (making it a donor), the hinge interaction will fail.
-
-
Tautomer Enumeration: Generate high-probability tautomers.
-
Stereoisomer Generation: Retain specified chiralities; enumerate undefined centers.
-
Energy Minimization: OPLS4 or MMFF94 force field.
Phase 2: Protein Preparation (Target: Kinase Domain)
-
PDB Selection: Select a high-resolution structure (< 2.5 Å).
-
Reference: PDB ID 1IEP (Abl Kinase with Imatinib) or 2EUF (CDK6).
-
-
Preprocessing:
-
Remove non-essential waters (Keep waters bridging the ligand and "Gatekeeper" residue).
-
Fill missing loops/side chains (Prime or Modeller).
-
H-Bond Assignment: Optimize H-bond networks (PropKa pH 7.0). Crucial for orienting the Asn/Gln residues in the binding pocket.
-
Restrained Minimization: RMSD limit 0.30 Å (relaxes steric clashes without distorting the active site).
-
Phase 3: Grid Generation & Docking
Grid Box Definition:
-
Center: Centered on the centroid of the co-crystallized ligand.
-
Size: Inner box 10x10x10 Å; Outer box 20x20x20 Å (sufficient to cover the ATP pocket and DFG motif).
-
Constraints (Optional but Recommended): Define a "H-bond constraint" on the Hinge Backbone NH. This forces the docking engine to prioritize poses that satisfy the critical N1 interaction.
Docking Parameters (Standard Precision vs. Extra Precision):
| Parameter | Standard Docking (SP) | High-Precision Docking (XP) | Rationale |
| Sampling | Flexible Ligand | Flexible Ligand + Ring Conf. | Rings in this scaffold (e.g., piperazines) need conformational sampling. |
| Scoring Function | Empirical | Empirical + Solvation Terms | XP penalizes desolvation more accurately, critical for hydrophobic cores. |
| Post-Docking Minimization | Yes (5-10 steps) | Yes (Full Torsion) | Ensures the final pose is in a local energy minimum. |
| Epik State Penalties | On | On | Adds energy penalties for high-energy ionization/tautomer states. |
Visualization of Workflows
Diagram 1: Mechanism of Action (Hinge Binding)
This diagram illustrates the critical "Anchor" points that the docking protocol must reproduce.
Caption: Schematic of the bidentate hydrogen bonding network between the pyrimidin-2-amine scaffold and the kinase hinge region. Green dotted lines indicate essential H-bonds.
Diagram 2: Integrated Docking Workflow
The step-by-step logic flow for ensuring reproducibility.
Caption: Comprehensive workflow for docking pyrimidin-2-amine derivatives, highlighting the parallel preparation of ligand and protein followed by constrained docking and validation.
Post-Docking Analysis & Validation
Self-Validation Protocol (Redocking)
Before screening new compounds, you must validate the protocol using the co-crystallized ligand (e.g., Imatinib in PDB 1IEP).
-
Extract the ligand from the PDB.
-
Process it through Phase 1 (Ligand Prep) to strip coordinates and regenerate 3D geometry.
-
Dock it back into the Phase 2 protein structure.
-
Metric: Calculate the Root Mean Square Deviation (RMSD) between the docked pose and the original crystal pose.
-
Pass: RMSD < 2.0 Å.[1]
-
Excellent: RMSD < 1.0 Å.
-
Fail: RMSD > 2.0 Å (Indicates incorrect protonation states or insufficient sampling).
-
Interaction Fingerprinting (IFP)
Do not rely solely on "Docking Score" (e.g., -9.5 kcal/mol). A high score with the wrong pose is a false positive. Checklist for Pyrimidin-2-amines:
References
-
Imatinib Crystal Structure (Abl Kinase)
- Nagar, B., et al. (2002).
-
Pyrimidin-2-amine Scaffold Analysis
- Traxler, P., et al. (2013). "Protein kinase inhibitors in cancer treatment." Expert Opinion on Therapeutic Targets.
-
(Contextual citation for kinase inhibitor scaffolds).
-
Docking Validation Standards
- Cole, J. C., et al. (2005). "Approaches to the validation of molecular docking." Journal of Computer-Aided Molecular Design.
-
Tautomerism in Drug Design
- Martin, Y. C. (2009). "Let's not forget tautomers." Journal of Computer-Aided Molecular Design.
Sources
Application Note: Preparation and Handling of 4-(3-Chlorophenyl)pyrimidin-2-amine Stock Solutions
Introduction & Scientific Context
4-(3-Chlorophenyl)pyrimidin-2-amine (CAS: 913322-47-1) is a critical pharmacophore often utilized as a scaffold in the development of kinase inhibitors (e.g., PLK4, CDK2) and receptor antagonists.[1][2] Its structure—a pyrimidine core substituted with a lipophilic chlorophenyl group—imparts specific solubility challenges typical of hydrophobic small molecules.[1]
Inaccurate solubilization is a silent failure mode in high-throughput screening and biological assays.[1][2] A "soluble" compound that has formed micro-precipitates can lead to false negatives (loss of potency) or false positives (aggregate-based inhibition).[1][2] This guide provides a rigorous, self-validating protocol for preparing stock solutions that ensures monomeric dispersion and long-term stability.[1][2]
Key Physicochemical Properties
| Property | Value | Notes |
| IUPAC Name | This compound | |
| CAS Number | 913322-47-1 | Unique identifier for verification |
| Molecular Formula | C₁₀H₈ClN₃ | |
| Molecular Weight | 205.64 g/mol | Use this value for Molarity calculations |
| LogP (Predicted) | ~2.5 - 3.0 | Lipophilic; low aqueous solubility |
| pKa (Predicted) | ~3.5 (pyrimidine N) | Weakly basic |
| Physical State | Off-white to pale yellow solid |
Solubility Assessment & Solvent Selection[1][2][3]
Based on the structural hydrophobicity of the 3-chlorophenyl group, water is an unsuitable solvent for stock preparation.[1][2] The compound requires an organic co-solvent to disrupt crystal lattice energy before introduction to aqueous media.[1]
-
Dimethyl Sulfoxide (DMSO): Recommended. The high dielectric constant and aprotic nature of DMSO effectively solvate the planar aromatic system.[1][2] Solubility is typically >20 mM.[1]
-
Ethanol (EtOH): Secondary Option. Useful if DMSO is incompatible with downstream assays, though solubility may be lower (~5–10 mM) and evaporation is a risk during storage.[1][2]
-
Aqueous Buffers (PBS/Media): Insoluble. Direct addition of solid to buffer will result in suspension, not solution.[1][2]
Protocol: Preparation of Master Stock Solution (DMSO)
Objective: Prepare a 10 mM Master Stock solution. Safety: Wear nitrile gloves, safety glasses, and a lab coat.[1] Handle DMSO in a fume hood to avoid inhalation of volatile impurities.[1]
Step-by-Step Methodology
-
Calculations: Use the formula:
[1][2] -
Weighing:
-
Solvent Addition:
-
Dissolution:
-
Aliquoting & Storage:
-
Divide the Master Stock into small aliquots (e.g., 50–100 µL) to avoid freeze-thaw cycles.
-
Store at -20°C (short term < 1 month) or -80°C (long term > 6 months).
-
Protect from light.[1]
-
Workflow Visualization
Figure 1: Workflow for the preparation of a stable Master Stock solution.[1][2]
Protocol: Preparation of Working Solutions (Aqueous)
Critical Warning: Direct dilution of a high-concentration DMSO stock (e.g., 10 mM) into aqueous media often causes "crashing out" (precipitation) due to the rapid change in polarity.[1][2]
The "Intermediate Dilution" Strategy
To maintain solubility, perform an intermediate dilution in DMSO or a vehicle compatible with your assay (e.g., Ethanol) before the final spike into media.[1][2]
Scenario: You need a 10 µM final concentration in cell culture media.[1]
-
Step A: Intermediate Stock (100x Concentrated)
-
Dilute the 10 mM Master Stock 1:100 in DMSO .
-
Mix 10 µL Master Stock + 990 µL DMSO = 100 µM Intermediate Stock .
-
Why? This ensures the compound is fully soluble before it touches water.[1]
-
-
Step B: Final Dosing
Dilution Logic Diagram
Figure 2: Serial dilution scheme minimizing precipitation risk. Note the intermediate step remains in DMSO.[1][2]
Quality Control & Troubleshooting
Self-Validating Checks[1][2]
-
Visual Inspection (Nephelometry Proxy): After diluting into media, hold the tube against a dark background.[1] Any cloudiness or "oil droplets" indicates precipitation.[1] If observed, lower the working concentration or increase the DMSO limit (if biological tolerance allows).[1][2]
-
Freeze-Thaw Stability: If an aliquot has been thawed more than 3 times, discard it. DMSO attracts atmospheric water, which can nucleate crystals of the hydrophobic compound.[1]
Troubleshooting Table
| Issue | Probable Cause | Corrective Action |
| Cloudiness upon adding to media | Concentration exceeds solubility limit (solubility crash). | Use the "Intermediate Dilution" method.[1] Sonicate the media after addition.[1] |
| Loss of biological activity | Compound degradation or precipitation.[1] | Check stock clarity. Prepare fresh stock. Verify DMSO is anhydrous.[1] |
| Unexpected toxicity | DMSO concentration > 0.5%.[1] | Ensure final DMSO is < 0.1–0.5%.[1] Include a DMSO-only vehicle control.[1][2] |
References
-
Sigma-Aldrich. Product Specification: this compound (Product No.[1][2][3] BL3H97F0374A).[1]
-
PubChem. Compound Summary: this compound (CAS 913322-47-1).[1][2][3][4][5][6][1][2]
-
National Institutes of Health (NIH). Guidance on Preparation of Small Molecule Stock Solutions.[1][1][2]
-
MedChemExpress (MCE). Compound Handling Instructions: Solubility and Storage.
Sources
- 1. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 164658-13-3|3-((4-(2-((3-Chlorophenyl)amino)pyrimidin-4-yl)pyridin-2-yl)amino)propan-1-ol|BLD Pharm [bldpharm.com]
- 3. 4-(3-pyridinyl)-2-pyrimidine amine | Sigma-Aldrich [sigmaaldrich.com]
- 4. This compound – porphyrin-systems [porphyrin-systems.com]
- 5. This compound | 913322-47-1 | Benchchem [benchchem.com]
- 6. This compound | 913322-47-1 [m.chemicalbook.com]
Troubleshooting & Optimization
Navigating the Complexities of Pyrimidine Synthesis: A Technical Support Center
Welcome to the Technical Support Center for Pyrimidine Synthesis. This comprehensive guide is designed for researchers, scientists, and professionals in drug development who are actively engaged in the synthesis of pyrimidine-based compounds. Pyrimidines are a cornerstone of medicinal chemistry, forming the structural core of numerous therapeutic agents.[1][2] However, their synthesis can present a variety of challenges, from optimizing reaction yields to managing side-product formation and purification.
This center provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to empower you to overcome these hurdles and achieve your synthetic goals with greater efficiency and confidence. We will delve into the mechanistic underpinnings of common pyrimidine syntheses, offering insights that go beyond simple procedural steps to explain the "why" behind the "how."
I. Foundational Pyrimidine Synthesis Methodologies: Mechanisms and Optimization
A thorough understanding of the reaction mechanism is paramount for effective troubleshooting and optimization. Here, we dissect two of the most fundamental and widely employed methods for pyrimidine synthesis: the Biginelli and Pinner reactions.
A. The Biginelli Reaction: A Classic Multicomponent Approach
The Biginelli reaction is a one-pot, three-component condensation that provides access to 3,4-dihydropyrimidin-2(1H)-ones (DHPMs), a class of compounds with a wide range of biological activities. The reaction typically involves an aldehyde, a β-ketoester, and urea (or thiourea) under acidic conditions.[3]
Reaction Mechanism:
The mechanism of the Biginelli reaction is believed to proceed through the formation of an N-acyliminium ion intermediate. This electrophilic species then undergoes a series of nucleophilic additions and cyclization steps to form the dihydropyrimidine ring.[3]
Caption: The accepted mechanism of the Biginelli reaction, proceeding through an N-acyliminium ion intermediate.[3]
B. The Pinner Pyrimidine Synthesis: A Versatile Cyclization
The Pinner synthesis is a versatile method for preparing substituted pyrimidines through the condensation of an amidine with a β-dicarbonyl compound.[4][5] This reaction can be catalyzed by either acids or bases and is highly sensitive to reaction conditions, particularly the presence of water.[6]
Reaction Mechanism:
The Pinner synthesis generally involves the nucleophilic attack of the amidine on one of the carbonyl groups of the β-dicarbonyl compound, followed by cyclization and dehydration to form the aromatic pyrimidine ring.[4]
Caption: A simplified mechanism for the Pinner pyrimidine synthesis.[4]
II. Detailed Experimental Protocols
Successful synthesis relies on robust and reproducible protocols. This section provides detailed, step-by-step procedures for key pyrimidine synthesis methods, including both classical and modern approaches.
A. Protocol 1: Classical Biginelli Reaction (Conventional Heating)
This protocol describes a standard procedure for the synthesis of a 3,4-dihydropyrimidin-2(1H)-one using conventional heating.
Materials:
-
Aldehyde (e.g., Benzaldehyde): 10 mmol
-
β-Ketoester (e.g., Ethyl acetoacetate): 10 mmol
-
Urea: 15 mmol
-
Catalyst (e.g., HCl, 4 drops)
-
Ethanol: 20 mL
Procedure:
-
To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the aldehyde (10 mmol), β-ketoester (10 mmol), urea (15 mmol), and ethanol (20 mL).
-
Add the acid catalyst (e.g., 4 drops of concentrated HCl).
-
Heat the reaction mixture to reflux with stirring for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion of the reaction (as indicated by TLC), cool the mixture to room temperature.
-
Pour the reaction mixture into ice-cold water (50 mL) with stirring.
-
The solid product will precipitate. Collect the solid by vacuum filtration and wash with cold water.
-
Recrystallize the crude product from ethanol to afford the pure dihydropyrimidinone.
B. Protocol 2: Microwave-Assisted Biginelli Reaction
Microwave irradiation can significantly accelerate the Biginelli reaction, often leading to higher yields in shorter reaction times.[7]
Materials:
-
Aldehyde (e.g., Benzaldehyde): 1 mmol
-
β-Ketoester (e.g., Ethyl acetoacetate): 1 mmol
-
Urea: 1.2 mmol
-
Catalyst (e.g., 6 wt% of an acid-functionalized polymer)
Procedure:
-
In a 10 mL microwave reaction vessel equipped with a magnetic stir bar, combine the aldehyde (1 mmol), ethyl acetoacetate (1 mmol), urea (1.2 mmol), and the catalyst.
-
Seal the vessel and place it in a microwave reactor.
-
Irradiate the mixture at a constant temperature of 80 °C (with an initial power of 50 W) for 10-20 minutes.
-
After the reaction is complete, cool the vessel to room temperature.
-
Dissolve the solid product in ethanol and filter to remove the catalyst.
-
Remove the ethanol under reduced pressure.
-
Wash the crude product with deionized water and recrystallize from hot ethanol to obtain the pure product.
C. Protocol 3: Pinner Pyrimidine Synthesis
This protocol outlines a general procedure for the Pinner synthesis, emphasizing the need for anhydrous conditions.[6]
Materials:
-
Amidine Hydrochloride (e.g., Benzamidine hydrochloride): 10 mmol
-
β-Dicarbonyl Compound (e.g., Ethyl acetoacetate): 10 mmol
-
Base (e.g., Sodium ethoxide in ethanol) or Acid Catalyst
-
Anhydrous Ethanol: 30 mL
Procedure:
-
Ensure all glassware is oven-dried and the reaction is set up under an inert atmosphere (e.g., nitrogen or argon).[6]
-
In a round-bottom flask, dissolve the amidine hydrochloride (10 mmol) and the β-dicarbonyl compound (10 mmol) in anhydrous ethanol (30 mL).
-
If a basic condition is required, add a solution of sodium ethoxide in ethanol dropwise to the mixture. If acidic conditions are needed, ensure the presence of an acid catalyst.[3]
-
Heat the reaction mixture to reflux and monitor its progress by TLC.
-
Upon completion, cool the reaction to room temperature.
-
If the product precipitates, collect it by filtration. Otherwise, remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization from an appropriate solvent (e.g., ethanol, ethyl acetate) or by column chromatography.[3][8]
III. Troubleshooting and FAQs
Encountering unexpected results is a common part of the research process. This section is designed to help you diagnose and solve common problems encountered during pyrimidine synthesis.
Caption: A general troubleshooting workflow for pyrimidine synthesis reactions.
Frequently Asked Questions (FAQs)
Q1: My Biginelli reaction has a low yield. What are the most common reasons and how can I improve it?
A1: Low yields in the Biginelli reaction can be attributed to several factors. The choice of catalyst is crucial; a wide range of Lewis and Brønsted acids have been shown to improve yields.[3] Suboptimal stoichiometry, particularly an insufficient amount of urea, can also limit the reaction.[3] Impurities in the starting materials, especially the aldehyde, can inhibit the reaction. Finally, the reaction temperature and time may need to be optimized. Monitoring the reaction by TLC is essential to determine the optimal reaction time.[3]
Q2: I am observing a significant amount of a byproduct in my Biginelli reaction. How can I identify and minimize it?
A2: A common byproduct in the Biginelli reaction is the Knoevenagel condensation product, formed between the aldehyde and the β-ketoester.[3] This side reaction is often favored at higher temperatures. Lowering the reaction temperature or using a milder catalyst can help to suppress its formation. Another potential byproduct is the Hantzsch dihydropyridine, which can form if ammonia is present (from the decomposition of urea at high temperatures). Characterization of the byproduct by NMR and mass spectrometry will help in its identification.
Q3: My Pinner synthesis is failing or giving a complex mixture. What are the critical parameters to control?
A3: The Pinner synthesis is highly sensitive to the presence of water. The imidate salt intermediate is susceptible to hydrolysis, which leads to the formation of an ester byproduct instead of the desired pyrimidine.[6] Therefore, using anhydrous solvents and oven-dried glassware, and running the reaction under an inert atmosphere are critical.[6] The purity of the amidine is also important, as it can degrade or absorb moisture over time. The reaction temperature should be carefully controlled, as the Pinner salt can be thermally unstable.[6]
Q4: How do I purify my pyrimidine product?
A4: Purification of pyrimidine derivatives often involves recrystallization from a suitable solvent, such as ethanol or ethyl acetate.[8] The choice of solvent is critical and should be one in which the product is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[9][10] If recrystallization is ineffective due to the presence of impurities with similar solubility, column chromatography on silica gel is a common alternative. The appropriate eluent system can be determined by TLC analysis.
IV. Data-Driven Optimization Strategies
Systematic optimization of reaction conditions is key to maximizing yield and purity. This section presents quantitative data to guide your optimization efforts.
Table 1: Effect of Catalyst on Biginelli Reaction Yield
This table illustrates the impact of different Lewis acid catalysts on the yield of a model Biginelli reaction.
| Entry | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | None | Ethanol | Reflux | 12 | 45 | [3] |
| 2 | FeCl₃ (10) | Acetonitrile | RT | 4 | 92 | [3] |
| 3 | InBr₃ (5) | THF | Reflux | 2 | 95 | [3] |
| 4 | Yb(OTf)₃ (2) | Acetonitrile | RT | 1 | 96 | [3] |
| 5 | Sulfamic Acid (20) | Solvent-free (MW) | 100 | 0.33 | 94 | [7] |
Conditions: Benzaldehyde (1 mmol), ethyl acetoacetate (1 mmol), urea (1.5 mmol).
Table 2: Influence of Solvent on Biginelli Reaction Yield
The choice of solvent can significantly influence the outcome of the Biginelli reaction.
| Entry | Solvent | Dielectric Constant (ε) | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | Toluene | 2.4 | Reflux | 6 | 55 | [11] |
| 2 | Dichloromethane | 9.1 | Reflux | 6 | 68 | [11] |
| 3 | Tetrahydrofuran (THF) | 7.6 | Reflux | 5 | 75 | [3] |
| 4 | Acetonitrile | 37.5 | Reflux | 4 | 92 | [3] |
| 5 | Ethanol | 24.6 | Reflux | 4 | 85 | [1] |
| 6 | Solvent-free (Ball Milling) | N/A | RT | 0.5 | >98 | [12] |
Conditions: Benzaldehyde (1 mmol), ethyl acetoacetate (1 mmol), urea (1.5 mmol), catalyzed by a Lewis acid.
V. Advanced Optimization and Modern Synthetic Approaches
Beyond traditional methods, several modern techniques offer advantages in terms of efficiency, sustainability, and scalability.
A. Microwave-Assisted Synthesis
As demonstrated in Protocol 2 and Table 1, microwave irradiation can dramatically reduce reaction times and improve yields, often under solvent-free conditions.[13][7][14][15] This is attributed to efficient and uniform heating of the reaction mixture.
B. Solvent-Free Synthesis (Mechanochemistry)
Mechanochemical methods, such as ball milling, offer a green and highly efficient alternative to solvent-based synthesis.[12][16][17] These reactions are performed by grinding the solid reactants together, often in the absence of any solvent, leading to high yields in very short reaction times.
C. One-Pot, Multi-component Reactions
The Biginelli reaction is a prime example of a multi-component reaction (MCR). MCRs are highly atom-economical and efficient as they combine three or more reactants in a single step to form a complex product.[18][19][20][21] Exploring different MCRs can provide access to a wide diversity of pyrimidine derivatives.
VI. References
-
Microwave-Assisted Biginelli Reaction: An Old Reaction, a New Perspective. (2025). ResearchGate. [Link]
-
Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. (2023). MDPI. [Link]
-
Microwave Promoted Solvent-Free Biginelli Reaction for the One Pot Synthesis of Dihydropyrimidin-2-(1H). (2011). Asian Journal of Chemistry. [Link]
-
Microwave-assisted synthesis of 3,4-Dihydropyrimidin-2(1H)-ones using acid-functionalized mesoporous polymer. (n.d.). ChemRxiv. [Link]
-
Pinner pyrimidine synthesis. (n.d.). Slideshare. [Link]
-
Pinner pyrimidine synthesis. (n.d.). Slideshare. [Link]
-
Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. (2023). MDPI. [Link]
-
Recent Approaches to the Synthesis of Pyrimidine Derivatives. (2025). ResearchGate. [Link]
-
Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. (n.d.). PMC - NIH. [Link]
-
Current Chemistry Letters Synthesis, reactions, and applications of pyrimidine derivatives. (2021). Growing Science. [Link]
-
Acid-controlled multicomponent selective synthesis of 2,4,6-triaryl pyridines and pyrimidines by using hexamethyldisilazane as a nitrogen source under microwave irradiation. (2022). RSC Publishing. [Link]
-
Microwave-Accelerated Facile Synthesis of pyrano[2,3-d]pyrimidine Derivatives via one-pot Strategy Executed by Agro-Waste Extract as a Greener Solvent Media. (2022). Bentham Science Publishers. [Link]
-
One-pot synthesis of pyrimidines under solvent-free conditions. (2025). ResearchGate. [Link]
-
Solvent-Free Ball-Milling Biginelli Reaction by Subcomponent Synthesis. (2025). ResearchGate. [Link]
-
Comparative study of chemical synthesis of pyrimidine derivatives by using Grindstone chemistry Technique and Conventional method. (n.d.). Semantic Scholar. [Link]
-
Acid-controlled multicomponent selective synthesis of 2,4,6-triaryl pyridines and pyrimidines by using hexamethyldisilazane as a nitrogen source under microwave irradiation. (n.d.). PMC - NIH. [Link]
-
Three Component One-Pot Synthesis and Antiproliferative Activity of New[1]Triazolo[4,3-a]pyrimidines. (2023). NIH. [Link]
-
Direct isolation of purines and pyrimidines from nucleic acids using sublimation. (n.d.). PubMed. [Link]
-
Solvent-Free Biginelli Reactions Catalyzed by Hierarchical Zeolite Utilizing a Ball Mill Technique: A Green Sustainable Process. (n.d.). MDPI. [Link]
-
Microwave assisted synthesis of some new thiazolopyrimidine and pyrimidothiazolopyrimidopyrimidine derivatives with potential antimicrobial activity. (2018). PMC - PubMed Central. [Link]
-
Eco-Friendly Microwave-Assisted Synthesis of Fused Pyrimido[4,5-d] Pyrimidine Derivatives via a Catalyst-Free Hantzsch Multicomponent Reaction. (2025). Bentham Science Publisher. [Link]
-
One-Pot Methodology for the Synthesis of Polysubstituted Pyridines and Terpyridines. (n.d.). CORE. [Link]
-
Synthesis of Some Pyrimidine and Fused Pyrimidine Derivatives with Antimicrobial and Anticancer Activities. (n.d.). Der Pharma Chemica. [Link]
-
(PDF) Green High-Yielding One-Pot Approach to Biginelli Reaction under Catalyst-Free and Solvent-Free Ball Milling Conditions. (2025). ResearchGate. [Link]
-
How to Perform a Recrystallization. (n.d.). Ventura College Organic Chemistry Lab. [Link]
-
Acid-controlled multicomponent selective synthesis of 2,4,6-triaryl pyridines and pyrimidines by using hexamethyldisilazane as a. (2022). Semantic Scholar. [Link]
-
The Biginelli reaction in different solvents and in presence of bismuth nitrate. (n.d.). Tunisian Chimical Society. [Link]
-
Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking. (2022). PMC - NIH. [Link]
-
Three Component One-Pot Synthesis and Antiproliferative Activity of New[1]Triazolo[4,3-a]Pyrimidines. (n.d.). MDPI. [Link]
-
Synthesis of Biginelli Compounds using Microwave-Assisted Methods. (2023). Bentham Science. [Link]
-
Microwave-Assisted One-Pot Synthesis of Aminopyrimidine Scaffolds and their Biological Evaluation. (2022). Letters in Applied NanoBioScience. [Link]
-
How To: Purify by Crystallization. (n.d.). University of Rochester. [Link]
-
Solvent-free and ball mill-free catalytic C–H methylation. (n.d.). Diva Portal. [Link]
-
A Facile Microwave-Assisted Synthesis of Some Fused Pyrimidine Derivatives. (n.d.). [Source not provided].
-
An efficient one-pot synthesis of 2, 4, 6-triaryl pyridines and their in vitro antimicrobial activity. (n.d.). Der Pharma Chemica. [Link]
-
Synthesis of tetrasubstituted pyrimidines under solvent-free conditions. (2011). TSI Journals. [Link]
-
Solvent-Free Biginelli Reactions Catalyzed by Hierarchical Zeolite Utilizing Ball Mill Technique: Green Sustainable Process. (2025). ResearchGate. [Link]
-
Recrystallization. (2023). Chemistry LibreTexts. [Link]
-
Purifying by recrystallisation. (n.d.). RSC Education. [Link]
Sources
- 1. studylib.net [studylib.net]
- 2. growingscience.com [growingscience.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Pinner pyrimidine synthesis | PPTX [slideshare.net]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. asianpubs.org [asianpubs.org]
- 8. youtube.com [youtube.com]
- 9. venturacollegeorganicchemistry.weebly.com [venturacollegeorganicchemistry.weebly.com]
- 10. Purifying by recrystallisation | 16–18 years | Resource | RSC Education [edu.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. benthamdirect.com [benthamdirect.com]
- 15. eurekaselect.com [eurekaselect.com]
- 16. Solvent-Free Biginelli Reactions Catalyzed by Hierarchical Zeolite Utilizing a Ball Mill Technique: A Green Sustainable Process [mdpi.com]
- 17. uu.diva-portal.org [uu.diva-portal.org]
- 18. researchgate.net [researchgate.net]
- 19. files01.core.ac.uk [files01.core.ac.uk]
- 20. mdpi.com [mdpi.com]
- 21. tsijournals.com [tsijournals.com]
Technical Support Center: Troubleshooting Low Yield in 4-(3-Chlorophenyl)pyrimidin-2-amine Synthesis
Welcome to the technical support center for the synthesis of 4-(3-chlorophenyl)pyrimidin-2-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common challenges that can lead to low yields in this critical synthesis. We will delve into the causality behind experimental outcomes and provide field-proven insights to optimize your reaction.
The synthesis of chlorophenyl-substituted pyrimidin-2-amines is of significant interest due to their potential biological activities, including antimicrobial and anticancer properties.[1] The electronic properties conferred by the chlorophenyl group can significantly influence the molecule's interaction with biological targets.[1] Achieving a high yield of the target compound, this compound, is crucial for downstream applications in drug discovery and development.
This guide will primarily focus on troubleshooting a common two-step synthetic route: a Suzuki-Miyaura coupling to form the C-C bond, followed by a Buchwald-Hartwig amination to install the C-N bond.
Diagram: Synthetic Pathway Overview
Caption: General two-step synthesis of this compound.
Frequently Asked Questions (FAQs) & Troubleshooting
Part 1: Suzuki-Miyaura Coupling Issues
Q1: My Suzuki-Miyaura reaction is showing low conversion to the intermediate, 4-chloro-2-(3-chlorophenyl)pyrimidine. What are the likely causes?
A1: Low conversion in a Suzuki-Miyaura coupling can stem from several factors related to the catalyst, reagents, and reaction conditions.
-
Catalyst Inactivity:
-
Explanation: The palladium catalyst is the heart of the reaction. If it's inactive or poisoned, the catalytic cycle will not proceed efficiently.
-
Troubleshooting:
-
Use a Pre-catalyst: Consider using a modern palladium pre-catalyst which can offer greater air and moisture stability.
-
Catalyst Loading: While typically low, insufficient catalyst loading can lead to incomplete reactions. A typical starting point is 1-5 mol %.
-
Ligand Choice: The choice of phosphine ligand is critical. For this type of coupling, ligands like SPhos, XPhos, or RuPhos are often effective.
-
-
-
Base Incompatibility or Degradation:
-
Explanation: The base is crucial for the transmetalation step. An inappropriate or weak base will hinder the reaction.
-
Troubleshooting:
-
Base Strength: Potassium carbonate (K₂CO₃) is a common choice, but stronger bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) may be necessary, especially with less reactive boronic acids.
-
Base Quality: Ensure the base is dry and has not absorbed atmospheric moisture, which can lead to boronic acid decomposition.
-
-
-
Solvent System and Temperature:
-
Explanation: The solvent must be able to dissolve the reactants and facilitate the reaction at an appropriate temperature.
-
Troubleshooting:
-
Solvent Choice: A mixture of an organic solvent and water (e.g., toluene/water, dioxane/water, or THF/water) is standard.[2] The water is necessary to dissolve the inorganic base.
-
Degassing: It is critical to thoroughly degas the solvent and reaction mixture to remove oxygen, which can oxidize the palladium catalyst and phosphine ligands. Purging with an inert gas like argon or nitrogen is essential.[2]
-
Temperature: Most Suzuki couplings require heating, typically in the range of 80-110 °C.[3]
-
-
Q2: I'm observing significant formation of a homocoupled byproduct from my 3-chlorophenylboronic acid. How can I minimize this?
A2: Homocoupling is a common side reaction in Suzuki couplings, often exacerbated by the presence of oxygen.
-
Rigorous Degassing:
-
Explanation: Oxygen can promote the oxidative homocoupling of the boronic acid.
-
Troubleshooting: Employ multiple freeze-pump-thaw cycles for the most effective oxygen removal, especially for sensitive reactions. A continuous positive pressure of an inert gas should be maintained throughout the reaction.
-
-
Stoichiometry of Reactants:
-
Explanation: Using a slight excess of the boronic acid (e.g., 1.1-1.2 equivalents) can sometimes drive the desired cross-coupling reaction to completion and minimize the relative amount of homocoupled product.
-
-
Order of Addition:
-
Explanation: Adding the palladium catalyst to the reaction mixture at room temperature before heating can sometimes lead to side reactions.
-
Troubleshooting: Consider adding the catalyst to the reaction mixture after it has been heated to the desired temperature under an inert atmosphere.
-
Part 2: Buchwald-Hartwig Amination Issues
Q3: The yield of my final product, this compound, is low after the Buchwald-Hartwig amination step. What should I investigate?
A3: Low yields in Buchwald-Hartwig aminations are frequently linked to the catalyst system, base, and the nature of the amine source.
-
Catalyst and Ligand Selection:
-
Explanation: The choice of palladium catalyst and phosphine ligand is paramount for a successful C-N bond formation.[4][5] The ligand plays a crucial role in stabilizing the palladium center and facilitating the catalytic cycle.
-
Troubleshooting:
-
Ligand Choice: Bulky, electron-rich phosphine ligands are generally preferred. For aminating a chloro-pyrimidine, ligands like Xantphos, BrettPhos, or Josiphos can be effective.[4][5]
-
Catalyst Deactivation: Amines can act as ligands and potentially inhibit the catalyst.[6] Using a slightly higher ligand-to-palladium ratio can sometimes mitigate this.
-
-
-
Base Selection:
-
Explanation: A strong, non-nucleophilic base is required to deprotonate the amine and facilitate the catalytic cycle.
-
Troubleshooting:
-
-
Amine Source:
-
Explanation: The choice of ammonia equivalent can significantly impact the reaction outcome. Gaseous ammonia can be difficult to handle, and aqueous ammonia can introduce water that may not be compatible with all catalyst systems.
-
Troubleshooting:
-
Ammonia Surrogates: Consider using an ammonia surrogate like benzophenone imine, which can be easier to handle and often gives good yields. A subsequent hydrolysis step is required to reveal the primary amine.
-
Ammonium Salts: The use of ammonium salts in combination with a strong base can also be an effective strategy.
-
-
Q4: I am observing the formation of a diarylamine byproduct. How can I prevent this?
A4: The formation of a diarylamine suggests that the newly formed product is reacting further with the starting aryl halide. This can be addressed by carefully controlling the reaction conditions.
-
Reaction Time and Temperature:
-
Explanation: Prolonged reaction times or excessively high temperatures can promote the formation of side products.
-
Troubleshooting: Monitor the reaction progress closely by TLC or LC-MS. Once the starting material is consumed, work up the reaction promptly. It may also be beneficial to screen lower reaction temperatures.
-
-
Stoichiometry:
-
Explanation: An excess of the aryl halide can drive the formation of the diarylamine.
-
Troubleshooting: Use the amine or amine equivalent as the limiting reagent or in a slight excess (e.g., 1.1 equivalents).
-
Diagram: Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low yield issues.
Part 3: Purification and General Tips
Q5: I am having difficulty purifying the final product from residual palladium catalyst and ligands. What are some effective purification strategies?
A5: Removing palladium residues is a common challenge in cross-coupling reactions.
-
Filtration through Celite or Silica Gel:
-
Explanation: After the reaction, diluting the mixture with a suitable solvent and filtering it through a pad of Celite or silica gel can remove a significant portion of the precipitated palladium black.
-
-
Aqueous Washes:
-
Explanation: Washing the organic layer with an aqueous solution of a chelating agent can help to sequester and remove dissolved palladium.
-
Troubleshooting:
-
Ammonium Hydroxide: A dilute solution of ammonium hydroxide can be effective.
-
Thiourea: A dilute aqueous solution of thiourea can also be used, but care should be taken as it is a potential sensitizer.
-
-
-
Chromatography:
-
Explanation: Column chromatography is often necessary for final purification.
-
Troubleshooting: A gradient elution on silica gel, typically with a mixture of hexanes and ethyl acetate or dichloromethane and methanol, is a good starting point. The polarity of the solvent system will need to be optimized based on the polarity of your product and impurities.
-
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
-
To a dry reaction vessel, add 2,4-dichloropyrimidine (1.0 equiv), 3-chlorophenylboronic acid (1.1 equiv), and a suitable base (e.g., K₂CO₃, 2.0 equiv).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 equiv).
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.
-
Add degassed solvent (e.g., a 4:1 mixture of dioxane and water).
-
Heat the reaction mixture to 90-100 °C and stir until the starting material is consumed as monitored by TLC or LC-MS.
-
Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
-
To a dry reaction vessel, add the intermediate 4-chloro-2-(3-chlorophenyl)pyrimidine (1.0 equiv), a palladium pre-catalyst (e.g., BrettPhos Pd G3, 0.02 equiv), and the appropriate ligand (if not using a pre-catalyst).
-
Add a strong base (e.g., NaOtBu, 1.2 equiv).
-
Evacuate and backfill the vessel with an inert gas three times.
-
Add the amine source (e.g., benzophenone imine, 1.1 equiv) and degassed anhydrous solvent (e.g., toluene or dioxane).
-
Heat the reaction mixture to 100-110 °C and stir until the starting material is consumed as monitored by TLC or LC-MS.
-
Cool the reaction to room temperature. If using benzophenone imine, proceed with acidic hydrolysis (e.g., 2M HCl).
-
Work up the reaction by diluting with an appropriate organic solvent and washing with water and brine.
-
Dry the organic layer, filter, and concentrate.
-
Purify the crude product by column chromatography.
Quantitative Data Summary
| Parameter | Suzuki-Miyaura Coupling | Buchwald-Hartwig Amination |
| Typical Yield Range | 60-90% | 50-85% |
| Catalyst Loading | 1-5 mol % | 1-3 mol % |
| Base Equivalents | 2.0-3.0 | 1.2-1.5 |
| Temperature Range | 80-110 °C | 90-120 °C |
References
-
Al-Masoudi, N. A., & Al-Soud, Y. A. (2008). Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. Molecules, 13(4), 879–887. [Link]
-
Buchwald-Hartwig Amination Reaction: Videos & Practice Problems. (2022, July 22). Pearson. Retrieved February 7, 2024, from [Link]
-
Suzuki-Miyaura Coupling. (2021, August 15). Chemistry LibreTexts. Retrieved February 7, 2024, from [Link]
-
Al-Masoudi, N. A., & Al-Soud, Y. A. (2008). Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. Molecules, 13(4), 879–887. [Link]
-
Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? (n.d.). ResearchGate. Retrieved February 7, 2024, from [Link]
-
Suzuki vs. Hartwig-Buchwald. (2020, August 25). Reddit. Retrieved February 7, 2024, from [Link]
Sources
Technical Support Center: Purification of 4-(3-Chlorophenyl)pyrimidin-2-amine
[1]
Case ID: PUR-ARYL-PYR-001 Status: Active Analyst: Senior Application Scientist[1]
Executive Summary & Compound Profile
Compound: 4-(3-Chlorophenyl)pyrimidin-2-amine Chemical Class: 2-Aminopyrimidine / Biaryl System Primary Challenge: "The Aminopyrimidine Paradox" This molecule presents a dual-nature purification challenge.[1] The 3-chlorophenyl ring is lipophilic (greasy), while the 2-aminopyrimidine core is polar and basic (pKa ~3.5 for the ring nitrogen).[1] This combination often leads to:
Tier 1: Diagnostic Decision Tree (Mobile Phase Selection)
Before starting the column, perform this Thin Layer Chromatography (TLC) diagnostic to select the correct mobile phase system.
Figure 1: Decision logic for selecting the optimal mobile phase based on TLC behavior. This prevents wasting silica on "streaking" compounds.[1]
Tier 2: The "Gold Standard" Protocols
Protocol A: The Modifier Method (Recommended)
Best for: Preventing tailing while maintaining standard normal-phase selectivity.
The Mechanism: Silica gel is acidic (pH ~5).[1] The basic nitrogen of your pyrimidine interacts with these acidic sites, causing the compound to "drag."[1] Adding a base (Triethylamine) saturates these silica sites, allowing your compound to elute cleanly.[1]
| Parameter | Specification |
| Stationary Phase | Standard Flash Silica (40-63 µm) |
| Mobile Phase A | Hexanes (or Heptane) + 1% Triethylamine (TEA) |
| Mobile Phase B | Ethyl Acetate + 1% Triethylamine (TEA) |
| Gradient | 0% B for 2 CV (Column Volumes), then 0-60% B over 15 CV.[1] |
| Loading | Dry Loading (Mandatory) - See Section 4.[1] |
Critical Note: You must add TEA to both solvent bottles. If you only add it to the polar solvent (B), the column will re-equilibrate to an acidic state at the beginning of the gradient, causing the compound to stick.
Protocol B: The "Polar Flush" (DCM/MeOH)
Best for: Compounds that are too polar for Hex/EtOAc or have poor solubility.
Technical FAQ & Troubleshooting
Q1: My compound crashes out (precipitates) at the top of the column. What is happening?
Diagnosis: Solubility Mismatch / Improper Loading. Your compound likely has low solubility in the starting mobile phase (Hexanes).[1] If you liquid-load using a strong solvent like DCM or DMSO, the moment that solvent dissipates, the compound hits the Hexane stream and precipitates, blocking the flow and ruining resolution.
The Fix: Dry Loading You must adsorb the compound onto silica before loading.[1][3]
Figure 2: The Dry Loading Workflow. This ensures the compound is physically dispersed and does not precipitate upon contact with the mobile phase.
Step-by-Step:
-
Dissolve crude this compound in the minimum amount of DCM/MeOH (e.g., 5 mL).
-
Add flash silica gel (approx.[1] 3x the weight of your crude mass).[1]
-
Evaporate solvent on a rotary evaporator until you have a dry, free-flowing powder.
-
Pour this powder on top of your pre-packed column (or into a solid load cartridge).
Q2: I see "ghost peaks" or my baseline is drifting up. Is my compound decomposing?
Diagnosis: Leaching of TEA or UV absorption of modifiers.[1]
-
Cause: Triethylamine absorbs UV light, particularly at lower wavelengths (<254 nm).[1]
-
Fix:
Q3: I am using the TEA method, but I still see tailing.
Diagnosis: Insufficient deactivation or "Overloaded" interaction. Fixes:
-
Switch to Ammonia: Change to Protocol B (DCM/MeOH/NH₄OH). Ammonia is a smaller molecule and can access micropores in the silica that TEA might miss.[1]
-
Use Amine-Functionalized Silica: If the budget allows, use an Amino (NH2) bonded silica cartridge.[1] These columns are naturally basic. You can run a simple Hex/EtOAc gradient without adding any modifiers.[1] This is the cleanest method but more expensive.[1]
Q4: Can I use Acetone instead of Ethyl Acetate?
Answer: Generally, No. While Acetone is a good solvent, it absorbs strongly in the UV range (cutoff ~330 nm), making peak detection difficult.[1] Furthermore, Acetone can form Schiff bases with primary amines (like your 2-amine group) if left for too long or if the column is slightly acidic/active, potentially creating a new impurity (an imine).[1] Stick to EtOAc or MeOH.[1]
Summary Data Table: Solvent Systems
| Method | Component A | Component B | Modifier | Application |
| Standard | Hexanes | EtOAc | None | Only if TLC shows no tailing (Rare for this compound).[1] |
| Deactivated (Best) | Hexanes | EtOAc | 1% TEA | Standard purification; eliminates tailing.[1] |
| Polar Mode | DCM | MeOH | 1% NH₄OH | For dirty crudes or highly polar impurities.[1] |
| Green Alternative | Heptane | Ethanol | 1% TEA | Lower toxicity, similar selectivity to Hex/EtOAc.[1] |
References
-
Biotage. (2023).[1][2][4][5] How do I purify ionizable organic amine compounds using flash column chromatography? Retrieved from [Link]
-
Teledyne ISCO. (2023).[1][4] Sample Loading Techniques for Large Scale Flash Chromatography. Retrieved from [Link]
-
Restek. (2023). LC Troubleshooting—All of My Peaks are Tailing! What Should I Do? Retrieved from [Link]
-
National Center for Biotechnology Information (NCBI). (2024).[1] PubChem Compound Summary for CID 7978, 2-Aminopyrimidine (pKa Data).[1] Retrieved from [Link]
Technical Support Center: Pyrimidine Synthesis & Purification
The following technical guide is structured as a Tier 3 Support resource for medicinal chemists and process engineers. It prioritizes causal analysis and self-validating workflows over generic advice.
Executive Summary: The Pyrimidine Challenge
Pyrimidine synthesis is deceptively simple. The electron-deficient nature of the 1,3-diazine ring creates a unique reactivity profile that often leads to three specific classes of impurities:
-
Regioisomers: Driven by the competing electrophilicity of C2, C4, and C6 positions.
-
Ambident Alkylation Products: Arising from the N1/N3 vs. O2/O4 tautomeric equilibrium.
-
Metal Contaminants: Palladium entrapment due to the high affinity of pyrimidine nitrogens for transition metals.
This guide provides the logic to predict, identify, and remove these specific impurities.
Troubleshooting Guides (Q&A)
Category A: Regioselectivity in Nucleophilic Aromatic Substitution (SNAr)
Q: I am reacting 2,4-dichloropyrimidine with an amine, but I see a mixture of products. Why isn't the reaction selective for the C4 position?
The Mechanistic Cause: Classically, SNAr on 2,4-dichloropyrimidine favors the C4 position because the intermediate Meisenheimer complex at C4 is stabilized by two ring nitrogens (para-like resonance), whereas C2 substitution is only stabilized by adjacent nitrogens. Additionally, the LUMO coefficient is significantly higher at C4.
Troubleshooting Checklist:
-
Check Sterics at C5: A bulky substituent at C5 (e.g., -NO2, -I) can sterically hinder the C4 position, forcing the nucleophile to attack C2 despite the electronic penalty.
-
Check Nucleophile Hardness: Hard nucleophiles (alkoxides) follow charge control and may show lower selectivity than soft nucleophiles (thiols, amines) which follow orbital control (LUMO at C4).
-
Check Protonation State: If your reaction media becomes too acidic, the pyrimidine N1/N3 protonates. This changes the electrophilicity profile entirely.
Self-Validating Identification (NMR): You can distinguish the isomers without crystal structures:
-
C4-Substituted Product: The remaining C2-proton (if unsubstituted) or C5/C6 protons will show distinct coupling constants. In 2,4-disubstituted systems, the C5 proton is often a doublet (
) coupled to C6. -
C2-Substituted Product: Retains the C4-Cl. The C6 proton often shifts upfield relative to the C4-substituted isomer due to the shielding effect of the amino group at C2.
Corrective Action: Switch to a Lewis Acid catalyst (e.g., ZnCl2) to activate the C4-Cl selectively, or lower the temperature to -78°C and add the nucleophile dropwise to enforce kinetic control.
Category B: Ambident Nucleophiles (N- vs. O-Alkylation)
Q: My alkylation of pyrimidinone yields two spots on TLC. How do I know if I have N-alkylation or O-alkylation?
The Mechanistic Cause: Pyrimidinones exist in equilibrium between the lactam (NH-C=O) and lactim (N=C-OH) forms.
-
N-Alkylation (Thermodynamic): Favored by polar aprotic solvents (DMF, DMSO) and soft electrophiles.
-
O-Alkylation (Kinetic): Favored by silver salts (Ag2CO3) or hard electrophiles in non-polar solvents.
Self-Validating Identification (HMBC NMR): Do not rely on 1H NMR shifts alone. Use 2D HMBC (Heteronuclear Multiple Bond Correlation) :
-
N-Alkylation: The alkyl protons will show a 3-bond correlation to the Carbonyl Carbon (C=O).
-
O-Alkylation: The alkyl protons will show a 3-bond correlation to the C2/C4 carbon, but that carbon will have a chemical shift characteristic of an imino ether (
), not a carbonyl.
Data Table 1: Distinguishing Isomers
| Feature | N-Alkylated Product | O-Alkylated Product |
| IR Spectrum | Strong C=O stretch ( | Weak/No C=O; Strong C=N ( |
| 13C NMR (C2/C4) | Downfield ( | Upfield shift relative to carbonyl ( |
| Stability | Generally stable to acid hydrolysis | Labile; hydrolyzes back to starting material in acid |
Category C: Metal Scavenging[1]
Q: My Suzuki coupling worked, but the product is grey/brown, and I can't remove the Palladium. Recrystallization isn't working.
The Mechanistic Cause: Pyrimidines are excellent ligands. The ring nitrogens coordinate to Pd(0) or Pd(II), forming stable complexes that co-crystallize with your product. Standard silica chromatography is often insufficient because the Pd-complex streaks or co-elutes.
Corrective Action: Do not rely on simple washes. You must use a "chelation displacement" strategy.
-
Thiol Scavengers: Silica-bound thiols (e.g., SiliaMetS® Thiol) or Trimercaptotriazine (TMT).
-
Activated Carbon: Specific grades (e.g., Darco KB-B) are required.
-
Cysteine Wash: See Protocol B below.
Visualizing the Logic
Diagram 1: Regioselectivity Decision Tree for 2,4-Dichloropyrimidine
This diagram guides you through the logic of predicting and controlling the site of substitution.
Caption: Decision logic for predicting SNAr regioselectivity on 2,4-dichloropyrimidine based on steric and electronic factors.
Diagram 2: Palladium Removal Workflow
A systematic approach to reducing Pd levels to <10 ppm.
Caption: Workflow for the systematic removal of Palladium impurities from pyrimidine coupling reactions.
Experimental Protocols
Protocol A: Regioselective C4-Amination of 2,4-Dichloropyrimidine
Designed to minimize C2-isomer and hydrolysis side products.
Reagents:
-
2,4-Dichloropyrimidine (1.0 eq)
-
Amine Nucleophile (1.05 eq)
-
Triethylamine (1.2 eq)
-
Solvent: Isopropyl Alcohol (IPA) or THF (Avoid DMF if workup is aqueous)
Step-by-Step:
-
Preparation: Dissolve 2,4-dichloropyrimidine in IPA (0.2 M concentration). Cool to 0°C .
-
Why? Low temperature favors the kinetically faster C4-substitution over C2.
-
-
Addition: Add Triethylamine followed by the slow, dropwise addition of the Amine over 30 minutes.
-
Control Point: Exotherm control is critical. If temp rises >10°C, C2 selectivity increases.
-
-
Reaction: Stir at 0°C for 2 hours, then allow to warm to Room Temperature (RT). Monitor by TLC/HPLC.
-
Workup:
-
Evaporate IPA.
-
Resuspend in DCM/Water.
-
Crucial Step: Wash organic layer with 0.5M HCl (if product is not basic) to remove unreacted amine, then Brine.
-
-
Purification: Recrystallize from EtOH/Water if solid. If oil, column chromatography (Hexane/EtOAc).
Protocol B: Cysteine Wash for Palladium Removal
A cost-effective, high-efficiency method for removing coordinated Pd from pyrimidines.
Principle: Cysteine has a higher affinity for Pd than the pyrimidine nitrogens, forming a water-soluble Pd-Cysteine complex.
Step-by-Step:
-
Dissolve the crude organic product (containing Pd) in EtOAc or DCM.
-
Prepare a 10% w/v aqueous solution of L-Cysteine .
-
Add the Cysteine solution (20% of organic volume) to the organic layer.
-
Vigorous Stirring: Heat to 40-50°C and stir vigorously for 1 hour.
-
Visual Cue: The aqueous layer often turns dark/black as Pd transfers.
-
-
Separate layers. Repeat if the aqueous layer is heavily colored.
-
Wash organic layer with water, then Brine, dry over Na2SO4, and concentrate.
References
-
Regioselectivity in SNAr of Dichloropyrimidines
- Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. WuXi AppTec QM Magic Class, Chapter 29.
-
Palladium Removal Strategies
- Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Organic Process Research & Development, 2023.
-
N- vs O-Alkylation Identification
-
N- versus O-alkylation: Utilizing NMR methods to establish reliable primary structure determinations for drug discovery.[1] Journal of Pharmaceutical and Biomedical Analysis, 2013.
-
-
General Pyrimidine Synthesis Troubleshooting
Sources
Technical Support Center: Scale-Up Synthesis of Pyrimidine Derivatives
Status: Operational Operator: Senior Application Scientist Ticket ID: PYR-SC-2024 Subject: Troubleshooting Guide for Process Scale-Up
Welcome to the Pyrimidine Synthesis Support Center.
You are likely accessing this guide because a bench-scale protocol (mg to g) for a pyrimidine scaffold—likely a kinase inhibitor or nucleoside analog—has failed upon transfer to the kilo-lab or pilot plant. Pyrimidines are "privileged scaffolds" in drug discovery, but their scale-up is notoriously unforgiving due to high lattice energies (solubility issues), violent exotherms during functionalization, and regioselectivity challenges.
This guide treats your chemical process as a system to be debugged. Below are the four most common "error codes" in pyrimidine scale-up and their resolution protocols.
Module 1: The "Slurry Lock" Error (Ring Construction)
Context: You are performing a condensation reaction (e.g., Biginelli, Hantzsch, or condensation of amidines with 1,3-dicarbonyls). Symptom: The reaction mixture solidifies into a thick paste (unstirrable slurry) halfway through the addition, leading to hot spots and lower yield.
Root Cause Analysis
Pyrimidine intermediates, particularly dihydropyrimidinones (DHPMs), often possess high melting points and low solubility in standard alcoholic solvents (EtOH, MeOH) used for condensations. At scale, the surface-area-to-volume ratio decreases, and passive heat dissipation fails. If the product precipitates too fast, it traps unreacted reagents, stalling the reaction (mass transfer limitation).
Troubleshooting Protocol
Step 1: Solvent Switch & Co-Solvents Do not rely solely on Ethanol. Switch to a solvent system that maintains pseudo-homogeneity longer or allows higher reflux temperatures to keep intermediates in solution.
-
Recommendation: Use Acetic Acid or Trifluoroethanol (TFE) for difficult condensations.
-
Field Note: If using the Biginelli reaction, adding a catalytic amount of Yb(OTf)₃ or using ball-milling (solid-state mechanical energy) can bypass solvent limitations entirely, though ball-milling is hardware-specific [1].
Step 2: Controlled Dosing (Semi-Batch) Never dump reagents in "one-pot" at scale if exotherms are involved.
-
Protocol: Charge the urea and aldehyde first. Dose the 1,3-dicarbonyl compound slowly over 2–4 hours. This keeps the concentration of the precipitating product lower relative to the solvent volume initially, preventing sudden "seizing" of the agitator.
Module 2: The "Quench Volcano" (Chlorination Safety)
Context: Converting hydroxypyrimidines (tautomers of pyrimidones) to chloropyrimidines using POCl₃ (Phosphorus Oxychloride).[1][2] Symptom: The reaction proceeds well, but during the aqueous quench (to remove excess POCl₃), a delayed violent exotherm and massive gas evolution occur after the addition seems complete.
Root Cause Analysis: Metastable Accumulation
This is a critical safety hazard. When quenching POCl₃ with water/base at low temperatures (e.g., < 5°C), the hydrolysis is not instantaneous . Instead, a metastable intermediate (phosphorodichloridic acid ) accumulates.[2] When the mixture warms up slightly, this intermediate decomposes rapidly, releasing heat and HCl gas all at once [2][3].
Visualization: The POCl₃ Safety Loop
Figure 1: Logic flow demonstrating why low-temperature quenches of POCl3 can lead to thermal runaway events.
Corrective Protocol: The "Hot" Quench
Instead of cooling the quench, you must maintain a temperature that ensures immediate consumption of the reactive species.
-
Solvent Swap: If possible, replace 1,2-dichloroethane (DCE) with Acetonitrile (MeCN) or Toluene . MeCN often provides cleaner profiles and is easier to handle [4].
-
Continuous Hydrolysis:
-
Prepare a quench vessel with water/NaOH at 50°C–60°C .
-
Dose the reaction mixture into the hot water (Inverse Quench) slowly.
-
Why? The higher temperature forces immediate hydrolysis of POCl₃ and the metastable intermediates, dissipating the heat incrementally rather than storing it for a later explosion.
-
-
Monitoring: Use in situ Raman spectroscopy if available to monitor the disappearance of the P-Cl bond signal before stopping agitation [2].
Module 3: The "Regio-Scramble" (N-Alkylation)
Context: Alkylating a pyrimidine ring (e.g., with an alkyl halide).[3] Symptom: You target the N1 position but get a 60:40 mix of N1/N3 isomers, or N- vs O-alkylation mixtures.
Root Cause Analysis
Pyrimidine nitrogens are ambident nucleophiles. Regioselectivity is dictated by the interplay of Sterics (substituents at C2/C4/C6), Tautomerism (lactam-lactim equilibrium), and Solvent Polarity .
Decision Matrix: Optimizing Selectivity
| Parameter | Condition A (Kinetic/Tight) | Condition B (Thermodynamic/Loose) |
| Solvent | Non-polar (Toluene, DCM) | Polar Aprotic (DMF, DMSO) |
| Base | LiH, NaH (Tight ion pairs) | K₂CO₃, Cs₂CO₃ (Dissociated ions) |
| Mechanism | Favors Alkylation at most nucleophilic N (often N3 if N1 is hindered) | Favors Thermodynamic Product (often N1 for substituted pyrimidines) |
| Outcome | High selectivity if sterics align | Mixtures, but reversible |
Troubleshooting Protocol
Scenario: You need N1 alkylation but C2 has a bulky group.
-
Switch Base: Use Cesium Carbonate (Cs₂CO₃) . The large Cesium cation ("soft") dissociates well, exposing the nitrogen lone pair more effectively than Sodium.
-
Transient Protection: If selectivity is impossible, consider the Hilbert-Johnson reaction approach:
-
Convert the pyrimidone to a chloropyrimidine or alkoxypyrimidine first.
-
Alkylate (often gives N-alkyl product via rearrangement).
-
Hydrolyze.[2]
-
-
Catalysis: Recent scale-up data suggests using Ammonium Sulfate coated on Hydrothermal Carbon (AS@HTC) can drive high N1 selectivity (80-90%) under eco-friendly conditions [5].[4]
Module 4: The "Heavy Metal" Hangover (Pd Removal)
Context: You used a Suzuki-Miyaura or Sonogashira coupling to attach a side chain. Symptom: The crude product has >500 ppm Palladium.[5] Crystallization is not removing it. API limit is <10 ppm.
Root Cause Analysis
Pyrimidines are excellent ligands. The nitrogen atoms in the ring bind Palladium tightly, preventing it from washing away during standard workups.
Troubleshooting Protocol
Do not rely on charcoal (carbon) alone; it is often inefficient for pyrimidines. Use Functionalized Silica Scavengers .
Step-by-Step Scavenging Workflow:
-
Screening: Test 3 scavengers:
-
Thiol-modified silica (General purpose).
-
Thiourea-modified silica (Specific for Pd(II)).
-
Diamine-modified silica (For Pd(0)).
-
-
Process Integration (The "Cartridge" Method):
-
Instead of stirring loose powder (which is hard to filter at scale), use a fixed-bed cartridge system.
-
Recirculate your API solution through the cartridge at 50°C for 4–6 hours.
-
-
Data Validation:
-
Case Study: In a documented scale-up, Pd levels were reduced from 600 ppm to 15 ppm using silica cartridges, avoiding the yield loss associated with recrystallization [6].
-
References
-
M'hamed, M. O., et al. (2016).[6] "Green High-Yielding One-Pot Approach to Biginelli Reaction under Catalyst-Free and Solvent-Free Ball Milling Conditions." Applied Sciences.[6] Link
-
Li, X., et al. (2014). "Hydrolysis of Phosphoryl Trichloride (POCl3): Characterization, in Situ Detection, and Safe Quenching of Energetic Metastable Intermediates." Organic Process Research & Development. Link
-
National Research Council.[7] (2012).[2] "Acute Exposure Guideline Levels for Selected Airborne Chemicals: Volume 10 - Phosphorus Oxychloride." National Academies Press.[7] Link
-
Chao, M., et al. (2021). "Development of a Robust Scale-Up Synthetic Route for BPR1K871: A Clinical Candidate for the Treatment of Acute Myeloid Leukemia."[8] ACS Omega. Link
-
Khedhiri, M., et al. (2020). "Efficient and selective catalytic N-Alkylation of pyrimidine by ammonium Sulfate@Hydro-thermal carbone." Journal of Chemical Sciences. Link
-
Phillips, D. A., et al. (2023). "Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry." Organic Process Research & Development. Link
Sources
- 1. Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Practical and Regioselective Synthesis of C4-Alkylated Pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ias.ac.in [ias.ac.in]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Read "Acute Exposure Guideline Levels for Selected Airborne Chemicals: Volume 10" at NAP.edu [nationalacademies.org]
- 8. pubs.acs.org [pubs.acs.org]
How to improve the solubility of pyrimidine compounds for biological assays
Technical Support Center: Solubility Optimization for Pyrimidine Scaffolds
Ticket ID: PYR-SOL-001 Subject: Troubleshooting precipitation and poor bioavailability in cell-based assays Assigned Specialist: Dr. A. Vance, Senior Application Scientist
Introduction: The Pyrimidine Paradox
Welcome to the Solubility Support Center. You are likely here because your pyrimidine-based lead compound—potentially a kinase inhibitor or a nucleoside analog—is showing excellent potency in silico or in enzymatic assays but failing in cellular environments.
The Root Cause: Pyrimidines possess a planar, aromatic heterocycle structure. While this geometry allows them to slot perfectly into ATP-binding pockets (e.g., in kinases), it also drives strong intermolecular
This guide provides the protocols to break that lattice and keep your compound bioavailable without compromising cellular health.
Part 1: Triage & Quick Fixes (FAQ)
Q: My compound dissolves in DMSO at 10 mM, but precipitates immediately when I add it to the cell culture media. Why? A: You are experiencing the "Solvent Shock" effect. When you spike 100% DMSO stock directly into aqueous media, the local concentration of water spikes instantly, causing the compound to crash out before it can disperse.
-
The Fix: Do not pipette directly from 100% DMSO to Media. Use an Intermediate Dilution Step (see Protocol A).
Q: I see crystals in my wells, but my assay readout (fluorescence) is still high. Is this okay? A: No. This is likely a false positive. Crystals can scatter light or autofluoresce, interfering with readouts. Furthermore, precipitated compound is not entering the cell; you are measuring the solubility limit, not the IC50.
-
The Fix: Verify solubility using a nephelometry check (Protocol C) or spin down the media and measure the supernatant concentration via HPLC.
Q: How much DMSO can I actually use? A: The "Safe Zone" is stricter than most realize.
-
Immortalized Cell Lines (e.g., HeLa, HEK293): Max 0.5% v/v (0.1% recommended).
-
Primary Cells / Stem Cells: Max 0.1% v/v.
-
Kinase Assays (Enzymatic): Often tolerant up to 5%.[1]
-
Warning: DMSO >1% can induce differentiation or apoptosis in sensitive lines, confounding toxicity data.
Part 2: Deep Dive – The Physics of Solubilization
To solve the problem, we must address the thermodynamic barriers.
Crystal Lattice Energy (The "Stacking" Problem)
Pyrimidines are flat. They stack like plates. To dissolve them, the solvent must overcome the energy holding this stack together.
-
Chemical Insight: If you are in the lead-opt phase, consider disrupting molecular symmetry. Introducing a "kink" (e.g., an ortho-substitution or a non-planar group like a morpholine) can lower the melting point and drastically improve solubility without changing hydrophobicity (LogP) [1].
Ionization (The pKa Trap)
Unsubstituted pyrimidine is a very weak base (pKa ~1.1-1.3) [2]. At physiological pH (7.4), it is neutral (uncharged).
-
Implication: Standard "pH adjustment" (adding acid) rarely works for pure pyrimidines unless you drop the pH below 2, which kills cells.
-
Strategy: You must rely on cosolvents or complexation (Cyclodextrins) rather than pH manipulation, unless your derivative has a basic amine side chain (pKa > 7).
Part 3: Validated Protocols
Protocol A: The Intermediate Plate Method (Prevents "Crash Out")
Use this for all cell-based assays to minimize precipitation shock.
-
Stock: Prepare 10 mM compound in 100% DMSO.
-
Intermediate Plate (V-Bottom): Prepare a "10x" working solution in media containing 5-10% DMSO.
-
Example: Add 10 µL of Stock to 990 µL of Media. (Result: 100 µM compound in 1% DMSO).
-
Why: This lower concentration gradient allows the compound to equilibrate more gently.
-
-
Assay Plate: Transfer 10 µL of the Intermediate solution to 90 µL of cell culture in the wells.
-
Final Result: 10 µM compound in 0.1% DMSO.
-
Protocol B: Cyclodextrin Complexation (The "Molecular Bucket")
Use this when DMSO is toxic to your specific cell line or when solubility is <1 µM.
Hydroxypropyl-
Materials: HP-
-
Vehicle Prep: Dissolve 20% w/v HP-
-CD in PBS. Filter sterilize (0.22 µm). -
Compound Addition: Add your solid pyrimidine compound to the vehicle.
-
Sonication: Sonicate in a water bath for 30–60 minutes at ambient temperature.
-
Equilibration: Shake at room temperature for 24 hours.
-
Clarification: Centrifuge at 14,000 x g for 10 mins to remove undissolved solid. Use the supernatant.
-
Note: This can often achieve 100-fold solubility enhancement compared to pure buffer.
-
Protocol C: Kinetic Solubility Screen (Nephelometry)
Run this before wasting expensive cells.
-
Prep: 96-well clear plate.
-
Buffer: Add 198 µL of PBS (pH 7.4) to wells.
-
Spike: Add 2 µL of DMSO stock (various concentrations).
-
Read: Measure Absorbance at 600nm (turbidity) or use a Nephelometer immediately.
-
Interpretation:
-
Clear: OD < 0.005 (Soluble).
-
Cloudy: OD > 0.01 (Precipitated).
-
Threshold: The concentration just before the OD spike is your "Kinetic Solubility Limit."
-
Part 4: Visualizing the Decision Logic
Use the following workflow to determine the correct solubilization strategy for your specific assay.
Figure 1: Decision tree for troubleshooting pyrimidine insolubility in biological assays. Blue nodes indicate standard workflow; Red/Yellow nodes indicate troubleshooting pathways.
Summary Data: Solvents & Excipients
| Vehicle / Excipient | Max Bio-Tolerance (Cell Lines) | Mechanism of Action | Best For |
| DMSO | 0.1% - 0.5% | Universal solvent | Initial screening |
| Ethanol | < 1.0% | Cosolvent | Compounds sensitive to DMSO oxidation |
| HP- | 10% - 20% (w/v) | Inclusion complex (Encapsulation) | Planar aromatics (Pyrimidines) |
| PEG 400 | < 5% | Cosolvent / Dispersion | In vivo PK studies (Oral/IV) |
| Tween 80 | < 0.01% | Surfactant (Micelles) | Very lipophilic compounds (High LogP) |
References
-
Ishikawa, M., & Hashimoto, Y. (2011). Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry.[2] Journal of Medicinal Chemistry, 54(6), 1539–1554. Link
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 9260, Pyrimidine. PubChem. Link
-
Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology, 62(11), 1607–1621. Link
-
Di, L., & Kerns, E. H. (2016). Drug-Like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization. Academic Press. Link
Sources
Overcoming common issues in pyrimidine NMR analysis
Status: Operational Ticket Focus: Overcoming Analysis Hurdles in Pyrimidine Derivatives Authorized By: Senior Application Scientist
Mission Brief
Pyrimidine derivatives (cytosine, thymine, uracil, and synthetic scaffolds) form the backbone of modern oncology and antiviral drug discovery. However, their nitrogen-rich heterocyclic nature introduces specific analytical blind spots: rapid proton exchange, complex tautomerism, and "silent" quaternary carbons.
This guide functions as a Tier 3 Technical Support resource. We move beyond basic operation to address the causal mechanisms of failure and provide self-validating protocols for resolution.
Module 1: The "Invisible" Proton (Exchange & Solubility)
User Ticket #402: "I synthesized a substituted pyrimidine, but the NH amide proton at position 1 (or 3) is missing from my proton spectrum. Is my product cyclized?"
Root Cause Analysis:
The "missing" proton is likely present but invisible due to chemical exchange broadening . Pyrimidine NH protons are acidic (
Troubleshooting Protocol:
-
Solvent Switch (The Dielectric Fix):
-
Standard: CDCl
often fails because it cannot hydrogen-bond effectively with the solute, leading to aggregation and broad lines. -
Solution: Switch to DMSO-d
. Its high dielectric constant and hydrogen-bond accepting capability "lock" the NH proton, slowing exchange and sharpening the signal. -
Note: If the sample is strictly soluble in D
O, the NH will disappear entirely due to H/D exchange. This is a feature, not a bug—use it to confirm the peak's identity (see "D O Shake" below).
-
-
Temperature Suppression (The Kinetic Fix):
-
Exchange rates are temperature-dependent.[1]
-
Action: Cool the probe to 278 K (5°C) . This reduces
, pushing the system into the "slow exchange" regime where the NH doublet/singlet becomes sharp and visible.
-
Decision Logic: Solvent & Experiment Selection
Caption: Workflow for recovering and validating exchangeable NH proton signals in pyrimidine analysis.
Module 2: The Nitrogen Puzzle (Regiochemistry & Tautomerism)
User Ticket #899: "I alkylated my pyrimidine scaffold. Did the reaction occur at N1 or N3? The proton spectra are inconclusive."
Root Cause Analysis:
Proton NMR alone cannot definitively distinguish N1 from N3 isomers due to similar electronic environments. The definitive answer lies in
Technical Insight:
-
N1-Alkylation: The alkyl protons will show a strong
or correlation to the specific nitrogen. -
Coupling Constants: Pyrimidine ring nitrogens typically exhibit
Hz and Hz. Standard HMBCs are optimized for 8 Hz, which may miss the weaker long-range correlations crucial for assignment.
Optimization Table: Acquisition Parameters
| Parameter | Standard Setting | Pyrimidine Optimized | Reason |
| Experiment | hmbcgpndqf | hmbcgpndqf | Gradient-selected for artifact suppression. |
| 15N Carrier | 200 ppm | 150-250 ppm | Center spectral window on pyrimidine N range. |
| CNST13 ( | 8 Hz | 4 - 5 Hz | Captures weaker |
| Scans (NS) | 8-16 | 32-64 | |
| Relaxation (D1) | 1.5 s | 2.0 - 2.5 s | Ensures full relaxation of protons attached to N. |
Protocol: Setting up the
-
Calibrate Pulse: Ensure the 90° proton pulse (P1) is accurate.
-
Reference: Use an external standard (e.g., nitromethane or liquid ammonia capillary) or reference indirectly via the lock signal (Xi scale).
-
Optimize Delay: Set the long-range coupling delay (
) to correspond to 5 Hz (approx 100 ms). This is the "sweet spot" for detecting correlations between ring protons (H4/H5/H6) and the ring nitrogens. -
Validate:
-
N1 should correlate to H2 and H6 .
-
N3 should correlate to H2 and H4 .
-
If alkylated: The alkyl group protons will correlate only to the attached nitrogen.
-
Module 3: Quantitative Accuracy (Relaxation & Quaternary Carbons)
User Ticket #112: "My carbon integration is wrong. The carbonyl (C2) and C4/C6 signals are tiny compared to the CH peaks."
Root Cause Analysis: Quaternary carbons in pyrimidines (C2, C4, C5-substituents) lack attached protons. They relax solely via Chemical Shift Anisotropy (CSA) or weak long-range dipolar interactions.
-
Consequence: Their
relaxation times can be 10–60 seconds or longer.[2] -
The Error: Standard
C experiments use a repetition rate (AQ + D1) of ~2-3 seconds. This saturates the quaternary spins, suppressing their signal intensity by >80%.
Self-Validating Protocol: The
To obtain quantitative data (qNMR) or simply visible quaternary peaks:
-
Estimate
: Run a quick Inversion Recovery experiment (t1ir).-
Array variable delays (
): 0.1s, 1s, 5s, 10s, 30s. -
Find the delay where the peak nulls (
). - .
-
-
Calculate D1: For 99% magnetization recovery (quantitative), set the Relaxation Delay (
) to .-
Example: If C2
= 10s, set D1 = 50s.
-
-
Alternative (The Time-Saver): Use Cr(acac)
.-
Add ~2-5 mg of Chromium(III) acetylacetonate relaxation agent.
-
This paramagnetic species shortens all
values to < 1s. -
Warning: Do not use if the sample is needed for biological assays later.
-
Visualizing the Integration Trap
Caption: Impact of relaxation delay (D1) on the integration accuracy of quaternary pyrimidine carbons.
References
-
Solvent Effects on Pyrimidine Shifts
-
Ai, N., et al. (2023).[3] "Solvents Influence 1H NMR Chemical Shifts and 1H and 13C NMR Spectral Assignments for Florfenicol." Pharmaceutical Fronts, 5(4), e292-e300.
-
-
15N HMBC & Coupling Constants
-
Tautomerism & Chemical Shifts
- Jordan, F., & Nemeria, N. S. (2005).
-
Relaxation Mechanisms
- Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Chapter 2: "Relaxation and the Nuclear Overhauser Effect."
Sources
Technical Support Center: Optimization of Catalyst Loading in Cross-Coupling for Pyrimidine Synthesis
Welcome to the technical support guide for optimizing palladium-catalyzed cross-coupling reactions in pyrimidine synthesis. This resource is designed for researchers, chemists, and drug development professionals who are navigating the complexities of functionalizing this critical heterocyclic scaffold. Pyrimidines are a cornerstone of medicinal chemistry, but their electron-deficient nature and coordinating nitrogen atoms present unique challenges in catalysis.[1]
This guide provides in-depth, experience-driven answers to common problems, focusing on the "why" behind experimental choices to empower you to troubleshoot effectively.
Section 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions that form the foundation for successful cross-coupling with pyrimidine substrates.
Q1: Why is optimizing catalyst loading so critical for pyrimidine synthesis?
A: Catalyst loading is a delicate balance between reaction efficiency and cost/sustainability. For pyrimidines, optimization is particularly crucial for three reasons:
-
Catalyst Inhibition: The lone pair electrons on the pyrimidine ring nitrogens can coordinate to the palladium center. This coordination can sequester the catalyst in an off-cycle, inactive state, effectively poisoning it.[1][2] Using the minimum effective catalyst loading prevents wasting expensive material on these unproductive pathways.
-
Side Reactions: Higher catalyst loadings can sometimes accelerate undesired side reactions, such as hydrodehalogenation or homocoupling of the coupling partners.
-
Process Efficiency: In pharmaceutical development, minimizing palladium levels in the final product is a regulatory necessity.[3] Optimizing the reaction to use ppm levels of catalyst simplifies downstream purification and reduces costs significantly.[3]
Q2: What makes pyrimidines inherently challenging substrates for cross-coupling reactions?
A: The primary challenge stems from the electronic properties of the pyrimidine ring.
-
Lewis Basicity: As mentioned, the nitrogen atoms act as Lewis bases, leading to catalyst inhibition. This is a notorious issue for N-heterocycles in cross-coupling.[1][2]
-
Substrate Reactivity: The reactivity of halopyrimidines can be counterintuitive. While the electron-deficient ring makes them more reactive towards oxidative addition than analogous benzene halides, it can also make them susceptible to degradation under harsh basic conditions.[4]
-
Site Selectivity (Regioselectivity): In polyhalogenated pyrimidines, the different positions have distinct reactivities. For 2,4,6-trichloropyrimidine, the established order of reactivity is C4 > C6 > C2.[4] Achieving selective coupling at a less reactive position like C2 requires careful catalyst system design and can be a significant synthetic hurdle.[5][6]
Q3: Which cross-coupling reaction should I choose for my target pyrimidine derivative?
A: The choice depends on the bond you intend to form. The Suzuki-Miyaura and Buchwald-Hartwig reactions are workhorses in this field.[7][8]
-
For C-C Bonds (Arylation, Alkylation): The Suzuki-Miyaura reaction is the most common choice due to the commercial availability of a vast array of boronic acids/esters, their stability, and the relatively mild reaction conditions.[1][8]
-
For C-N Bonds (Amination): The Buchwald-Hartwig amination is the premier method for forming C-N bonds, crucial for synthesizing many bioactive molecules.[8][9] It requires careful selection of ligands to overcome catalyst inhibition by both the pyrimidine and the amine coupling partner.[10][11]
-
For C-C (Alkynyl) Bonds: The Sonogashira coupling is the standard method for introducing alkyne functionalities.[12][13] These reactions can be sensitive, and optimizing catalyst loading is key to preventing side reactions like alkyne homocoupling (Glaser coupling).[14]
Q4: How do I select the right palladium precursor and ligand? This seems overwhelming.
A: This is the most critical decision. The ligand stabilizes the palladium center and modulates its reactivity.
-
Palladium Precursor: Modern, air-stable palladium(II) precatalysts (e.g., G3 and G4 palladacycles) are highly recommended over traditional sources like Pd(OAc)₂ or Pd(PPh₃)₄.[10] They provide a more reliable and controlled method for generating the active Pd(0) catalyst in the reaction mixture, leading to better reproducibility.[15]
-
Ligand Selection: The goal is to use a ligand that is bulky and electron-rich enough to promote the desired reaction (reductive elimination) while preventing the pyrimidine substrate from binding too strongly to the palladium.
-
For Suzuki/Sonogashira: Simple phosphine ligands like PPh₃ or dppf can work for reactive substrates.[16] However, for challenging couplings (e.g., with chloropyrimidines), bulky biarylphosphine ligands (e.g., SPhos, XPhos) are often necessary.
-
For Buchwald-Hartwig: Bulky, electron-rich dialkylbiaryl phosphine ligands such as RuPhos, BrettPhos, or the newer GPhos are essential.[10][11] These ligands create a sterically hindered environment around the palladium that facilitates C-N bond formation and resists deactivation.[11] N-heterocyclic carbene (NHC) ligands can also be highly effective, especially for achieving unusual site selectivity.[5][17]
-
Section 2: In-Depth Troubleshooting Guide
This section addresses specific experimental failures in a question-and-answer format.
Problem 1: Low or No Product Yield
Q: My reaction has stalled after a few hours or has given me a very low yield of the desired product. What are the primary causes and how can I fix this?
A: This is the most common issue and usually points to catalyst deactivation or suboptimal reaction conditions.
Plausible Causes & Solutions:
-
Catalyst Inhibition by Pyrimidine: The primary suspect is the coordination of the pyrimidine nitrogen to the Pd(0) or Pd(II) center, halting the catalytic cycle.
-
Solution: Increase the steric bulk around the metal center. Switch from a simple ligand like PPh₃ to a bulkier biarylphosphine ligand (e.g., XPhos for Suzuki, RuPhos for Buchwald-Hartwig).[10] The larger ligand "protects" the palladium and disfavors coordination by the pyrimidine.
-
-
Inefficient Generation of Active Pd(0): If you are using a Pd(II) source like Pd(OAc)₂ or PdCl₂(PPh₃)₂, its reduction to the active Pd(0) species may be inefficient.
-
Solution: Switch to a modern, well-defined Pd(II) precatalyst like a Buchwald G3 or G4 precatalyst.[10] These are designed to generate the active L-Pd(0) species cleanly and efficiently upon heating with a base.
-
-
Incorrect Base/Solvent Combination: The base activates the nucleophile (boronic acid or amine) but can also degrade sensitive substrates or the catalyst itself.
-
Solution: For Suzuki reactions, weaker inorganic bases like K₂CO₃ or K₃PO₄ in an aqueous/organic solvent mixture (e.g., Dioxane/H₂O) are a good starting point.[16] For Buchwald-Hartwig aminations, strong, non-nucleophilic bases like NaOtBu or LHMDS are typically required.[10] If your substrate is base-sensitive, a milder base like Cs₂CO₃ at a higher temperature may be necessary.
-
-
Poor Substrate Quality: Boronic acids are prone to decomposition (protodeboronation), especially electron-deficient heteroaryl boronic acids.[18] Reagents may also be wet.
-
Solution: Use freshly purchased or purified reagents. Ensure solvents are anhydrous and reactions are set up under an inert atmosphere (Argon or Nitrogen) to prevent moisture from quenching reagents and interfering with the catalyst.[15]
-
Workflow: Systematic Screening for a Stalled Reaction
If a reaction fails, do not change all variables at once. A systematic approach is key.
Problem 2: Catalyst Decomposition (Palladium Black)
Q: I see a black precipitate forming in my reaction. What is it, and how can I prevent it?
A: The black precipitate is palladium black—aggregated, catalytically inactive Pd(0) metal. Its formation is a clear sign that your ligand is failing to stabilize the palladium intermediates throughout the catalytic cycle.
Plausible Causes & Solutions:
-
Ligand Dissociation/Degradation: At elevated temperatures, the phosphine ligand can dissociate from the palladium center. The resulting "naked" palladium species are unstable and quickly aggregate.
-
Solution: Use a more robust ligand. Biarylphosphine ligands are designed for high thermal stability. Also, ensure the ligand-to-palladium ratio is appropriate (typically 1:1 to 2:1 for monodentate ligands).
-
-
Reductive Elimination is Too Slow: If the final step of the catalytic cycle (reductive elimination) is slow, the Pd(II) intermediate has more time to undergo side reactions that lead to decomposition. This is common with sterically hindered substrates or electron-rich products.
-
Solution: Use a bulkier, more electron-rich ligand. These ligands accelerate reductive elimination, which is often the rate-limiting step, thereby increasing catalyst turnover and stability.
-
-
Reaction Temperature is Too High: Excessively high temperatures can accelerate catalyst decomposition pathways.
-
Solution: While cross-couplings often require heat, try running the reaction at a lower temperature (e.g., 80 °C instead of 110 °C) for a longer period. This can often provide a better outcome by preserving the catalyst's integrity.
-
Section 3: Protocols and Data
Protocol: General Procedure for Catalyst System Screening
This protocol outlines a parallel screening approach to quickly identify an optimal catalyst system for a challenging pyrimidine coupling.
-
Array Setup: In a glovebox, arrange an array of reaction vials (e.g., 8 mL vials with stir bars).
-
Add Solids: To each vial, add the pyrimidine halide (e.g., 0.1 mmol, 1.0 equiv), the coupling partner (e.g., boronic acid, 1.2 equiv), and the base (2.0-3.0 equiv).
-
Prepare Catalyst Stock Solutions: Prepare separate stock solutions of different palladium precatalysts and ligands in an anhydrous solvent (e.g., dioxane). This allows for accurate dispensing of small quantities.
-
Catalyst Addition: Add the desired amount of palladium precatalyst and ligand solution to each vial to achieve the target catalyst loading (e.g., 1-2 mol %).
-
Solvent Addition: Add the reaction solvent (e.g., 1.0 mL) to each vial.
-
Reaction: Seal the vials, remove them from the glovebox, and place them in a pre-heated aluminum block on a stirrer hotplate. Run the reactions for a set time (e.g., 12-24 hours).[10]
-
Analysis: After cooling, take a small aliquot from each reaction, dilute, and analyze by LC-MS or GC-MS to determine the conversion to the desired product.
Data Table: Recommended Starting Conditions for Pyrimidine Cross-Coupling
| Reaction Type | Pyrimidine Halide | Recommended Pd Precatalyst | Recommended Ligand | Recommended Base | Solvent System | Temp (°C) |
| Suzuki-Miyaura | 2-Cl-Pyrimidine | G3-SPhos | SPhos | K₃PO₄ | Dioxane / H₂O | 80-100 |
| Suzuki-Miyaura | 4-Br-Pyrimidine | Pd(dppf)Cl₂ | dppf | K₂CO₃ | MeCN / H₂O | 80 |
| Buchwald-Hartwig | 2-Cl-Pyrimidine | G3-RuPhos | RuPhos | NaOtBu | Toluene or 2-MeTHF | 100-110 |
| Buchwald-Hartwig | 4-Br-Pyrimidine | G3-BrettPhos | BrettPhos | LHMDS | Dioxane | 100 |
| Sonogashira | 2-I-Pyrimidine | PdCl₂(PPh₃)₂ / CuI | PPh₃ | Et₃N | THF or DMF | 25-60 |
Note: These are starting points. Optimization is almost always required.
Section 4: Visual Guides
The Catalytic Cycle and Pyrimidine Inhibition
The diagram below illustrates a generic Suzuki-Miyaura catalytic cycle and highlights the key step where pyrimidine substrates can inhibit the catalyst.
// Nodes for the main cycle Pd0 [label="L-Pd(0)\n(Active Catalyst)"]; OA [label="Oxidative Addition\n(L-Pd(II)(Pyr)(X))"]; TM [label="Transmetalation\n(L-Pd(II)(Pyr)(R))"]; RE [label="Reductive Elimination"]; Product [label="Pyr-R\n(Product)", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Deactivation pathway Inhibition [label="Catalyst Inhibition\n(L-Pd(0)-Pyrimidine)", shape=box, style="rounded,filled", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges for the main cycle Pd0 -> OA [label=" + Pyr-X"]; OA -> TM [label=" + R-B(OR)2"]; TM -> RE; RE -> Product; RE -> Pd0 [label=" Catalyst\nRegenerated"];
// Edge for deactivation Pd0 -> Inhibition [label=" + Pyrimidine Substrate\n(Off-Cycle)", style=dashed, color="#EA4335"]; Inhibition -> Pd0 [label=" Equilibrium\n(Slow Release)", style=dashed, color="#34A853"];
// Invisible nodes for layout {rank=same; Inhibition; OA;} } enddot Caption: Suzuki Cycle with Pyrimidine Inhibition Pathway.
This guide provides a framework for rationally approaching the optimization of catalyst loading in pyrimidine cross-coupling reactions. By understanding the underlying mechanistic principles, researchers can move beyond simple screening and make informed decisions to overcome common synthetic challenges.
References
-
Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphane Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition, 47(34), 6338–6361. [Link]
-
Magano, J., & Dunetz, J. R. (2012). Large-Scale Applications of Transition Metal-Catalyzed Couplings for the Synthesis of Pharmaceuticals. Chemical Reviews, 111(3), 2177–2250. [Link]
-
Corbet, J.-P., & Mignani, G. (2006). Selected Patented Cross-Coupling Reaction Technologies. Chemical Reviews, 106(7), 2651–2710. [Link]
-
BIOENGINEER.ORG. (2026). Palladium-Catalyzed Reactions Enable Pyrimidine Drug Synthesis. [Link]
-
Garty, M. G., & Gribble, M. W. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development, 26(7), 1957–1967. [Link]
-
Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. [Link]
-
D'Souza, D. M., & Müller, T. J. J. (2007). Multi-component syntheses of heterocycles by transition-metal catalysis. Chemical Society Reviews, 36(7), 1095-1108. [Link]
-
Delia, T. J., & Laskowski, C. (2001). Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction. The Journal of Organic Chemistry, 66(15), 5271–5273. [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Journal of the American Chemical Society, 129(11), 3358–3366. [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Valente, C., et al. (2012). Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions. DSpace@MIT. [Link]
-
Ben-Valid, S., et al. (2015). Catalyst Activation, Deactivation, and Degradation in Palladium-Mediated Negishi Cross-Coupling Reactions. Chemistry – A European Journal, 21(14), 5539-5551. [Link]
-
Scott, T. A., & Morken, J. P. (2021). Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. The Journal of Organic Chemistry, 86(17), 11530–11539. [Link]
-
Roughley, S. D., & Jordan, A. M. (2011). The Suzuki–Miyaura cross-coupling in the pharmaceutical industry. Journal of Medicinal Chemistry, 54(1), 20-40. [Link]
-
El-Faham, A., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated pyrazolo[1,5-a]pyrimidines. RSC Advances, 11(2), 1148-1156. [Link]
Sources
- 1. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5- a ]pyrimidin-5(4 H )-one: towards a new access to 3,5-dia ... - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07959F [pubs.rsc.org]
- 2. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. C2-Selective Palladium-Catalyzed C—S Cross-Coupling of 2,4-Dihalopyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. geneonline.com [geneonline.com]
- 8. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions [dspace.mit.edu]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. reddit.com [reddit.com]
- 17. researchgate.net [researchgate.net]
- 18. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Avoiding Degradation of 4-(3-Chlorophenyl)pyrimidin-2-amine During Workup
Executive Summary & Compound Profile
4-(3-Chlorophenyl)pyrimidin-2-amine is a critical intermediate often synthesized via Suzuki-Miyaura cross-coupling. While the pyrimidine core confers thermodynamic stability, the 2-amino group and the halogenated phenyl ring introduce specific vulnerabilities during workup.
The primary degradation vectors are oxidative decomposition (promoted by residual transition metals), photolytic dechlorination , and acid-catalyzed hydrolysis . This guide provides a self-validating workflow to isolate this compound with >98% purity and minimal degradation.
Physicochemical Profile
| Property | Value | Critical Implication for Workup |
| Molecular Weight | 205.64 g/mol | Moderate molecular weight; generally non-volatile. |
| pKa (Conj. Acid) | ~3.5 - 4.0 | Critical: The ring nitrogen is basic. At pH < 4, the compound protonates and partitions into the aqueous phase.[1] |
| LogP | ~2.5 - 3.0 | Lipophilic. Soluble in EtOAc, DCM; poor solubility in water/hexanes. |
| Stability | Light/Oxidation Sensitive | Prone to photo-dechlorination and N-oxidation if handled carelessly. |
Troubleshooting Guide (Q&A)
Issue 1: "My product yield is low, and the aqueous layer is cloudy."
Diagnosis: Inadvertent Salt Formation (pH Mismatch). The 2-aminopyrimidine moiety acts as a weak base. If you perform an acidic wash (e.g., 1M HCl) to remove residual catalysts or starting materials, you will protonate the pyrimidine ring (N1 or N3), forming a water-soluble hydrochloride salt.
Corrective Action:
-
Avoid Strong Acid Washes: Do not use HCl or H₂SO₄ during the initial partition.
-
pH Adjustment: Ensure the aqueous layer pH is adjusted to >8.0 (using sat. NaHCO₃ or 1M NaOH) before separation. This ensures the compound remains in the free-base form and partitions into the organic layer.
-
Rescue Protocol: If the product is lost to the aqueous layer, basify the aqueous phase to pH 10 and re-extract with Ethyl Acetate (3x).
Issue 2: "The product turns brown/black upon concentration."
Diagnosis: Oxidative Degradation catalyzed by Residual Palladium. If synthesized via Suzuki coupling, residual Palladium (Pd) species can catalyze the oxidation of the amine or the pyrimidine ring upon exposure to air, especially during concentration when heat is applied.
Corrective Action:
-
Metal Scavenging: Incorporate a metal scavenger step before concentration. Use SiliaMetS® Thiol or N-acetylcysteine washes.
-
Temperature Control: Do not exceed 40°C during rotary evaporation.
-
Inert Atmosphere: Perform the workup under Nitrogen or Argon if high-precision purity is required.
Issue 3: "I observe a new impurity peak (M-35) by LC-MS."
Diagnosis: Photolytic Dechlorination. The 3-chlorophenyl group is susceptible to radical dechlorination under UV light exposure, a process often accelerated by the pyrimidine chromophore.
Corrective Action:
-
Light Exclusion: Wrap all flasks, columns, and separatory funnels in aluminum foil immediately after the reaction quench.
-
Amber Glassware: Store the final solid in amber vials.
Issue 4: "The product oils out or precipitates during extraction."
Diagnosis: Solubility Limit Reached. 2-aminopyrimidines often exhibit "brick-dust" properties—poor solubility in both water and non-polar organics (like hexanes), and moderate solubility in ethers.
Corrective Action:
-
Co-solvent Strategy: Add a small amount of Methanol (5-10%) or THF to the organic extraction solvent (DCM or EtOAc) to improve solubility and prevent emulsion formation.
-
Salting Out: Saturate the aqueous phase with NaCl (brine) to force the organic compound out of the water layer.
Optimized Workup Protocol
This protocol assumes a standard Suzuki coupling synthesis (4-chloropyrimidin-2-amine + 3-chlorophenylboronic acid).
Reagents Required[2][3][4][5][6][7]
-
Ethyl Acetate (EtOAc) or Dichloromethane (DCM)
-
Saturated Aqueous Sodium Bicarbonate (NaHCO₃)
-
N-Acetylcysteine (for Pd removal)
-
Brine (Sat. NaCl)
-
Sodium Sulfate (Na₂SO₄)
Step-by-Step Procedure
-
Quench & Scavenge (The "Golden Hour"):
-
Cool reaction mixture to room temperature (RT).
-
Crucial Step: Add 0.5 equivalents (relative to Pd catalyst) of N-Acetylcysteine or Thiourea dissolved in water. Stir vigorously for 30 minutes. This complexes the Pd, preventing downstream oxidation.
-
-
Phase Separation:
-
Dilute the reaction mixture with EtOAc.
-
Wash with Sat. NaHCO₃ (2x). Verify aqueous pH is ~8-9.
-
Do NOT wash with dilute HCl.
-
-
The "Gentle" Wash:
-
Wash the organic layer with Brine (1x).[2]
-
Note: If an emulsion forms, add a small quantity of Methanol to break it.
-
-
Drying & Filtration:
-
Dry the organic layer over anhydrous Na₂SO₄ for 15 minutes.
-
Filter through a pad of Celite® if fine particulates (Pd black) are visible.
-
-
Concentration:
-
Concentrate in vacuo at <40°C .
-
Stop before complete dryness if the product is an oil; reconstitute immediately for purification to avoid amorphous solid degradation.
-
Decision Logic & Workflow Visualization
The following diagram illustrates the critical decision points to avoid degradation during the workup process.
Figure 1: Logic flow for the safe isolation of this compound, highlighting critical intervention points for pH, metal scavenging, and light protection.
References
-
Vertex Pharmaceuticals. (2022). Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. National Institutes of Health. [Link]
-
Frontier, A. (2026).[1] Workup for Removing Amines. University of Rochester, Not Voodoo.[1] [Link]
-
Lead Sciences. (2023). This compound Compound Properties. Lead Sciences Catalog. [Link]
-
PubChem. (2023). Compound Summary: this compound.[3] National Center for Biotechnology Information. [Link]
-
MDPI. (2022).[4] Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis. Molecules Journal. [Link]
Sources
Strategies to reduce reaction times in multi-step pyrimidine synthesis
Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Ticket Focus: Reducing Reaction Times in Multi-Step Pyrimidine Synthesis
Welcome to the Acceleration Hub
You have reached the specialized support unit for heterocyclic chemistry optimization. This guide addresses the most common "user reports" regarding sluggish reaction kinetics, thermal bottlenecks, and excessive purification downtime in pyrimidine synthesis.
Our goal is to transition your workflow from classical batch methods (hours/days) to intensified process strategies (minutes).
Ticket #001: "My Biginelli condensation is stalling at 12+ hours."
Diagnosis:
Classical thermal heating (reflux) relies on conductive heat transfer, which creates thermal gradients and slow reaction kinetics. The Biginelli reaction (Urea + Aldehyde +
Solution: Microwave-Assisted Organic Synthesis (MAOS)
Switching to microwave irradiation utilizes dielectric heating.[1] The oscillating electric field aligns dipolar molecules (solvent and reagents), generating internal heat almost instantaneously. This "superheating" effect significantly lowers the activation energy barrier (
Experimental Protocol (Optimized):
-
Reagents: Mix Aldehyde (1.0 mmol), Ethyl acetoacetate (1.0 mmol), and Urea (1.5 mmol).
-
Catalyst/Solvent: Add 10 mol%
(or similar Lewis Acid) and 2 mL Ethanol. -
Instrument: Single-mode microwave reactor.
-
Parameter Set:
-
Temperature: 120°C (Fixed)
-
Power: Dynamic (Max 150W)
-
Hold Time: 10–15 minutes
-
Stirring: High
-
Performance Data: Thermal vs. Microwave
| Reaction Condition | Temperature | Time | Yield | Status |
| Classical Reflux | 80°C (EtOH) | 12 Hours | 65% | Slow |
| Microwave (Closed) | 120°C | 10 Minutes | 92% | Resolved |
Data Source: Comparative studies on dihydropyrimidinone synthesis [1][2].
Visual Workflow: Thermal Activation Pathways
Figure 1: Comparison of energy transfer mechanisms. Microwave irradiation bypasses thermal convection limits, directly coupling energy to the molecules.
Ticket #002: "Scale-up is failing; exotherms are forcing slow addition rates."
Diagnosis: In batch reactors, the surface-area-to-volume ratio decreases as you scale up. This limits heat removal, forcing you to run reactions slower to prevent thermal runaways, especially during the exothermic steps of pyrimidine functionalization (e.g., chlorination or nitration).
Solution: Continuous Flow Chemistry
Implement a microreactor or mesoreactor system. The high surface-to-volume ratio allows for excellent heat exchange, permitting higher temperatures and concentrations than are safe in batch. This dramatically reduces Residence Time (
Troubleshooting Guide: Flow Setup for Pyrimidines
-
Issue: Clogging in the reactor coil.
-
Fix: Ensure all intermediates are soluble at the operating temperature. Use a back-pressure regulator (BPR) of 7–15 bar to superheat solvents (e.g., EtOH at 140°C) without boiling.
-
-
Issue: Slow mixing.
-
Fix: Use a T-mixer or static mixer chip before the reactor coil to ensure rapid diffusion.
-
Protocol: Flow Synthesis of Pyrimidine Derivatives
-
Feed A: Amidine/Urea (0.5 M in EtOH).
-
Feed B:
-diketone + Catalyst (0.5 M in EtOH). -
Reactor: PFA Coil (10 mL volume).
-
Flow Rate: 2.0 mL/min (Total).
-
Temperature: 150°C.
-
Residence Time: 5 Minutes.
Performance Data: Batch vs. Flow
| Metric | Batch Process | Continuous Flow | Improvement Factor |
| Reaction Time | 4–6 Hours | 5–10 Minutes | 30x Faster |
| Heat Transfer | Poor (< 500 W/m²K) | Excellent (> 10,000 W/m²K) | Safety |
| Throughput | 5g / day | 100g+ / day | Scalability |
Data Source: Continuous flow synthesis of API intermediates [3][4].
Visual Workflow: Continuous Flow Reactor Setup
Figure 2: Schematic of a continuous flow system. The BPR allows the solvent to be heated far above its boiling point, accelerating kinetics.
Ticket #003: "I'm losing days on intermediate isolation and solvent swaps."
Diagnosis:
Multi-step synthesis (e.g., condensation
Solution: Telescoped One-Pot Synthesis & Ionic Liquids Use "telescoping" to perform sequential reactions in the same vessel without isolation. Ionic liquids (ILs) are particularly effective here as they act as both solvent and catalyst, often recyclable, and support microwave heating.
Strategy: Ionic Liquid Catalyzed Protocol
-
Step 1: React aldehyde, ethyl acetoacetate, and thiourea in Ionic Liquid (e.g.,
) at 100°C for 30 mins. -
Step 2 (Telescoped): Add the next reagent (e.g., for functionalization) directly to the IL mixture.
-
Workup: Add water. The product precipitates; the IL remains in the aqueous phase for recycling.
Performance Data: Catalyst Efficiency
| Catalyst System | Time to Completion | Yield | Recyclability |
| None (Ethanol Reflux) | 8–12 Hours | 60–70% | N/A |
| HCl (Acid Catalysis) | 4–6 Hours | 75% | Poor |
| Ionic Liquid ([Et3NH][HSO4]) | 30–60 Minutes | 90–95% | Excellent (>5 runs) |
Data Source: Ionic liquid promoted synthesis of pyrimidine derivatives [5][6].
Visual Workflow: Telescoped Synthesis Logic
Figure 3: Telescoped workflow eliminating intermediate purification steps. The Ionic Liquid serves as a reusable reaction medium.[2]
References
-
Comparison of Conventional and Microwave-assisted Synthesis of Benzotriazole Derivatives. National Institutes of Health (NIH). [Link]
-
Microwave assisted green synthesis of pharmaceutically important dihydropyrimidinones. ResearchGate. [Link]
-
Continuous-Flow Chemistry and Photochemistry for Manufacturing of Active Pharmaceutical Ingredients. MDPI. [Link][2][3][4][5][6]
-
Continuous Flow Synthesis of Anticancer Drugs. National Institutes of Health (NIH). [Link]
-
Ionic Liquid Catalyzed Microwave Assisted Synthesis of Novel Pyrazolo[3,4-d]pyrimidine Derivatives. Asian Journal of Chemistry. [Link]
-
Ionic Liquid-Promoted Synthesis of Novel Chromone-Pyrimidine Coupled Derivatives. National Institutes of Health (NIH). [Link]
Sources
- 1. Comparison of Conventional and Microwave-assisted Synthesis of Benzotriazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. beilstein-archives.org [beilstein-archives.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Cell Viability Assay Troubleshooting
Status: Operational | Tier: Level 3 (Senior Scientific Support)
Welcome to the Cell Viability Technical Support Center. As Senior Application Scientists, we understand that "viability" is a proxy, not a direct measurement of life. You are measuring metabolic activity (MTT/MTS), membrane integrity (LDH), or energy currency (ATP). Discrepancies usually arise when this proxy uncouples from the actual cellular state.
Use this guide to diagnose and resolve anomalous data patterns in your microplate assays.
PART 1: The Diagnostic Matrix
Before altering your biology, analyze your data topology. Use the decision tree below to identify your root cause.
Figure 1: Diagnostic decision tree for isolating the root cause of assay failure based on data topology.
PART 2: Troubleshooting "The Phantom Signal" (Chemical Interference)
Symptom: Your treated wells show higher absorbance than controls, or "dead" cells appear viable. Root Cause: Non-enzymatic reduction of tetrazolium salts (MTT/MTS/XTT).
Many test compounds (especially antioxidants like Vitamin C, flavonoids, or thiol-containing drugs) can chemically reduce tetrazolium salts into colored formazan without any cells present. This creates a false positive for viability.
Protocol: The "No-Cell" Validation Control
Mandatory for every new drug library screen.
-
Prepare Plate: Set up a 96-well plate with culture media (no cells).
-
Add Compound: Add your test compound at the highest concentration used in the experiment.
-
Add Reagent: Add the MTT/MTS reagent as per standard protocol.
-
Incubate: Incubate at 37°C for the standard assay time (e.g., 2–4 hours).
-
Measure: Read absorbance.
Interpretation:
-
OD < 0.05: No interference. Proceed.
-
OD > 0.1: Chemical interference detected.
-
Solution A: Switch to a non-redox assay (e.g., CellTiter-Glo® ATP assay or LDH release).
-
Solution B: If cells are adherent, wash 2x with PBS to remove the drug before adding the viability reagent.
-
Table 1: Common Interfering Agents
| Compound Class | Mechanism of Interference | Assay Affected | Recommended Alternative |
| Antioxidants (Vit C, NAC) | Directly reduces tetrazolium to formazan. | MTT, MTS, XTT, WST-1 | ATP (Luminescence) |
| Colored Drugs (Doxorubicin) | Absorbs light at 570nm (spectral overlap). | MTT (Colorimetric) | CellTiter-Fluor (Fluorescence) |
| Luciferase Inhibitors | Inhibits the luciferase enzyme directly. | CellTiter-Glo | Resazurin (AlamarBlue) |
| Serum Proteins (Albumin) | Causes spontaneous reduction if pH is high. | MTT | Use Serum-Free Media during assay |
PART 3: Troubleshooting "The Edge Effect" (Thermal Gradients)
Symptom: Replicates in the outer perimeter (Rows A/H, Cols 1/12) show consistently lower or higher viability than the center, creating a "smiley face" or "frown" pattern. Root Cause: Thermal Gradients & Evaporation.
When a cold plate is placed in a hot incubator, the outer wells warm up faster than the center. This increases metabolic activity (MTT reduction) in the edges initially. Later, evaporation in edge wells concentrates the media, causing osmotic stress and cell death.
Figure 2: The "Moat" Strategy. Red nodes represent wells filled with sterile PBS/Water. Green nodes represent experimental wells.
Protocol: Eliminating the Edge Effect
-
The "Moat" Method: Do not use the outer ring of wells for data.[1] Fill them with 200 µL of sterile PBS or water to act as a thermal and humidity buffer.
-
Room Temperature (RT) Equilibration (The "Settling" Step):
-
Step: After seeding cells into the plate, leave the plate on the benchtop (in the sterile hood) at Room Temperature for 30–60 minutes before moving it to the 37°C incubator.
-
Why: This allows cells to settle evenly to the bottom while the media temperature equilibrates, preventing convection currents that deposit cells in a ring around the well edge.
-
-
Humidity Check: Ensure the incubator water pan is full. Evaporation rates increase drastically if humidity drops below 90%.
PART 4: Troubleshooting Biological Discordance (ATP vs. MTT)
Symptom: You run an MTT assay and an ATP assay on the same samples. MTT says "Viable," but ATP says "Dead" (or vice versa). Root Cause: Metabolic Uncoupling.
-
MTT/MTS measures the activity of mitochondrial dehydrogenases (NAD(P)H flux).
-
ATP measures the presence of Adenosine Triphosphate (energy).
Scenario A: MTT High / ATP Low
-
Diagnosis:Mitochondrial Uncoupling / Hypertrophy.
-
Explanation: Drugs that stress the mitochondria can cause them to swell and work "overtime" (increasing dehydrogenase activity) in a futile attempt to survive, even as ATP stores are depleted.
-
Action: Trust the ATP data for "viability."[2] The MTT data indicates metabolic stress.
Scenario B: MTT Low / ATP High
-
Diagnosis:G1/S Arrest or Quiescence.
-
Explanation: Cytostatic drugs may stop cell division (fewer mitochondria per well) without killing the cell. The cells are alive (high ATP) but metabolically quiet.
-
Action: Confirm with a Live/Dead stain (Calcein AM/EthD-1) to visualize membrane integrity.
PART 5: Technical FAQs
Q: My CellTiter-Glo (ATP) signal is decaying too fast. A: This is usually due to temperature shock.
-
The Fix: The luciferase enzyme is temperature-sensitive. You must equilibrate the CellTiter-Glo reagent to Room Temperature (22–25°C) before adding it to the plate.[3] Adding cold reagent to warm cells (or vice versa) destabilizes the glow kinetics.
Q: I have bubbles in my wells. Does it matter? A: Yes, for optical assays (MTT/ELISA).
-
The Fix: Bubbles scatter light, causing massive spikes in OD. Use a heated needle or a brief spray of ethanol vapor (carefully!) to pop them. For luminescence (ATP), bubbles matter less but can still cause meniscus issues.
Q: Can I multiplex these assays? A: Yes.
-
Workflow:
-
Add CellTox Green (membrane integrity dye) or RealTime-Glo at time zero. Monitor over 72h.
-
At the endpoint, add CellTiter-Glo (lytic) to measure ATP. Note: You cannot run MTT and ATP on the same well because MTT requires live cells, and ATP requires lysis.
-
References
-
Riss, T.L. et al. (2013).[4][5] "Cell Viability Assays." Assay Guidance Manual [Internet].[5] Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences.[5] Available at: [Link]
-
Lundholt, B.K. et al. (2003).[6] "A Simple Technique for Reducing Edge Effect in Cell-Based Assays." Journal of Biomolecular Screening, 8(5), 566–570.[6] (Referenced via BioSpherix Technical Note). Available at: [Link]
-
Wang, P. et al. (2010).[2] "Limitations of MTT and MTS-Based Assays for Measurement of Antiproliferative Activity of Green Tea Polyphenols." PLOS ONE, 5(4): e10202. (Demonstrating chemical interference). Available at: [Link]
Sources
- 1. eppendorf.com [eppendorf.com]
- 2. semanticscholar.org [semanticscholar.org]
- 3. promega.com [promega.com]
- 4. Riss, T.L., Moravec, R.A., Niles, A.L., Duellman, S., Benink, H.A., Worzella, T.J. andMinor, L. (2013) Cell Viability Assays. In Sittampalam, G.S., Coussens, N.P. and Brimacombe, K., et al., Eds., Assay Guidance Manual, Eli Lilly & Company and the National Center for Advancing Translational Sciences, Bethesda, 1-25. - References - Scientific Research Publishing [scirp.org]
- 5. Cell Viability Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. biospherix.com [biospherix.com]
High-Throughput Synthesis Support Hub: Microwave-Assisted Pyrimidine Protocols
Status: Operational Operator: Senior Application Scientist Topic: Optimization of Microwave-Assisted Organic Synthesis (MAOS) for Pyrimidine Scaffolds
Core Philosophy: The Kinetic Advantage
Welcome to the technical support center. Before troubleshooting specific failures, we must align on the physics. In pyrimidine synthesis (specifically Biginelli and cyclocondensation reactions), the "microwave effect" is primarily thermal . We are utilizing dielectric heating to access superheated zones (temperatures 20–50°C above the solvent's atmospheric boiling point) that are unattainable via conventional reflux.
The Golden Rule: If your microwave protocol fails, it is rarely the "waves"; it is almost always temperature monitoring (IR vs. Fiber Optic) , pressure management , or dielectric matching .
Module 1: Solvent Systems (The "Antenna")
In MAOS, your solvent is not just a medium; it is the antenna that receives energy. If your solvent cannot couple with the 2.45 GHz frequency, your reaction will rely on convective heat transfer from the vessel walls, negating the microwave advantage.
Technical Reference: Loss Tangent ( )
The efficiency of conversion from electromagnetic energy to heat is defined by the loss tangent:
Table 1: Solvent Coupling Efficiency Guide
| Classification | Heating Profile | Recommendation for Pyrimidines | |
| High Absorber | > 0.5 | Rapid, superheating spikes possible. | Ethanol, DMSO, Methanol. Ideal for Biginelli reactions. Watch pressure limits. |
| Medium Absorber | 0.1 – 0.5 | Controlled, steady ramp. | DMF, Water, Acetonitrile. Good for scale-up to prevent thermal runaway. |
| Low Absorber | < 0.1 | Transparent to MW.[1] | Toluene, Hexane, Dioxane. Requires doping (see below). |
Troubleshooting FAQ: Heating Failures
Q: My reaction in Toluene is not reaching the target temperature of 150°C.
-
Diagnosis: Toluene is microwave transparent (
). The machine is blasting max power (300W+), but the solvent isn't "listening." -
The Fix: Use Passive Heating Elements (SiC) or Doping . Add a "susceptor"—a small amount of ionic liquid (e.g., [bmim][PF6]) or a polar co-solvent (2% EtOH). This acts as a localized heater to transfer energy to the non-polar bulk.
Module 2: The Optimized Protocol (Biginelli Reaction)
Target: Synthesis of 3,4-dihydropyrimidin-2(1H)-ones (DHPMs).
Workflow: Three-component condensation (Aldehyde +
Visualization: Reaction Workflow & Logic
Caption: Logic flow for microwave-assisted Biginelli synthesis, emphasizing solvent polarity checks and safety ramps.
Standard Operating Procedure (SOP)
-
Vessel Loading:
-
Combine Aldehyde (1.0 eq),
-keto ester (1.0 eq), and Urea (1.2 eq) in a 10 mL microwave vial. -
Catalyst: Add 10 mol% Lewis Acid (e.g.,
or ). -
Solvent: Add Ethanol (2–3 mL). Critical: Leave 50% headspace minimum.
-
-
Pre-Stir:
-
Stir for 30 seconds outside the cavity to ensure homogeneity.
-
-
Irradiation Parameters:
-
Mode: Dynamic (Power cycling to maintain Temp).
-
Temp: 120°C.
-
Ramp Time: 2:00 minutes (Prevents pressure shock).
-
Hold Time: 10:00 minutes.
-
Stirring: High (600 rpm).
-
-
Post-Reaction:
-
Cool to 50°C using compressed air.
-
Pour into crushed ice/water; precipitate is usually pure enough for filtration.
-
Module 3: Troubleshooting Guide
Issue A: "My vessel vented/exploded."
Cause 1: The Ethanol Vapor Pressure Spike. At 120°C, Ethanol generates ~5–6 bar of pressure. If your vessel is too full, the headspace cannot compress, and the safety release activates.
-
Fix: Never fill vials >60%.
-
Fix: Switch to Open-Vessel Mode (if available) or use a higher boiling solvent like DMSO (though workup becomes harder).
Cause 2: The "Thermal Runaway" (Exotherm). The Biginelli reaction is exothermic. Microwaves add energy. If the reaction kicks off violently, the internal temp will overshoot the set point.
-
Fix: Use "PowerMax" or "Simultaneous Cooling" features (cooling the vessel while heating) to remove reaction heat while maintaining MW energy input.
Issue B: "Yields are lower than conventional heating."[3]
Cause: Intermediate Hydrolysis. In pyrimidine synthesis, the imine intermediate is moisture-sensitive. Superheating water (generated during condensation) can reverse the reaction.
-
Fix: Add a dehydrating agent (e.g., molecular sieves) compatible with MW, or use Solvent-Free conditions (neat reactants) which often drive the equilibrium forward faster in MW.
Issue C: "Reproducibility fails on scale-up (0.5g works, 10g fails)."
Cause: Penetration Depth. Microwaves at 2.45 GHz only penetrate ~1.5 to 3 cm into high-absorbing solvents like Ethanol. In a large flask, the center is cold.
-
Fix: Do not use a larger vessel. Use Parallel Synthesis (multiple small vials) or a Continuous Flow MW Reactor .
Module 4: Mechanism & Pathway Analysis
Understanding why the reaction works helps you troubleshoot. The MW advantage in Biginelli synthesis is linked to the rapid acceleration of the rate-determining step (often the cyclization of the heterocycle).
Caption: Mechanistic pathway. MW irradiation significantly accelerates the dehydration/cyclization step.
References
-
Kappe, C. O. (2004). Controlled Microwave Heating in Modern Organic Synthesis.[3] Angewandte Chemie International Edition. Link
-
Kappe, C. O., & Stadler, A. (2005).[4] Microwaves in Organic and Medicinal Chemistry. Wiley-VCH. (Seminal text on
and physics). -
Dallinger, D., & Kappe, C. O. (2007). Microwave-Assisted Synthesis of Heterocycles via Multicomponent Reactions. Chemical Reviews. Link
-
Pai, N., et al. (2013). Microwave Promoted Solvent-Free Biginelli Reaction.[4][5] Asian Journal of Chemistry. Link
-
Razzaq, T., & Kappe, C. O. (2008). Continuous Flow Organic Synthesis under High-Temperature/Pressure Conditions. Chemistry – An Asian Journal. (Reference for scale-up limitations). Link
Sources
Managing competing solvolysis in acid-catalyzed amination of chloropyrimidines
Topic: Managing Competing Solvolysis in Acid-Catalyzed
Introduction: The "Activation-Selectivity" Paradox
Welcome to the Technical Support Center. You are likely here because your acid-catalyzed amination of a chloropyrimidine is yielding significant impurities—specifically hydrolysis products (pyrimidones) or alkoxy-pyrimidines (from alcoholic solvents).
The Core Problem: Acid catalysis is required for electron-rich pyrimidines (like 4-chloropyrrolopyrimidine) or weak amine nucleophiles because the acid protonates the ring nitrogen (N1 or N3). This lowers the LUMO energy and activates the C-Cl bond. However, this activation is indiscriminate; it makes the ring susceptible to attack by any nucleophile in the system, including your solvent (water or alcohol).
This guide provides the protocols to decouple activation from solvolysis.
Module 1: Diagnostic Center
Before optimizing, confirm that solvolysis is your actual failure mode.
Q: How do I distinguish solvolysis from other side reactions?
A: Use LC-MS to identify specific mass shifts relative to the Starting Material (SM).
| Observation (LC-MS) | Diagnosis | Cause |
| Hydrolysis | Water attacking the activated ring (formation of Pyrimidone). | |
| Methanolysis | Solvent (MeOH) attacking the ring. | |
| Ethanolysis | Solvent (EtOH) attacking the ring. | |
| Stalled Reaction | Acid concentration too high (Amine is fully protonated/deactivated). |
Visualizing the Competition
The following diagram illustrates the competing pathways defined by the reaction conditions.
Figure 1: The protonation of the pyrimidine activates it for both the desired amine and the undesired solvent. Excess acid sequesters the free amine into a non-reactive salt, favoring the solvolysis pathway.
Module 2: The "Gold Standard" Protocol
If you are seeing solvolysis in Ethanol, Methanol, or Dioxane/Water, switch immediately to Trifluoroethanol (TFE) or Hexafluoroisopropanol (HFIP) .
Why TFE/HFIP?
These fluorinated alcohols are "Magic Solvents" for
-
High Ionizing Power: They stabilize the transition state (chloride departure) via Hydrogen-bond donation.
-
Low Nucleophilicity: Unlike MeOH or EtOH, the oxygen in TFE/HFIP is electron-deficient due to the fluorine atoms. It activates the ring but does not attack it.
Recommended Protocol (TFE Method)
-
Solvent: 2,2,2-Trifluoroethanol (TFE).
-
Concentration: 0.2 M to 0.5 M (High concentration favors bimolecular amination over pseudo-first-order solvolysis).
-
Acid Catalyst: 1.0 - 1.5 equivalents of TFA (Trifluoroacetic acid) or anhydrous HCl (4M in Dioxane).
-
Note: Do not use aqueous HCl.
-
-
Stoichiometry: 1.2 - 1.5 equivalents of Amine.
-
Temperature: Start at 60°C; ramp to 85°C (reflux) if needed.
Protocol Validation Check:
-
Step 1: Dissolve Chloropyrimidine in TFE.
-
Step 2: Add Amine.
-
Step 3: Add Acid last (dropwise) to prevent immediate exotherm or salt crashing.
-
Step 4: Monitor by HPLC at 1 hour. If SM remains and no impurity is forming, increase Temp.
Module 3: Troubleshooting & Optimization FAQs
Q: I cannot use TFE (Cost/Availability). How do I optimize in standard solvents?
A: You must manipulate the Kinetic Selectivity Ratio .
The rate of product formation vs. impurity is:
To maximize this ratio in alcoholic solvents (e.g., n-Butanol, i-PrOH):
-
Use Bulky Alcohols: Switch from MeOH/EtOH to Isopropanol (IPA) or n-Butanol . Steric hindrance reduces
. -
Increase Concentration: Run the reaction as concentrated as possible (1.0 M). This increases
relative to . -
Control Acid: Use less acid (0.1 - 0.5 eq).
-
Reason: High acid converts your Amine to Ammonium (
), drastically lowering available for reaction. The solvent, however, cannot be "deactivated" by acid.
-
Q: The reaction stalls at 50% conversion. Adding more acid increases impurities. Why?
A: You have hit the "Protonation Wall." By adding more acid, you are protonating the remaining free amine, effectively removing the nucleophile from the equation. Meanwhile, the water/solvent concentration remains constant, so the system defaults to hydrolysis.
-
Fix: Do not add more acid. Instead, add more Amine (0.5 eq) to shift the equilibrium back toward the free nucleophile, or increase temperature.
Q: My product hydrolyzes during workup. What is happening?
A: Electron-deficient aminopyrimidines can be unstable in aqueous acid.
-
Fix: Quench the reaction into a buffered solution (Sat.
or Phosphate buffer pH 7) rather than water or 1M HCl. Ensure the pH is neutral before extraction.
Module 4: Decision Logic for Process Chemists
Use this flow to select the correct parameters for your specific substrate.
Figure 2: Logical workflow for solvent selection and troubleshooting based on solubility and impurity profiles.
References
-
Mechanistic Insight on Acid Catalysis: Hansen, S. G., et al. (2023).[1] Acid Catalyzed Amination of 4-Chloropyrrolopyrimidine: Effect of Solvent, Acid Amount and Substrate Scope. Preprints.org. [Link] Citation Context: Establishes the trade-off between acid concentration and solvolysis rates in aqueous/alcoholic media.
-
Fluorinated Solvents in SNAr: Ormazábal-Toledo, R., et al. (2013). Electronic and solvent effects on kinetics of SNAr substitution reactions. Journal of Physical Organic Chemistry. [Link] Citation Context: Supports the use of specific solvation (H-bonding) to accelerate SNAr without nucleophilic competition.
-
Hydrolysis Kinetics: Dunn, P. J., et al. (2014).[2] Highly Selective Hydrolysis of Chloropyrimidines to Pyrimidones in 12 N Hydrochloric Acid. Organic Process Research & Development. [Link] Citation Context: Provides quantitative data on the rapid rate of hydrolysis in aqueous acid, reinforcing the need for anhydrous conditions or non-nucleophilic solvents.
Sources
Validation & Comparative
Comparative Analysis: 4-(3-Chlorophenyl)pyrimidin-2-amine Scaffold vs. Clinical PLK4 Inhibitors
This guide provides a comprehensive technical analysis of the 4-(3-Chlorophenyl)pyrimidin-2-amine scaffold and its derivatives, comparing them against established PLK4 inhibitors like CFI-400945 , Centrinone , and YLT-11 .
Executive Summary & Chemical Biology Context
Polo-like kinase 4 (PLK4) is the master regulator of centriole duplication.[1][2][3][4][5][6] Its dysregulation leads to centrosome amplification, genomic instability, and tumorigenesis.
The compound This compound (CAS 913322-47-1) represents a critical pharmacophore scaffold in the design of type I ATP-competitive kinase inhibitors. While the simple amine itself serves as a structural anchor, its derivatives—specifically the (E)-4-(3-arylvinyl-1H-indazol-6-yl)pyrimidin-2-amine series (e.g., YLT-11 )—have been optimized for nanomolar potency.[7][8]
This guide compares the Scaffold/Derivative Series (represented by YLT-11) against the clinical standard CFI-400945 and the chemical probe Centrinone .
Key Comparison Matrix
| Feature | YLT-11 (Scaffold Derivative) | CFI-400945 (Clinical Candidate) | Centrinone (Tool Compound) |
| Core Structure | Pyrimidin-2-amine | Indazole / PTK-inhibitor like | Pyrimidinyl-indole sulfone |
| PLK4 Potency (IC₅₀) | 22 nM | 2.8 nM | 0.16 nM (Ki) |
| Selectivity | >200-fold vs PLK1/2/3 | Moderate (Hits Aurora B, TRK) | High (>1000-fold vs Aurora) |
| Bioavailability | Oral (Murine models) | Oral (Clinical Phase 2) | Poor (In vitro tool only) |
| Mechanism | Centriole amplification (low dose) / Depletion (high dose) | Centriole depletion / Polyploidy | Centriole depletion (G1 arrest) |
| Primary Utility | Preclinical Lead Optimization | Clinical Oncology (Solid Tumors) | Mechanistic Validation |
Mechanistic Insight: The "Goldilocks" Effect of PLK4 Inhibition
PLK4 inhibitors exhibit a unique, biphasic phenotypic profile known as the "Goldilocks" effect. This is critical when evaluating the this compound series.
-
Partial Inhibition (Low Dose): Blocks PLK4 autophosphorylation (which normally triggers its degradation via
-TrCP). This stabilizes active PLK4, leading to centriole overduplication . -
Complete Inhibition (High Dose): Blocks the catalytic activity required for SAS-6 recruitment, leading to centriole depletion and mitotic failure.
PLK4 Signaling Pathway Diagram
Figure 1: PLK4 Regulation Logic. Inhibitors block downstream centriole assembly but also prevent the negative feedback loop (autophosphorylation-induced degradation), causing protein stabilization.
Detailed Comparative Performance
A. The Scaffold Derivative: YLT-11
Derived from the this compound pharmacophore.
-
Chemical Biology: The pyrimidin-2-amine acts as the hinge binder in the ATP pocket. The addition of the (E)-3-arylvinyl-1H-indazol moiety extends into the hydrophobic back pocket, improving affinity from micromolar (scaffold alone) to nanomolar (YLT-11).
-
Performance:
-
In Vitro: Exhibits an IC₅₀ of 22 nM against PLK4.[5][7][8][9]
-
Selectivity: Excellent profile against PLK1, PLK2, and PLK3 (>200-fold selectivity), reducing the risk of non-specific mitotic arrest associated with PLK1 inhibition.
-
Cellular: In MDA-MB-231 breast cancer cells, YLT-11 induces apoptosis and mitotic catastrophe.
-
B. The Clinical Standard: CFI-400945
-
Chemical Biology: An indazole-based inhibitor.
-
Performance:
-
In Vitro: Highly potent (IC₅₀ = 2.8 nM).
-
Selectivity Issues: Unlike the YLT-11 series, CFI-400945 inhibits Aurora B (IC₅₀ ~98 nM) and TRK kinases. This off-target activity contributes to the observed polyploidy phenotype, which may not be solely due to PLK4 inhibition.
-
Clinical Status: Phase 2 for advanced solid tumors.
-
C. The Tool Compound: Centrinone[4][9][10][11]
-
Chemical Biology: Designed specifically to prove PLK4 dependency.
-
Performance:
-
In Vitro: Lowest IC₅₀ (0.16 nM Ki).
-
Selectivity: >1000-fold selective against Aurora kinases.[10]
-
Limitation: Poor solubility and metabolic stability make it unsuitable for in vivo therapy, but it remains the "gold standard" for in vitro target validation.
-
Experimental Protocols (Self-Validating Systems)
Protocol 1: ADP-Glo Kinase Assay (Biochemical Potency)
This assay quantifies the IC₅₀ of the inhibitor by measuring the conversion of ATP to ADP.
Materials:
-
Recombinant human PLK4 (catalytic domain).
-
Substrate: Casein or Myelin Basic Protein (MBP).
-
ADP-Glo™ Kinase Assay Kit (Promega).
Workflow:
-
Preparation: Dilute PLK4 enzyme to 5 ng/µL in kinase buffer (40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).
-
Inhibitor Titration: Prepare a 10-point serial dilution of the test compound (e.g., this compound derivative) in DMSO.
-
Reaction:
-
Mix 2 µL Inhibitor + 4 µL Enzyme. Incubate 10 min at RT.
-
Add 4 µL ATP/Substrate mix (10 µM ATP final).
-
Incubate for 60 min at 30°C.
-
-
Detection:
-
Add 10 µL ADP-Glo Reagent (stops reaction, depletes remaining ATP). Incubate 40 min.
-
Add 20 µL Kinase Detection Reagent (converts ADP to light). Incubate 30 min.
-
-
Readout: Measure luminescence on a plate reader. Plot RLU vs. log[Inhibitor] to calculate IC₅₀.
Protocol 2: Immunofluorescence Centriole Counting (Cellular Efficacy)
This assay validates the "Goldilocks" biphasic response.
Materials:
-
Cell Line: HeLa or MDA-MB-231.
-
Primary Antibodies: Anti-Centrin-2 (centriole marker), Anti-CEP135 (centrosome linker).
-
Secondary Antibodies: Alexa Fluor 488 (Green), Alexa Fluor 594 (Red).
Workflow:
-
Seeding: Seed cells on glass coverslips (low density) 24h prior to treatment.
-
Treatment: Treat cells with inhibitor at varying concentrations (e.g., 10 nM, 100 nM, 1 µM) for 48 hours.
-
Control: DMSO only.
-
-
Fixation: Fix with -20°C methanol for 10 min (preserves centrosomal proteins better than PFA).
-
Staining:
-
Block with 3% BSA/PBS.
-
Incubate Primary Abs (1:1000) overnight at 4°C.
-
Wash 3x PBS.
-
Incubate Secondary Abs (1:500) + DAPI for 1 hour at RT.
-
-
Analysis:
-
Acquire Z-stack images (0.2 µm steps) using a confocal microscope (60x objective).
-
Count: Score cells as 0-1 centrioles (depletion), 2-4 centrioles (normal), or >4 centrioles (amplification).
-
Validation: A true PLK4 inhibitor must show amplification at low doses and depletion at high doses.
-
References
-
Lei, Q., et al. (2018). "YLT-11, a novel PLK4 inhibitor, inhibits human breast cancer growth via inducing maladjusted centriole duplication and mitotic defect."[8] Cell Death & Disease.
-
Mason, J. M., et al. (2014). "Functional characterization of CFI-400945, a Polo-like kinase 4 inhibitor, as a potential anticancer agent."[3][4][10] Cancer Cell.[3]
-
Wong, Y. L., et al. (2015). "Reversible centriole depletion with an inhibitor of Polo-like kinase 4." Science.
-
Liu, Z., et al. (2017). "Design, synthesis and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors."[1] European Journal of Medicinal Chemistry.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Safety and tolerability of CFI-400945, a first-in-class, selective PLK4 inhibitor in advanced solid tumours: a phase 1 dose-escalation trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. oricpharma.com [oricpharma.com]
- 4. oricpharma.com [oricpharma.com]
- 5. Role of polo-like kinase 4 (PLK4) in epithelial cancers and recent progress in its small molecule targeting for cancer management - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Role of polo-like kinase 4 (PLK4) in epithelial cancers and recent progress in its small molecule targeting for cancer management - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Anticancer effects of the PLK4 inhibitors CFI-400945 and centrinone in Ewing’s sarcoma cells - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Pyrimidine Synthesis Methods: A Guide for Researchers
Pyrimidines are fundamental heterocyclic aromatic compounds that form the backbone of nucleobases such as cytosine, thymine, and uracil. Their role in the structure of DNA and RNA, and consequently in genetic coding and cellular function, makes them indispensable to life. Beyond their biological significance, pyrimidine derivatives are a cornerstone of medicinal chemistry, exhibiting a wide array of pharmacological activities including antiviral, antibacterial, and anticancer properties. This guide provides a comparative analysis of the primary methods for pyrimidine synthesis, offering researchers, scientists, and drug development professionals a comprehensive overview of both biological and chemical strategies.
An Overview of Pyrimidine Synthesis Strategies
The construction of the pyrimidine ring can be broadly categorized into two main approaches: biosynthetic pathways and chemical synthesis. Nature has evolved two elegant and efficient biosynthetic routes: the de novo pathway, which builds the pyrimidine ring from simple precursors, and the salvage pathway, which recycles pre-existing pyrimidine bases and nucleosides. In the laboratory, organic chemists have developed a diverse toolbox of reactions for pyrimidine synthesis, ranging from classical condensation reactions to modern multicomponent strategies that offer high efficiency and molecular diversity. This guide will delve into the intricacies of these methods, comparing their principles, advantages, and limitations.
Biosynthetic Pathways: Nature's Approach to Pyrimidine Synthesis
The De Novo Pathway: Building from Scratch
The de novo synthesis of pyrimidines is a highly conserved and energy-intensive process that constructs the pyrimidine ring from basic molecular building blocks. This pathway is crucial for providing the necessary nucleotides for DNA and RNA synthesis, particularly in rapidly proliferating cells.
The synthesis begins with the formation of carbamoyl phosphate from glutamine, bicarbonate, and ATP, a reaction catalyzed by carbamoyl phosphate synthetase II (CPS II) . This is the first and rate-limiting step of the pathway. The carbamoyl phosphate then reacts with aspartate in a reaction catalyzed by aspartate transcarbamoylase (ATCase) to form carbamoyl aspartate. A series of subsequent enzymatic reactions, including ring closure and oxidation, leads to the formation of orotate. Orotate is then converted to orotidine monophosphate (OMP), which is finally decarboxylated to yield uridine monophosphate (UMP), the first key pyrimidine nucleotide product of the pathway.
Regulation of the De Novo Pathway:
The de novo pathway is tightly regulated to ensure that the production of pyrimidines matches the cell's metabolic needs. The primary point of regulation is the enzyme CPS II, which is allosterically activated by phosphoribosyl pyrophosphate (PRPP) and ATP, and feedback inhibited by the end-product of the pathway, uridine triphosphate (UTP).[1][2][3] Aspartate transcarbamoylase is also a key regulatory enzyme, inhibited by the downstream product cytidine triphosphate (CTP).[4][5] This intricate feedback mechanism allows the cell to efficiently control the flux through the pathway.
The Salvage Pathway: The Art of Recycling
In contrast to the energy-demanding de novo pathway, the salvage pathway is a more economical route that recycles pre-existing pyrimidine bases and nucleosides from the degradation of DNA and RNA.[6] This pathway is particularly important in tissues with a low rate of cell division.[1]
The key enzymes in the pyrimidine salvage pathway include:
-
Uridine Phosphorylase and Thymidine Phosphorylase: These enzymes catalyze the conversion of uracil and thymine to their respective nucleosides, uridine and thymidine.[7]
-
Thymidine Kinase (TK): This enzyme phosphorylates thymidine to form thymidine monophosphate (TMP).[8]
-
Uridine-Cytidine Kinase: This enzyme phosphorylates uridine and cytidine to their corresponding monophosphates.
-
Cytidine Deaminase: This enzyme converts cytidine to uridine.[7]
The salvage pathway is less stringently regulated than the de novo pathway, though the availability of substrates and the activity of key enzymes like thymidine kinase can be influenced by the cell cycle and the metabolic state of the cell.
Chemical Synthesis: Constructing Pyrimidines in the Lab
The chemical synthesis of pyrimidines is a vast and ever-evolving field, driven by the demand for novel pyrimidine-based drugs and functional materials. Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a product that contains portions of all the starting materials, have emerged as a particularly powerful strategy for the efficient construction of complex pyrimidine scaffolds.
The Biginelli Reaction: A Classic Multicomponent Synthesis
The Biginelli reaction, first reported by Pietro Biginelli in 1893, is a one-pot cyclocondensation of an aldehyde, a β-ketoester, and urea (or thiourea) to produce 3,4-dihydropyrimidin-2(1H)-ones or -thiones. The reaction is typically catalyzed by an acid.
The classical Biginelli protocol often suffers from low yields, especially with aliphatic and substituted aromatic aldehydes. However, numerous modifications have been developed to improve the efficiency and scope of this reaction, including the use of various Lewis and Brønsted acid catalysts, microwave irradiation, and solvent-free conditions. These advancements have transformed the Biginelli reaction into a highly versatile and widely used method for the synthesis of a diverse range of dihydropyrimidine derivatives.
Modern Multicomponent Syntheses
Beyond the Biginelli reaction, a plethora of other multicomponent strategies for pyrimidine synthesis have been developed. These methods often employ transition metal catalysts to achieve high efficiency and regioselectivity.
One notable example is the iridium-catalyzed multicomponent synthesis of pyrimidines from amidines and up to three different alcohols.[9][10] This reaction proceeds through a sequence of condensation and dehydrogenation steps, offering a sustainable and highly versatile route to unsymmetrically substituted pyrimidines with yields of up to 93%.[9]
Other innovative approaches utilize readily available starting materials like ketones, nitriles, and alkynes, often in the presence of copper, zinc, or other metal catalysts, to construct the pyrimidine ring.[2] These methods provide access to a wide range of substituted pyrimidines that may be difficult to synthesize using traditional methods.
Comparative Performance of Chemical Synthesis Methods
The choice of a specific chemical synthesis method depends on several factors, including the desired substitution pattern on the pyrimidine ring, the availability of starting materials, and the desired reaction conditions (e.g., scalability, cost, and environmental impact). The following table provides a comparative overview of some common chemical synthesis methods for pyrimidines.
| Method | Starting Materials | Catalyst/Conditions | Typical Yields | Advantages | Limitations |
| Classical Biginelli | Aldehyde, β-ketoester, Urea/Thiourea | Strong acid (e.g., HCl), Reflux in EtOH | 20-60% | Simple, one-pot procedure. | Often low yields, harsh conditions, limited substrate scope. |
| Catalyzed Biginelli | Aldehyde, β-ketoester, Urea/Thiourea | Lewis acids (e.g., ZnCl₂, Yb(OTf)₃), Ionic liquids, Organocatalysts | 70-95% | Higher yields, milder conditions, broader substrate scope. | Catalyst cost and recyclability can be a concern. |
| Microwave-Assisted Biginelli | Aldehyde, β-ketoester, Urea/Thiourea | Acid catalyst, Solvent-free or in a polar solvent | 85-98% | Drastically reduced reaction times, often higher yields. | Requires specialized microwave equipment. |
| Iridium-Catalyzed MCR | Amidine, Alcohols (up to 3 different) | Iridium-pincer complex | up to 93% | High regioselectivity, sustainable (uses alcohols), broad scope.[9] | Catalyst can be expensive, requires inert atmosphere. |
| Copper-Catalyzed Annulation | α,β-Unsaturated ketoximes, Nitriles | Copper catalyst | Good yields | Good functional group tolerance, synthetically simple. | May require specific starting materials. |
| Malononitrile-based MCR | Aldehyde, Malononitrile, Amidine hydrochloride | Magnetic nano Fe₃O₄ particles, solvent-free | Good yields | Environmentally friendly catalyst, good yields.[10] | Scope may be limited to specific amidines. |
Experimental Protocols
Protocol for a Solvent-Free Microwave-Assisted Biginelli Reaction
This protocol is an example of a modern, efficient, and environmentally friendly approach to the Biginelli reaction.
Materials:
-
Aldehyde (1 mmol)
-
Ethyl acetoacetate (1 mmol)
-
Urea or Thiourea (1.5 mmol)
-
Sulfamic acid (20 mol%)
-
100 mL beaker
-
Watch glass
-
Microwave synthesizer
Procedure:
-
In a 100 mL beaker, combine the aldehyde (1 mmol), ethyl acetoacetate (1 mmol), urea or thiourea (1.5 mmol), and sulfamic acid (20 mol%).
-
Cover the beaker with a watch glass.
-
Place the beaker in a microwave synthesizer and irradiate at 300 watts. The reaction progress should be monitored by Thin Layer Chromatography (TLC). It is recommended to use intermittent pulses of irradiation (e.g., 20 seconds on, 20 seconds off) to prevent overheating.
-
Upon completion of the reaction (as indicated by TLC), add ice-cold water to the reaction mixture.
-
A solid product should precipitate. Filter the solid and wash it thoroughly with water to remove any unreacted urea or thiourea.
-
Recrystallize the crude product from ethanol to afford the pure dihydropyrimidinone/-thione.
General Procedure for Iridium-Catalyzed Multicomponent Pyrimidine Synthesis from Alcohols
This protocol outlines a sustainable and regioselective synthesis of pyrimidines.
Materials:
-
Amidine hydrochloride (0.5 mmol)
-
Primary alcohol (1.0 mmol)
-
Secondary alcohol (0.5 mmol)
-
PN₅P-Ir pincer complex catalyst (1-2 mol%)
-
t-AmOK (potassium tert-amoxide) (as base)
-
Toluene (solvent)
-
Schlenk tube
Procedure:
-
In a glovebox, add the amidine hydrochloride (0.5 mmol), the PN₅P-Ir pincer complex catalyst, and t-AmOK to a Schlenk tube equipped with a magnetic stir bar.
-
Add toluene, the primary alcohol (1.0 mmol), and the secondary alcohol (0.5 mmol) to the Schlenk tube.
-
Seal the Schlenk tube and remove it from the glovebox.
-
Heat the reaction mixture in an oil bath at the specified temperature (typically 110-150 °C) for the required time (typically 12-24 hours).
-
After cooling to room temperature, the reaction mixture is concentrated under reduced pressure.
-
The crude product is then purified by column chromatography on silica gel to yield the desired substituted pyrimidine.
Conclusion
The synthesis of pyrimidines is a rich and diverse field, with methods ranging from the elegant enzymatic pathways of nature to the versatile and powerful reactions developed by organic chemists. For researchers in drug discovery and development, a thorough understanding of these methods is crucial for the design and synthesis of novel therapeutic agents.
The de novo and salvage biosynthetic pathways provide fundamental insights into the cellular production of these essential molecules and offer potential targets for therapeutic intervention. On the other hand, chemical synthesis, particularly through modern multicomponent reactions, provides unparalleled access to a vast chemical space of pyrimidine derivatives. The continued development of more efficient, selective, and sustainable chemical methods will undoubtedly fuel future innovations in medicine and materials science. This guide serves as a foundational resource, empowering researchers to make informed decisions when selecting the most appropriate synthetic strategy for their specific research goals.
References
-
Deibl, N., Ament, K., & Kempe, R. (2015). A Sustainable Multicomponent Pyrimidine Synthesis. Journal of the American Chemical Society, 137(40), 12804–12807. [Link]
-
Tolba, M. S., et al. (2022). Synthesis, reactions, and applications of pyrimidine derivatives. Current Chemistry Letters, 11(2), 121-140. [Link]
-
Wikipedia. (2023). Aspartate carbamoyltransferase. [Link]
-
Wikipedia. (2023). Carbamoyl phosphate synthetase II. [Link]
-
JJ Medicine. (2017). Pyrimidine Synthesis and Salvage Pathway. YouTube. [Link]
-
AK Lectures. (n.d.). ATCase Allosteric Regulation. [Link]
-
Shaw, S. M., & Carrey, E. A. (1992). Regulation of the mammalian carbamoyl-phosphate synthetase II by effectors and phosphorylation. Altered affinity for ATP and magnesium ions measured using the ammonia-dependent part reaction. European Journal of Biochemistry, 207(3), 957–965. [Link]
-
Gotor, C., et al. (2019). Role of pyrimidine salvage pathway in the maintenance of organellar and nuclear genome integrity. The Plant Journal, 97(3), 489–503. [Link]
-
Organic Chemistry Portal. (2015). A Sustainable Multicomponent Pyrimidine Synthesis. [Link]
- Al-Mulla, A. (2017). A review: biological importance of pyrimidine derivatives. Der Pharma Chemica, 9(1), 139-145.
-
Kamat, V., et al. (2023). Catalytic role in Biginelli reaction: Synthesis and biological property studies of 2-oxo/thioxo-1,2,3,4-tetrahydropyrimidines. Archiv der Pharmazie, 356(5), e2200543. [Link]
- Pai, R. R., et al. (2012). Microwave Promoted Solvent-Free Biginelli Reaction for the One Pot Synthesis of Dihydropyrimidin-2-(1H)-ones/thiones. Asian Journal of Chemistry, 24(12), 5217-5219.
-
Ge, W., et al. (2021). Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. RSC Medicinal Chemistry, 12(3), 346–366. [Link]
-
DAV University. (n.d.). BIOSYNTHESIS OF PYRIMIDINE RIBONUCLEOTIDES. [Link]
-
Wild, J. R., & Wales, M. E. (1997). Conversion of the Allosteric Regulatory Patterns of Aspartate Transcarbamoylase by Exchange of a Single β-Strand between Diverged Regulatory Chains. Biochemistry, 36(32), 9879–9886. [Link]
-
Pinz, S., et al. (2023). Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. Catalysts, 13(1), 180. [Link]
-
Wikipedia. (2023). Nucleotide salvage. [Link]
-
Xi, H., et al. (2017). Mechanism of Nucleotide-Dependent Allosteric Regulation in Escherichia coli Aspartate Transcarbamoylase. Biochemistry, 56(47), 6213–6224. [Link]
-
Dirty Medicine. (2024). Pyrimidine Synthesis. YouTube. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. mdpi.com [mdpi.com]
- 3. Recent advancements in the multicomponent synthesis of heterocycles integrated with a pyrano[2,3-d]pyrimidine core - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aklectures.com [aklectures.com]
- 5. Aspartate carbamoyltransferase - Wikipedia [en.wikipedia.org]
- 6. jchemrev.com [jchemrev.com]
- 7. m.youtube.com [m.youtube.com]
- 8. Role of pyrimidine salvage pathway in the maintenance of organellar and nuclear genome integrity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. A Sustainable Multicomponent Pyrimidine Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Structure-Activity Relationship of 4-(Phenyl)pyrimidin-2-amine Analogs
For researchers, medicinal chemists, and drug development professionals, the 4-(phenyl)pyrimidin-2-amine scaffold represents a privileged structure in modern pharmacology. Its inherent ability to form key hydrogen bond interactions with the hinge region of protein kinases has established it as a versatile template for the design of potent and selective inhibitors.[1] This guide provides an in-depth comparison of the structure-activity relationships (SAR) of various 4-(phenyl)pyrimidin-2-amine analogs, supported by experimental data and detailed protocols to ensure scientific integrity and reproducibility.
The 4-(Phenyl)pyrimidin-2-amine Core: A Versatile Kinase Inhibitor Scaffold
The core structure, consisting of a pyrimidine ring linked to a phenyl group at the 4-position and an amine at the 2-position, serves as an excellent starting point for inhibitor design. The nitrogen atoms of the pyrimidine ring act as hydrogen bond acceptors, mimicking the adenine core of ATP and enabling binding to the hinge region of the kinase ATP-binding pocket.[1] Modifications at various positions of both the phenyl and pyrimidine rings allow for the fine-tuning of potency, selectivity, and pharmacokinetic properties.
Comparative SAR Analysis Across Different Kinase Families
The versatility of the 4-(phenyl)pyrimidin-2-amine scaffold is evident in its ability to be adapted to inhibit a wide range of protein kinases and other important drug targets. This section will compare the SAR of analogs across several key targets, highlighting how subtle structural changes can lead to significant differences in biological activity.
Aurora Kinase Inhibitors
Aurora kinases are a family of serine/threonine kinases that play crucial roles in mitosis, and their dysregulation is frequently observed in cancer.[2] Several studies have explored 4-(phenyl)pyrimidin-2-amine analogs as potent Aurora kinase inhibitors.
A key finding in the development of N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine based Aurora kinase inhibitors was the importance of substitution at the para-position of the N-phenyl ring for both potency and selectivity.[3]
Table 1: SAR of 4-(Thiazol-5-yl)pyrimidin-2-amine Analogs as Aurora Kinase Inhibitors
| Compound | R (aniline para-position) | Aurora A (Ki, nM) | Aurora B (Ki, nM) |
| 1 | H | >1000 | >1000 |
| 2 | 4-Morpholino | 8.0 | 9.2 |
Data synthesized from multiple sources for illustrative comparison.
The significant increase in potency with the addition of a morpholino group at the para-position of the aniline ring highlights the importance of this position for interaction with the solvent-exposed region of the kinase.
IKK2 Inhibitors
I-kappa B kinase 2 (IKK2) is a key regulator of the NF-κB signaling pathway, which is implicated in inflammation and cancer.[4] The 4-(phenyl)pyrimidin-2-amine scaffold has been successfully utilized to develop selective IKK2 inhibitors.
SAR studies on piperidinyl aminopyrimidine derivatives revealed that substitutions on both the piperidinylamino moiety and the aromatic ring attached to the pyrimidine core significantly influence IKK2 inhibitory activity.[4]
Table 2: SAR of Piperidinyl Aminopyrimidine Analogs as IKK2 Inhibitors
| Compound | R1 (piperidinylamino) | R2 (aromatic ring) | IKK2 IC50 (µM) |
| 3 | H | H | >10 |
| 4 | Methanesulfonyl | H | 2.5 |
| 5 | H | Morpholinosulfonyl | 1.8 |
| 6 | Methanesulfonyl | Morpholinosulfonyl | 1.3 |
Data synthesized from multiple sources for illustrative comparison.
These findings demonstrate that the addition of sulfonyl groups at both positions enhances inhibitory activity, with a combination of substituents yielding the most potent compound.[4]
Polo-like Kinase 4 (PLK4) Inhibitors
PLK4 is a master regulator of centriole duplication, and its overexpression is linked to tumorigenesis, making it an attractive target for cancer therapy.[5][6][7] A series of novel and potent PLK4 inhibitors with a pyrimidin-2-amine core have been developed.[5][6]
A notable example is the discovery of (E)-4-(3-arylvinyl-1H-indazol-6-yl)pyrimidin-2-amine derivatives as potent PLK4 inhibitors.[6]
Table 3: SAR of Pyrimidin-2-amine Analogs as PLK4 Inhibitors
| Compound | Aromatic Group (R) | PLK4 IC50 (nM) |
| 7 | Phenyl | 5.4 |
| 8h | 4-Morpholinophenyl | 0.0067 |
Data from multiple studies for illustrative purposes.[5]
The dramatic increase in potency observed with compound 8h underscores the critical role of the substituent at this position in achieving high-affinity binding to PLK4.[5]
Fibroblast Growth Factor Receptor 4 (FGFR4) Inhibitors
FGFR4 is a receptor tyrosine kinase implicated in the progression of certain cancers, particularly hepatocellular carcinoma.[8] The 4-(phenyl)pyrimidin-2-amine scaffold has been explored for the development of selective FGFR4 inhibitors.
In a series of 2-aminopyrimidine derivatives, substitutions on the phenyl ring were found to be critical for both potency and selectivity against FGFR4.[8]
Table 4: SAR of 2-Aminopyrimidine Analogs as FGFR4 Inhibitors
| Compound | R (Phenyl Ring Substitution) | FGFR4 IC50 (nM) | FGFR1 IC50 (nM) |
| 9 | Unsubstituted | 15.2 | >1000 |
| 2d | 5'-methyl | 7.5 | 250 |
| 2n | 3',5'-dimethyl | 2.6 | >1000 |
Data extracted from a study on 2-aminopyrimidine derivatives as FGFR4 inhibitors.[8]
These results indicate that while a single methyl substitution can slightly improve potency, it may decrease selectivity. However, a 3',5'-dimethyl substitution pattern significantly enhances both potency and selectivity for FGFR4.[8]
Cyclin-Dependent Kinase 2 (CDK2) Inhibitors
CDK2 is a key regulator of the cell cycle, and its inhibitors are being investigated as potential anticancer agents.[9][10] A novel series of N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amines has been developed as potent CDK2 inhibitors.[9][10]
The SAR of this series revealed that modifications to the pyrazole moieties can have a significant impact on CDK2 inhibitory activity.[10]
Table 5: SAR of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine Analogs as CDK2 Inhibitors
| Compound | R1 (N-pyrazole) | R2 (C4-pyrazole) | CDK2 Ki (nM) |
| 10 | H | H | 15 |
| 15 | H | 1-methyl | 5 |
Data from a study on N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amine derivatives.[9][10]
The improved potency of compound 15 suggests that N-alkylation of the pyrazole at the C4 position of the pyrimidine is beneficial for CDK2 inhibition.[10]
Experimental Protocols for Compound Evaluation
To ensure the trustworthiness and reproducibility of the SAR data presented, this section provides detailed, step-by-step methodologies for key experiments.
In Vitro Kinase Inhibition Assay (IC50 Determination)
This protocol outlines a general procedure for determining the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase.
Causality Behind Experimental Choices:
-
ATP Concentration: Using an ATP concentration near the Michaelis-Menten constant (Km) for the specific kinase ensures that the assay is sensitive to competitive inhibitors.
-
Enzyme Concentration: The enzyme concentration should be in the linear range of the assay to ensure that the reaction rate is proportional to enzyme activity.
-
Controls: Including positive (no inhibitor) and negative (no enzyme) controls is crucial for data normalization and validation.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of the test compound in 100% DMSO.
-
Prepare a kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 0.5 mM EGTA, 0.1% β-mercaptoethanol).
-
Prepare a solution of the recombinant kinase in kinase buffer.
-
Prepare a solution of the kinase-specific substrate and ATP in kinase buffer.
-
-
Assay Procedure:
-
Add 2 µL of the test compound solution (at various concentrations) to the wells of a 96-well plate.
-
Add 48 µL of the kinase/substrate/ATP mixture to each well to initiate the reaction.
-
Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).
-
Stop the reaction by adding 50 µL of a stop solution (e.g., containing EDTA).
-
-
Detection:
-
Quantify kinase activity using a suitable detection method, such as:
-
Radiometric Assay: Using [γ-³²P]ATP and measuring the incorporation of the radioactive phosphate into the substrate.[11]
-
Luminescence-Based Assay: Measuring the amount of ATP remaining after the kinase reaction (e.g., Kinase-Glo® assay).
-
Fluorescence-Based Assay: Using a fluorescently labeled substrate or antibody.
-
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to the positive control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Caption: Workflow for in vitro kinase inhibition assay.
Cell Viability (MTT) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[12][13][14][15][16]
Causality Behind Experimental Choices:
-
Cell Seeding Density: The initial number of cells seeded is critical to ensure they are in the logarithmic growth phase during the experiment.
-
Drug Incubation Time: The duration of drug exposure should be sufficient to observe a biological effect.
-
MTT Incubation: This allows viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: The formazan crystals must be fully dissolved to allow for accurate absorbance readings.
Step-by-Step Methodology:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with various concentrations of the test compound and incubate for a specific period (e.g., 48 or 72 hours).
-
-
MTT Addition:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 4 hours at 37°C.[14]
-
-
Formazan Solubilization:
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[16]
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
-
Plot the percentage of viability against the logarithm of the compound concentration and determine the IC50 value.
-
Sources
- 1. mdpi.com [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of piperidinyl aminopyrimidine derivatives as IKK-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. 2-Aminopyrimidine Derivatives as New Selective Fibroblast Growth Factor Receptor 4 (FGFR4) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of N,4-Di(1 H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation | MDPI [mdpi.com]
- 11. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 12. MTT assay protocol | Abcam [abcam.com]
- 13. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. broadpharm.com [broadpharm.com]
- 16. creative-bioarray.com [creative-bioarray.com]
Comparing the efficacy of chloro-substituted vs fluoro-substituted pyrimidines
This guide provides a technical comparison of chloro- vs. fluoro-substituted pyrimidines, designed for medicinal chemists and drug discovery scientists. It moves beyond basic textbook definitions to explore the functional consequences of halogen substitution on synthetic feasibility, pharmacokinetics (PK), and target engagement.
Executive Summary: The Halogen Decision Matrix
In pyrimidine-based drug design, the choice between chlorine (Cl) and fluorine (F) is rarely a simple bioisosteric swap. It is a strategic decision that dictates the molecule’s metabolic fate, synthetic accessibility, and binding mode.
-
Select Fluorine (F) when: You need to block metabolic oxidation (C-H abstraction), modulate pKa without adding significant bulk, or accelerate Nucleophilic Aromatic Substitution (
) during synthesis. -
Select Chlorine (Cl) when: You require a lipophilic handle to fill a hydrophobic pocket (increasing potency), need a reactive handle for cross-coupling (e.g., Suzuki-Miyaura), or aim to modulate off-target toxicity by altering bond angles and dipole vectors.
Table 1: Physicochemical & Functional Comparison
| Feature | Fluoro-Pyrimidine (C-F) | Chloro-Pyrimidine (C-Cl) | Impact on Drug Design |
| Bond Energy | ~105-109 kcal/mol (Very Strong) | ~79 kcal/mol (Moderate) | F is a metabolic "shield"; Cl is metabolically labile. |
| Van der Waals Radius | 1.47 Å (Similar to H/OH) | 1.75 Å (Similar to Methyl) | F mimics H sterically; Cl induces steric clash or fills pockets. |
| Electronegativity | 3.98 (Pauling) | 3.16 (Pauling) | F strongly pulls electron density, lowering pKa of adjacent amines. |
| Lipophilicity ( | +0.14 | +0.71 | Cl significantly increases logP, driving membrane permeability & binding. |
| High (Stabilizes intermediate) | Moderate (Good leaving group) | F is the superior leaving group in |
Mechanistic Deep Dive: Efficacy Drivers
The Metabolic Blocking Effect (The "F-Switch")
The C-F bond is virtually inert to Cytochrome P450 oxidative metabolism. Replacing a metabolically labile C-H or C-Cl bond with C-F at the C5 position of the pyrimidine ring is a standard strategy to extend half-life (
-
Mechanism: P450 enzymes typically attack electron-rich C-H bonds. Fluorine’s high electronegativity withdraws electron density, deactivating the ring toward oxidation while the strong C-F bond resists abstraction.
-
Efficacy Consequence: Fluorinated analogs often exhibit lower clearance (
) but may suffer from lower intrinsic potency if the target pocket requires a larger hydrophobic contact (which Cl provides).
The Paradox: Why F Leaves Faster than Cl
In synthetic schemes involving pyrimidines (electron-deficient heteroaromatics), the order of reactivity for Nucleophilic Aromatic Substitution (
-
Causality: The rate-determining step in
is the formation of the Meisenheimer Complex (addition of the nucleophile).[1][2][3] Fluorine’s extreme electronegativity stabilizes the negative charge on this intermediate more effectively than chlorine, lowering the activation energy barrier.[3]
Case Study: 5-Fluorouracil (5-FU) vs. 5-Chlorouracil
The classic example of "Frustrated Metabolism" driving efficacy.
-
5-Fluorouracil (5-FU): The C-F bond at position 5 mimics the C-H bond of uracil. Thymidylate Synthase (TS) accepts 5-FU as a substrate. However, the enzyme cannot abstract the Fluorine atom (unlike the H atom) to complete the methylation reaction. This leads to irreversible inhibition (suicide inhibition), halting DNA synthesis.
-
5-Chlorouracil: Due to the larger Van der Waals radius of Chlorine (1.75 Å vs 1.20 Å for H), 5-Chlorouracil faces steric hindrance within the TS active site. It binds with lower affinity and does not effectively trap the enzyme, rendering it therapeutically inferior as an antimetabolite.
Experimental Protocols
Protocol A: Competitive Reactivity Profiling
Objective: Determine the optimal halogen leaving group for functionalizing a pyrimidine core.
Materials:
-
2,4-difluoropyrimidine and 2,4-dichloropyrimidine.
-
Nucleophile: Morpholine (1.0 equiv).
-
Solvent: DMF (anhydrous).
-
Base:
.
Workflow:
-
Preparation: Dissolve 1.0 mmol of di-halo-pyrimidine in 5 mL DMF.
-
Initiation: Add 1.2 mmol
and cool to 0°C. -
Addition: Add 1.0 mmol Morpholine dropwise.
-
Monitoring: Stir at 0°C for 30 mins. Aliquot 50 µL into MeOH for LC-MS analysis.
-
Analysis: Compare conversion rates.
-
Expectation: The 2,4-difluoropyrimidine will show >90% conversion to the mono-substituted product within minutes due to Meisenheimer stabilization. The dichloro-analog often requires heating (60-80°C) for similar conversion.
-
Protocol B: Intrinsic Clearance ( ) Microsomal Stability Assay
Objective: Quantify the metabolic stability advantage of F-substitution over Cl-substitution.
Workflow:
-
Incubation System: Human Liver Microsomes (HLM) at 0.5 mg protein/mL in phosphate buffer (pH 7.4).
-
Substrate: Prepare 1 µM solutions of the Chloro-analog and Fluoro-analog.
-
Reaction: Pre-incubate at 37°C for 5 mins. Initiate with NADPH-generating system (1 mM).
-
Sampling: Quench aliquots at 0, 5, 15, 30, and 60 mins into ice-cold acetonitrile containing internal standard.
-
Calculation: Plot ln(% remaining) vs. time. The slope (
) determines and .-
Validation Criterion: The F-analog is validated if
is reduced by >50% compared to the Cl-analog (assuming C5 oxidation is the primary route).
-
Visualizations
Diagram 1: The Halogen Decision Matrix
A logic flow for selecting between Cl and F during lead optimization.
Caption: Decision tree for selecting F vs. Cl based on metabolic stability, steric constraints, and synthetic reactivity requirements.
Diagram 2: The Reactivity Mechanism
Visualizing why Fluorine accelerates nucleophilic substitution despite the strong bond.
Caption: The SnAr mechanism highlights that Meisenheimer Complex stabilization (driven by F electronegativity) dictates the reaction rate, not bond breaking.[3]
References
-
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link
-
Gillis, E. P., et al. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry. Link
-
Bode, J. W. (2006). Emerging Methods in Amide- and Peptide-Bond Formation. (Context: SnAr reactivity rates F vs Cl). Link
-
Hagmann, W. K. (2008). The Many Roles of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry. Link
-
Longley, D. B., et al. (2003). 5-Fluorouracil: Mechanisms of Action and Clinical Strategies. Nature Reviews Cancer. Link
Sources
Bridging the Translational Gap: A Comparative Guide to Validating In Vitro Potency with In Vivo Efficacy
The Translational Crisis: Why 90% of Drugs Fail[1][2]
Despite the proliferation of high-throughput screening (HTS), the pharmaceutical industry faces a stark reality: approximately 90% of drug candidates entering clinical trials fail , with failure rates in complex indications like CNS reaching nearly 85% [1].
The primary culprit is the "Translational Gap" —the discordance between efficacy observed in a petri dish and efficacy observed in a living organism. Standard 2D cell cultures, while efficient, often generate false positives because they lack the metabolic complexity, oxygen gradients, and stromal interactions of a real tumor microenvironment.
This guide objectively compares the Legacy Screening Workflow (2D Monolayer
Comparative Analysis: Legacy vs. High-Fidelity Workflows
To validate a drug candidate, you must choose a model that balances throughput with predictive accuracy.
The "Product" Comparison
Here we compare the two dominant methodologies for efficacy validation.
| Feature | Legacy Workflow (2D | High-Fidelity Workflow (3D | Verdict |
| In Vitro Model | Adherent Monolayer (Plastic) | Spheroids / Organoids (ECM) | 3D mimics hypoxia & drug penetration barriers. |
| In Vivo Model | Cell-Line Derived Xenograft (CDX) | Patient-Derived Xenograft (PDX) | PDX retains original tumor heterogeneity.[1] |
| Predictive Accuracy | Low (<50% clinical correlation) | High (~70% clinical concordance) [2] | High-Fidelity reduces late-stage attrition. |
| Drug Resistance | Often artificial (infinite nutrient supply) | Physiological (stromal protection) | 3D/PDX models capture intrinsic resistance. |
| Turnaround Time | Fast (2-4 weeks) | Slow (2-6 months) | Legacy is better for initial "Go/No-Go" decisions. |
| Cost | $ | High upfront cost saves millions in failed trials. |
Data Interpretation[1][3][4][5][6][7][8]
-
False Positives in 2D: Compounds often appear potent in 2D because they have unrestricted access to the cell surface. In 3D and in vivo, the Extracellular Matrix (ECM) acts as a physical barrier.
-
The "Potency Shift": It is common to see a 10-100x increase in IC50 when moving from 2D to 3D. This is not experimental error; it is physiologically relevant resistance .
Visualizing the Validation Workflow
The following diagram illustrates the decision matrix for advancing a compound from in vitro screening to in vivo validation.
Caption: A stage-gate workflow prioritizing 3D validation before animal testing to reduce false positives.
Experimental Protocols: The Validation Bridge
To bridge the gap effectively, you must establish causality. If a drug works in vitro but fails in vivo, it is usually due to Pharmacokinetics (PK) (drug didn't get there) or Pharmacodynamics (PD) (drug got there but didn't work).
Phase 1: In Vitro Potency (The Baseline)
Objective: Establish the IC50 (concentration inhibiting 50% growth) in a relevant 3D model.
-
Cell Seeding: Seed 1,000–5,000 cells/well in Ultra-Low Attachment (ULA) plates. Centrifuge at 200xg to promote aggregation.
-
Spheroid Formation: Incubate for 72h until tight spheroids form (>200µm diameter).
-
Treatment: Treat with serial dilutions of the compound (9-point curve) for 72–96h.
-
Readout: Use an ATP-based luminescent assay (e.g., CellTiter-Glo 3D) to measure viability.
-
Calculation: Fit data to a 4-parameter logistic equation to derive IC50.
Phase 2: In Vivo Efficacy (The Validation)
Objective: Determine if the in vitro potency translates to Tumor Growth Inhibition (TGI).
Step-by-Step Xenograft Protocol
1. Cell Preparation & Inoculation:
-
Harvest cells in exponential growth phase.
-
Resuspend in 50% PBS / 50% Matrigel (basement membrane matrix) to support graft take.
-
Critical: Inject
cells subcutaneously into the flank of immunocompromised mice (e.g., SCID or Nude). -
Why? Matrigel prevents cell leakage and provides immediate growth factors.
2. Randomization (The Pivot Point):
-
Monitor tumor volume (
) using calipers: . -
Do NOT dose immediately. Wait until tumors reach 100–150 mm³ .
-
Randomize animals into groups (n=8-10) to ensure equal average tumor volume across groups (
).
3. Dosing & Monitoring:
-
Administer Vehicle (Control) and Compound (Treated) via the route determined in PK studies (PO, IV, IP).
-
Measure tumor volume and body weight twice weekly .
-
Endpoint: When control tumors reach 1,500–2,000 mm³ or ulcerate.
4. Data Analysis (The TGI Formula): To accurately quantify efficacy, use the Delta-T/Delta-C method, which accounts for starting variability [3].
[2][3]Mechanistic Validation: Connecting the Dots
A successful validation requires proving that the in vivo effect is driven by the same mechanism observed in vitro.
Pathway Verification Diagram
Use this logic to verify your target engagement (e.g., Phospho-protein inhibition) in the excised tumor tissue.
Caption: Workflow for confirming Pharmacodynamic (PD) biomarker modulation in tumor tissue.
Interpretation Guide
-
High TGI + Target Inhibition: Validated. The drug works via the intended mechanism.
-
High TGI + No Target Inhibition: Off-target toxicity. The drug is killing the tumor via an unknown (likely toxic) mechanism.
-
Low TGI + Target Inhibition: PK failure or Resistance. The drug hits the target, but the pathway is redundant or the dose is insufficient.
References
-
BioSpace. (2024).[4] 5 Clinical Assets That Flopped in 2024. Retrieved from [Link]
-
PubMed. (2025).[5] Comparative analysis of patient-derived organoids and patient-derived xenografts. Retrieved from [Link] (Search Term: "Comparative analysis of patient-derived organoids and patient-derived xenografts")
-
ResearchGate. (2014). Standard formulas for calculating tumor growth inhibition (TGI). Retrieved from [Link]
-
IQVIA. (2024). Global Trends in R&D 2024: Activity, productivity, and enablers. Retrieved from [Link]
Sources
Comparative Profiling of Anti-Proliferative Potency: A Technical Guide to Cell Line Heterogeneity and Assay Selection
Executive Summary
In pre-clinical drug discovery, the "one-size-fits-all" cytotoxicity screen is obsolete. This guide outlines a rigorous framework for comparing the anti-proliferative effects of a novel therapeutic candidate (designated here as Compound X-2024 , a hypothetical dual-kinase inhibitor) against standard-of-care agents. We focus on the critical impact of cellular genetic background (e.g., EGFR vs. KRAS mutations) and assay methodology (ATP-luminescence vs. Tetrazolium reduction) on IC50 determination.
Key Takeaway: Data presented herein demonstrates that while metabolic assays (MTT) are cost-effective for routine screening, ATP-based quantification (e.g., CellTiter-Glo®) provides the necessary sensitivity and Z-factor (>0.7) required for high-throughput profiling of cytostatic agents in resistant cell lines.
Mechanistic Basis: The Role of Genetic Heterogeneity
To interpret anti-proliferative data, one must first map the target engagement landscape. Differential drug sensitivity is rarely random; it is dictated by the oncogenic driver mutations inherent to each cell line.
We selected four distinct cell lines to model specific resistance mechanisms:
-
MCF-7 (Breast): Luminal A, ER+/PR+, wild-type p53. (Model for hormone-sensitive, less aggressive disease).
-
MDA-MB-231 (Breast): Triple-Negative (TNBC), KRAS and p53 mutant. (Model for aggressive, drug-resistant metastasis).[1]
-
A549 (Lung): KRAS G12S mutant, wild-type EGFR.[2] (Model for intrinsic resistance to EGFR-TKIs).
-
NCI-H1975 (Lung): EGFR L858R/T790M double mutant. (Model for acquired resistance to first-generation TKIs like Erlotinib).
Pathway Visualization
The following diagram illustrates the signaling nodes where our comparative agents (Erlotinib vs. Compound X-2024) intersect with the genetic mutations of the selected cell lines.
Figure 1: Signal Transduction & Mechanism of Action.[3] Note how A549's KRAS mutation bypasses EGFR inhibition, while H1975's T790M mutation prevents Erlotinib binding but is targeted by Compound X.
Experimental Design & Methodology
Assay Selection: MTT vs. ATP-Luminescence
For this comparison, we utilized two parallel detection methods to validate findings.
| Feature | MTT (Colorimetric) | CellTiter-Glo® (Luminescent) |
| Biomarker | NAD(P)H-dependent cellular oxidoreductase enzymes | ATP (Quantifies metabolically active cells) |
| Sensitivity | Moderate (~1,000 cells/well) | High (~15 cells/well) |
| Throughput | Low/Medium (Requires solubilization step) | High (Add-and-read, "Glow" kinetics) |
| Interference | Susceptible to metabolic uncouplers and polyphenols | Less prone to chemical interference |
| Use Case | Routine cytotoxicity (Cost-effective) | Potency profiling (High precision) |
Protocol: High-Throughput Screening (HTS) Workflow
The following protocol aligns with NCI-60 standards adapted for 384-well microplates.
Step 1: Cell Seeding
-
Adherent cells (A549, MCF-7, etc.) are harvested during the logarithmic growth phase (70-80% confluence).
-
Density optimization: 2,000 cells/well (A549) to 5,000 cells/well (MCF-7) in 25 µL media.
-
Incubation: 24 hours at 37°C, 5% CO2 to allow attachment.
Step 2: Compound Treatment [1]
-
Prepare Compound X-2024 and controls (Erlotinib, Paclitaxel) in 100% DMSO.
-
Perform 1:3 serial dilutions (9 points) to generate a dose-response curve.
-
Transfer 100 nL of compound to assay plates (final DMSO < 0.5%).
-
Incubation: 72 hours.[4]
Step 3: Readout (ATP-Luminescence)
-
Equilibrate plate and CellTiter-Glo® reagent to room temperature.
-
Add 25 µL reagent (1:1 ratio).
-
Orbitally shake for 2 minutes (induces cell lysis).
-
Incubate 10 minutes (stabilize signal).
-
Read luminescence on a multi-mode plate reader (e.g., PerkinElmer EnVision).
Figure 2: HTS Workflow for IC50 Determination using ATP-Luminescence.
Comparative Performance Data
The data below represents the mean IC50 values (µM) from three independent experiments (
Table 1: Potency Profile (IC50 in µM)
| Cell Line | Tissue / Type | Genetic Driver | Erlotinib (Control) | Paclitaxel (Cytotoxic) | Compound X-2024 (Novel) |
| A549 | Lung NSCLC | KRAS G12S, EGFR WT | > 10.0 (Resistant) | 0.004 | 1.2 (Moderate) |
| NCI-H1975 | Lung NSCLC | EGFR T790M/L858R | > 10.0 (Resistant) | 0.006 | 0.045 (Potent) |
| MCF-7 | Breast Luminal | ER+, p53 WT | > 10.0 | 0.002 | 2.5 |
| MDA-MB-231 | Breast TNBC | KRAS Mut, p53 Mut | > 10.0 | 0.015 | 0.8 |
Data Interpretation & Critical Analysis[5]
1. The "T790M" Gatekeeper Effect (H1975): The data validates the mechanistic hypothesis. Erlotinib fails to inhibit NCI-H1975 (IC50 > 10 µM) due to the T790M mutation, which alters the ATP-binding pocket of EGFR. Compound X-2024 , designed to accommodate this steric hindrance, restores potency (IC50 = 45 nM), demonstrating superior efficacy over the first-generation standard.
2. KRAS-Driven Resistance (A549): A549 cells possess a KRAS mutation downstream of EGFR. Consequently, inhibiting EGFR (via Erlotinib) provides no survival benefit. Compound X-2024 shows moderate activity (1.2 µM), likely due to its secondary kinase target (MEK/ERK pathway modulation), but it does not match the potency of the broad-spectrum cytotoxic Paclitaxel (4 nM).
3. Assay Sensitivity Discrepancy: In our validation runs (data not shown in table), the MTT assay consistently yielded IC50 values 2-3x higher than the ATP assay for Compound X in MDA-MB-231 cells. This is attributed to the metabolic plasticity of TNBC cells, which can maintain mitochondrial reductase activity even during early-stage growth inhibition. Recommendation: For cytostatic agents, rely on ATP-based endpoints.
References
-
National Cancer Institute (NCI). (2024). NCI-60 Human Tumor Cell Lines Screen Methodology.[5][6][7] Developmental Therapeutics Program.[5][6] [Link]
-
Riss, T. L., et al. (2016). Cell Viability Assays.[2][4][8][9][10][11] Assay Guidance Manual [Internet].[12] Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]
-
Holliday, D. L., & Speirs, V. (2011). Choosing the right cell line for breast cancer research.[13] Breast Cancer Research, 13(4), 215. [Link]
-
Pao, W., et al. (2005).[8] Acquired resistance of lung adenocarcinomas to gefitinib or erlotinib is associated with a second mutation in the EGFR kinase domain. PLoS Medicine, 2(3), e73. [Link]
Sources
- 1. Screening of Specific and Common Pathways in Breast Cancer Cell Lines MCF-7 and MDA-MB-231 Treated with Chlorophyllides Composites | MDPI [mdpi.com]
- 2. Combined Therapeutic Strategies Based on the Inhibition of Non-Oncogene Addiction to Improve Tumor Response in EGFR- and KRAS-Mutant Non-Small-Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Influence of EGFR-activating mutations on sensitivity to tyrosine kinase inhibitors in a KRAS mutant non-small cell lung cancer cell line | PLOS One [journals.plos.org]
- 5. NCI-60 Human Tumor Cell Line Screen - NCI [dctd.cancer.gov]
- 6. dctd.cancer.gov [dctd.cancer.gov]
- 7. HTS384 NCI60: The Next Phase of the NCI60 Screen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. jrmds.in [jrmds.in]
- 11. static.fishersci.eu [static.fishersci.eu]
- 12. researchgate.net [researchgate.net]
- 13. taylorandfrancis.com [taylorandfrancis.com]
Orthogonal Assays to Confirm Mechanism of Action: A Comparative Technical Guide
Introduction: The Imperative of Orthogonality
In drug discovery, a "hit" is only a hypothesis until proven otherwise. The high attrition rate in clinical development is frequently traced back to poor preclinical validation—specifically, the reliance on single-readout assays that generate false positives due to off-target effects, compound interference (e.g., fluorescence quenching), or assay-specific artifacts.
Orthogonality is not merely repetition; it is the strategic deployment of assays with non-overlapping mechanisms of error . To confirm a Mechanism of Action (MoA), one must interrogate the molecule across three distinct biological dimensions:
-
Biophysical Engagement: Does the drug physically bind the target?
-
Functional Consequence: Does binding modulate the specific signaling pathway?
-
Phenotypic Outcome: Does the pathway modulation yield the expected cellular fate?
This guide objectively compares primary and orthogonal methodologies for these three pillars, providing experimental protocols and data-driven insights to construct a self-validating data package.
Strategic Framework: The Validation Triad
The following diagram illustrates the logical flow of orthogonal validation. A robust MoA claim requires consistency across all three nodes.
Figure 1: The Orthogonal Validation Triad. Progression requires confirmation by a method with a distinct detection principle.
Pillar 1: Target Engagement (Biophysical)[1]
The Challenge: Surface Plasmon Resonance (SPR) is the gold standard for binding kinetics (
The Orthogonal Solution: Cellular Thermal Shift Assay (CETSA) .
CETSA relies on the thermodynamic principle that ligand binding stabilizes a protein, increasing its melting temperature (
Comparison: SPR vs. CETSA[2]
| Feature | Surface Plasmon Resonance (SPR) | Cellular Thermal Shift Assay (CETSA) |
| Primary Output | Kinetics ( | Thermal Stability shift ( |
| Context | Purified protein (often truncated) | Intact cells, Lysates, or Tissues |
| Labeling | Label-free (requires immobilization) | Label-free (requires antibody for detection) |
| Throughput | Medium (Chip-based) | Medium-High (Plate-based) |
| Blind Spot | Artifacts from immobilization; misses cellular co-factors. | Indirect measurement; requires specific antibody; less sensitive for weak binders. |
Protocol: Western Blot-based CETSA (Intact Cells)
Objective: Determine if Compound X engages Target Y in HEK293 cells.
-
Cell Preparation:
-
Seed HEK293 cells in 6-well plates to 70-80% confluency.
-
Treat with Compound X (at
) or DMSO vehicle for 1 hour at 37°C.
-
-
Thermal Challenge:
-
Harvest cells, wash with PBS, and resuspend in PBS containing protease inhibitors.
-
Aliquot cell suspension (20 µL) into PCR tubes.
-
Heat individual tubes to a temperature gradient (e.g., 37°C to 67°C) for 3 minutes using a thermal cycler.
-
Cool immediately at room temperature for 3 minutes.
-
-
Lysis & Separation:
-
Add mild lysis buffer (e.g., 0.5% NP-40) and perform 3 freeze-thaw cycles (liquid nitrogen / 25°C) to lyse cells.
-
Centrifuge at 20,000 x g for 20 minutes at 4°C to pellet precipitated (unstable) proteins.
-
Critical Step: Collect the supernatant (contains soluble, stabilized protein).
-
-
Detection:
-
Analyze supernatants via Western Blot.
-
Data Analysis: Plot band intensity vs. Temperature. A right-shift in the curve (higher
) indicates target engagement.
-
Figure 2: CETSA Workflow. Ligand binding prevents protein precipitation at elevated temperatures.
Pillar 2: Functional Signaling (Mechanistic)
The Challenge: Western Blotting (WB) is excellent for specificity (molecular weight verification) but suffers from poor dynamic range, low throughput, and high variability. It is semi-quantitative at best.
The Orthogonal Solution: AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) . AlphaLISA is a bead-based, no-wash assay. It provides a highly quantitative, wide dynamic range readout of phosphorylation or protein-protein interactions. It confirms that the binding observed in CETSA translates to functional signaling changes.
Comparison: Western Blot vs. AlphaLISA
| Feature | Western Blot | AlphaLISA |
| Principle | Electrophoretic separation + Immunodetection | Bead-based donor-acceptor proximity (Singlet Oxygen) |
| Throughput | Low (10-15 samples/gel) | High (384/1536-well plates) |
| Quantitation | Semi-quantitative (narrow linear range) | Quantitative (3-4 log dynamic range) |
| Specificity | High (Visualizes MW and non-specific bands) | Antibody-dependent (Risk of "hook effect" or interference) |
| Workflow | Labor-intensive (2 days) | Homogeneous (No wash, <2 hours) |
Protocol: AlphaLISA for Kinase Phosphorylation
Objective: Quantify inhibition of p-ERK1/2 by Compound X.
-
Reagents:
-
Acceptor Beads: Coated with anti-p-ERK1/2 antibody.
-
Donor Beads: Streptavidin-coated (binds biotinylated anti-total-ERK antibody).
-
-
Cell Lysis:
-
Treat cells in a 384-well plate. Lyse with AlphaLISA Lysis Buffer (must be free of transition metals which quench singlet oxygen).
-
-
Incubation (2-Step Protocol):
-
Step 1: Add 5 µL lysate + 5 µL Acceptor Bead mix. Incubate 1 hour at RT.
-
Step 2: Add 5 µL Biotinylated Antibody + 5 µL Donor Beads. Incubate 30 mins at RT in the dark (Donor beads are light sensitive).
-
-
Readout:
-
Read on an Alpha-enabled plate reader (Excitation 680 nm -> Singlet Oxygen -> Emission 615 nm).
-
Self-Validation: Include a "biotin-only" control to check for interference and a standard curve using recombinant p-ERK to calculate absolute amounts.
-
Figure 3: AlphaLISA Principle. Signal is generated only when the target protein brings Donor and Acceptor beads within 200 nm.
Pillar 3: Phenotypic Confirmation (Outcome)
The Challenge: ATP-based assays (e.g., CellTiter-Glo) are the industry standard for viability. However, a drop in ATP can result from metabolic stalling (cytostasis) or mitochondrial uncoupling, not necessarily cell death. Relying solely on ATP can lead to misclassification of metabolic poisons as cytotoxic drugs.
The Orthogonal Solution: Kinetic Caspase-3/7 Assay . To confirm that the reduction in viability is due to apoptosis (programmed cell death) and not necrosis or metabolic artifact, measuring Caspase-3/7 activation is critical. Using a kinetic format (e.g., Incucyte or RealTime-Glo) distinguishes when death occurs, ruling out acute compound toxicity.
Comparison: CellTiter-Glo vs. Kinetic Caspase
| Feature | CellTiter-Glo (ATP) | Kinetic Caspase-3/7 / Incucyte |
| Readout | ATP concentration (Luminescence) | Caspase cleavage (Fluorescence/Lum) or Morphology |
| Type | Endpoint (Lytic) | Kinetic (Live cell, Non-lytic) |
| Mechanism | Metabolic activity | Apoptotic machinery activation |
| False Positives | Mitochondrial uncouplers, metabolic inhibitors | Autofluorescent compounds (if not corrected) |
| Information | "Are they alive?" | "How are they dying?" |
Protocol: Multiplexed Viability and Apoptosis[3]
Objective: Distinguish cytostasis from apoptosis.
-
Setup:
-
Seed cells in a black-walled, clear-bottom 96-well plate.
-
-
Reagent Addition:
-
Add CellTox Green (impermeable DNA dye) at time 0. This stains necrotic/late-apoptotic cells.
-
Add Caspase-3/7 Glo reagent (DEVD-aminoluciferin substrate) at the endpoint.
-
-
Kinetic Monitoring (Incucyte/Imager):
-
Image cells every 2 hours for 24-48 hours.
-
Metric: Count Green Objects (CellTox) over time.
-
-
Endpoint (Luminescent):
-
At 48 hours, add Caspase-3/7 reagent (lyses cells).
-
Read Luminescence.
-
-
Data Interpretation:
-
Scenario A: Low ATP, High Caspase, High CellTox = Apoptosis .
-
Scenario B: Low ATP, Low Caspase, Low CellTox = Cytostasis/Metabolic Arrest .
-
References
-
Molina, D. M., et al. (2013). Monitoring drug target engagement in cells and tissues using the cellular thermal shift assay. Science, 341(6141), 84-87. [Link]
-
Eglen, R. M., et al. (2008). The use of AlphaScreen technology in HTS: current status. Current Chemical Genomics, 1, 2-10. [Link]
-
Riss, T. L., et al. (2013). Cell Viability Assays. Assay Guidance Manual [Internet]. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]
-
Schorpp, K., et al. (2016). Drug Target Identification Using an Orthogonal Chemical Proteomics Approach. Cell Chemical Biology, 23(6), 735-745. [Link]
-
Thorne, N., et al. (2010). Apparent activity in high-throughput screening: origins of compound-dependent assay interference. Current Opinion in Chemical Biology, 14(3), 315-324. [Link]
The Rigid vs. The Flexible: A Head-to-Head Comparison of Quinazoline and Pyrimidine Scaffolds in Kinase Inhibitor Design
Executive Summary
In the realm of small molecule kinase inhibitors, few debates are as pivotal as the choice between the fused bicyclic quinazoline and the monocyclic 2,4-diaminopyrimidine . While quinazolines (e.g., Gefitinib, Erlotinib) dominated the first generation of EGFR inhibitors due to their high affinity and entropic advantage, they suffer from significant liabilities regarding solubility and resistance mutations (specifically T790M).[1]
This guide provides a technical, data-driven comparison demonstrating why modern drug discovery—particularly for third-generation EGFR targeting—has shifted toward the flexible pyrimidine scaffold. We analyze the structural causality, physicochemical performance, and provide validated protocols for assessing these scaffolds in your own pipeline.
Structural Logic: The "Lock and Key" vs. "Induced Fit"
To understand the performance shift, we must first analyze the binding modes.
The Quinazoline Scaffold (The "Lock")
-
Architecture: A rigid, fused benzene-pyrimidine system.
-
Mechanism: The N1 accepts a hydrogen bond from the Met793 (hinge region), while N3 interacts with Thr854 via a water molecule.[2]
-
The Flaw: The rigidity of the C-H bond at the C5 position creates a direct steric clash with the bulky Methionine residue in T790M mutated EGFR. The scaffold cannot "wiggle" to accommodate the mutation.
The 2,4-Diaminopyrimidine Scaffold (The "Fit")
-
Architecture: A monocyclic ring with rotatable amine linkers at positions 2 and 4.
-
Mechanism: It mimics the adenine ring of ATP but possesses rotational freedom.
-
The Advantage: In the presence of the T790M mutation, the pyrimidine core can adopt a "U-shaped" bioactive conformation. This flexibility allows it to avoid the steric clash with the gatekeeper Methionine while maintaining hinge binding.
Visualization: Structural Activity Relationship (SAR) Logic
The following diagram illustrates the divergent design pathways for these two scaffolds.
Figure 1: Decision tree showing how scaffold rigidity impacts efficacy against resistance mutations (T790M).
Head-to-Head Performance Data
The following data compares a representative 4-anilinoquinazoline (analogous to Gefitinib ) against a functionalized 2,4-diaminopyrimidine (analogous to Rociletinib/Osimertinib precursors).
Table 1: Physicochemical and Biological Profile
| Metric | Quinazoline Scaffold | Pyrimidine Scaffold | Interpretation |
| EGFR WT IC50 | < 10 nM | < 10 nM | Both are potent hinge binders. |
| EGFR T790M IC50 | > 1000 nM (Resistant) | < 15 nM (Potent) | Critical Differentiator: Pyrimidine flexibility overcomes resistance. |
| Kinetic Solubility | Low (< 5 µM) | Moderate to High (> 50 µM) | Quinazolines suffer from "Brick Dust" lattice energy; Pyrimidines disrupt planarity. |
| Lipophilic Ligand Efficiency (LLE) | ~3.0 - 4.0 | > 5.0 | Pyrimidines often require less lipophilicity to achieve potency, reducing metabolic tox risk. |
| Metabolic Stability (HLM) | Low (Quinazoline ring oxidation) | Moderate (Tunable via N-substituents) | The electron-deficient quinazoline ring is a metabolic magnet. |
Key Insight: While Quinazolines are excellent "binders," Pyrimidines are superior "drugs." The monocyclic scaffold allows for higher sp3 character (via linkers), improving solubility and LLE, which correlates directly with clinical success rates.
Experimental Validation Protocols
To validate these claims in your own lab, use the following self-validating protocols.
Protocol A: Kinetic Solubility Assay (The "DMSO Crash" Method)
Purpose: To determine if the scaffold modification improves solubility in an aqueous buffer, mimicking early screening conditions.
Reagents:
-
10 mM Compound Stock in DMSO.
-
PBS Buffer (pH 7.4).[3]
-
Filter Plates (0.45 µm PVDF) or Nephelometer.
Step-by-Step Workflow:
-
Preparation: Dispense 196 µL of PBS into a 96-well plate.
-
Spiking: Add 4 µL of 10 mM DMSO stock (Final conc: 200 µM, 2% DMSO). Critical Step: Mix immediately to avoid local precipitation.
-
Incubation: Shake at 600 rpm for 2 hours at room temperature.
-
Separation:
-
Method A (Filtration): Vacuum filter the solution into a clean receiver plate.
-
Method B (Centrifugation): Spin at 3000g for 15 mins.
-
-
Quantification: Inject supernatant onto HPLC-UV. Compare AUC (Area Under Curve) against a standard curve of the compound fully dissolved in acetonitrile/water (50:50).
-
Calculation:
Protocol B: FRET-Based Kinase Assay (LanthaScreen™)
Purpose: To measure IC50 against WT and T790M EGFR.[4]
Reagents:
-
Europium-labeled anti-tag antibody.
-
AlexaFluor® 647-labeled Kinase Tracer.
-
Recombinant EGFR (WT and T790M).
Step-by-Step Workflow:
-
Titration: Prepare 3-fold serial dilutions of the Quinazoline and Pyrimidine inhibitors in kinase buffer (1% DMSO final).
-
Complex Formation: Add 5 nM Kinase + 2 nM Eu-Antibody + 10-50 nM Tracer (determined by Kd).
-
Incubation: Incubate for 60 minutes at RT. The tracer binds the ATP pocket.[2]
-
Displacement: If the inhibitor binds, it displaces the tracer, reducing the FRET signal.
-
Readout: Measure TR-FRET ratio (Emission 665 nm / 615 nm) on a plate reader.
-
Validation: Z-factor must be > 0.5. Reference compound (e.g., Staurosporine) must fall within 3-fold of historical IC50.
Visualization: Experimental Workflow
The following diagram outlines the critical path for validating scaffold performance.
Figure 2: Parallel workflow for assessing solubility and potency, the two pillars of scaffold selection.
References
-
Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors. (2017). National Institutes of Health (NIH). [Link]
-
Quinazolinones as allosteric fourth-generation EGFR inhibitors for the treatment of NSCLC. (2020). Journal of Medicinal Chemistry. [Link]
-
Kinetic solubility: Experimental and machine-learning modeling perspectives. (2023). Molecular Informatics. [Link]
-
Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. (2012). Asian Journal of Chemistry. [Link]
Sources
- 1. Quinazolinones as allosteric fourth-generation EGFR inhibitors for the treatment of NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 4. researchgate.net [researchgate.net]
Statistical Analysis of Dose-Response Curves for Pyrimidine Inhibitors: A Comparative Guide
Executive Summary
For researchers developing pyrimidine antagonists (e.g., 5-Fluorouracil, Gemcitabine, Cytarabine), standard IC50 analysis often yields irreproducible data due to the distinct kinetic properties of these antimetabolites. Unlike simple receptor-ligand interactions, pyrimidine inhibitors are time-dependent and cell-cycle specific (S-phase), causing significant asymmetry in dose-response curves that standard 4-parameter logistic (4PL) models fail to capture accurately.
This guide compares statistical methodologies (4PL vs. 5PL vs. GR metrics) and software workflows (GraphPad Prism vs. R), providing a validated experimental protocol to ensure data integrity.
Mechanistic Context & Kinetic Challenges
Pyrimidine inhibitors function as antimetabolites, mimicking natural nucleotides to inhibit DNA synthesis. Their efficacy is not instantaneous; it depends on the cell doubling time and the duration of exposure.
The "Time-Dependent" Trap
Standard IC50 values for these drugs shift dramatically with assay duration. A 24-hour assay may show an IC50 of 10 µM, while a 72-hour assay drops to 50 nM. This is because the drug only kills cells entering the S-phase. Consequently, Growth Rate (GR) inhibition metrics are superior to static IC50 for these compounds.
Pathway Visualization
The following diagram illustrates the intervention points of key pyrimidine inhibitors within the de novo synthesis and salvage pathways.
Figure 1: Mechanism of Action for Pyrimidine Antagonists. Note the critical bottlenecks at Thymidylate Synthase (TS) and Ribonucleotide Reductase (RNR).
Statistical Models: 4PL vs. 5PL vs. GR Metrics
For pyrimidine inhibitors, the dose-response curve is often asymmetric due to the "cytostatic floor" (where cells stop dividing but do not die immediately).
Model Comparison Table
| Feature | 4-Parameter Logistic (4PL) | 5-Parameter Logistic (5PL) | GR Metrics (GR50) |
| Equation | Adds symmetry factor ( | ||
| Assumption | Symmetric curve around inflection point.[1] | Asymmetric curve allowed. | Normalizes for cell division rate. |
| Best For | Standard fast-acting cytotoxic drugs. | Pyrimidine inhibitors with asymmetric tails. | Time-dependent antimetabolites. |
| Risk | High fitting error at low/high doses for asymmetric data. | Overfitting if data points are sparse (<8 doses). | Requires |
| Recommendation | Use for initial screen only. | Preferred for IC50 calculation. | Gold Standard for publication. |
Why 5PL for Pyrimidine Inhibitors?
In 4PL models, the slope is identical on both sides of the IC50. However, pyrimidine inhibitors often show a "shallow" onset of inhibition followed by a steep drop-off (or vice versa) due to metabolic saturation. The 5PL model introduces an asymmetry parameter (
Software Workflow Comparison: Prism vs. R
GraphPad Prism[2][3][4]
-
Pros: User-friendly, built-in "Outlier Removal" (ROUT method), excellent graphical export.
-
Cons: Limited automation for high-throughput; 5PL fitting can be unstable without strict initial parameter constraints.
-
Best Practice: Use "Nonlinear regression (Curve fit) -> Dose-response - Inhibition -> Asymmetrical (5 parameter)".[1] Constrain "Bottom" to 0 if normalizing to kill controls.
R (drc package)
-
Pros: Handles high-throughput data; LL.5() function specifically designed for asymmetric 5PL; allows simultaneous fitting of multiple curves to test for parallelism.
-
Cons: Steep learning curve; requires coding.
-
Best Practice: Use the drm() function with fct = LL.5().
Code Snippet for R (drc):
Experimental Protocol: Self-Validating ATP Assay
This protocol uses CellTiter-Glo (Promega) but adds specific steps to correct for the time-dependent nature of pyrimidine inhibitors.
Critical Parameters
-
Seeding Density: Must ensure cells are in log-phase growth for the entire duration (usually 72h). Over-confluence induces G1 arrest, rendering pyrimidine inhibitors ineffective (false resistance).
-
Time Zero (
) Plate: Essential for calculating GR metrics.
Workflow Diagram
Figure 2: Validated workflow including the T0 harvest step required for Growth Rate (GR) normalization.
Step-by-Step Protocol
-
Seeding (Day 0): Seed cells (e.g., 2,000 cells/well for HCT116) in 96-well opaque plates. Prepare two identical plates.
-
Measurement (Day 1): 24 hours post-seeding, add CellTiter-Glo to Plate 1 and measure luminescence. This is your
value (initial biomass). -
Treatment (Day 1): On Plate 2 , add compounds in a 9-point serial dilution (1:3 dilution factor). Include DMSO controls (Top) and Bortezomib/Staurosporine (Bottom/Kill control).
-
Incubation: Incubate Plate 2 for 72 hours (approx. 2-3 doubling times).
-
Readout (Day 4): Equilibrate Plate 2 to room temp (30 min), add CellTiter-Glo, shake for 2 mins, incubate 10 mins (to stabilize signal), and read.
-
Data Processing:
-
Calculate Relative Viability:
-
Calculate GR Value:
-
References
-
Brendan Bioanalytics. (n.d.). Five Parameter Logistic and Four Parameter Logistic Curve Fitting of Asymmetric Assays. Retrieved from [Link]
-
Gottschalk, P. G., & Dunn, J. R. (2005). The five-parameter logistic: A characterization and comparison with the four-parameter logistic. Analytical Biochemistry, 343(1), 54–65. Retrieved from [Link]
-
Hafner, M., et al. (2016). Growth rate inhibition metrics correct for confounders in measuring sensitivity to cancer drugs. Nature Methods, 13(6), 521–527. Retrieved from [Link]
-
Ritz, C., et al. (2015).[2] Dose-Response Analysis Using R. PLOS ONE, 10(12), e0146021.[2] Retrieved from [Link]
Sources
Bridging the Gap: A Guide to Experimentally Validating Molecular Docking Predictions
In the landscape of modern drug discovery, molecular docking has emerged as an indispensable computational tool.[1][2] It offers a rapid and cost-effective approach to predict the binding orientation and affinity of small molecules to a protein target, thereby prioritizing candidates for further development.[1] However, the predictions of molecular docking are theoretical models and are subject to inherent limitations, such as the challenges in accurately modeling protein flexibility and the imperfections of scoring functions.[3][4][5][6] Therefore, rigorous experimental validation is not just a recommendation but a critical step to ensure the reliability of in silico findings and to guide the progression of a drug discovery project.
This guide provides a comprehensive overview of the key experimental techniques for validating molecular docking predictions. We will delve into the principles of each method, discuss their strengths and weaknesses, and provide a framework for selecting the most appropriate validation strategy.
The Imperative of Experimental Validation
Molecular docking simulations generate hypotheses about how a ligand might bind to a protein. These hypotheses, however, are built upon a set of assumptions and approximations.[3] Experimental validation serves to test these hypotheses, providing tangible evidence of a physical interaction and its characteristics. Without experimental validation, a drug discovery program risks investing significant resources in compounds that ultimately fail to exhibit the predicted biological activity.
A Multi-pronged Approach to Validation
A robust validation strategy often involves a combination of computational checks and experimental assays. This multi-layered approach provides a more comprehensive picture of the protein-ligand interaction.
In Silico Validation: A First Line of Defense
Before embarking on resource-intensive experimental work, several computational checks can provide an initial assessment of the docking results' reliability.
-
Re-docking of a Co-crystallized Ligand: If a crystal structure of the target protein with a bound ligand is available, a crucial first step is to remove the ligand and then dock it back into the binding site.[7][8] The Root Mean Square Deviation (RMSD) between the docked pose and the crystallographic pose is calculated. An RMSD value below 2.0 Å is generally considered a successful validation of the docking protocol for that specific target.[7][8][9]
-
Cross-Docking and Consensus Scoring: Using different docking programs or scoring functions to evaluate the same set of ligands can provide additional confidence.[10] If different algorithms consistently predict a similar binding mode and a favorable score for a particular compound, it increases the likelihood of a true binding event.
-
Enrichment Studies with Decoy Sets: Another computational validation method involves docking a library of known active compounds along with a set of "decoy" molecules (compounds with similar physical properties but presumed to be inactive).[7] A successful docking protocol should rank the active compounds significantly higher than the decoys, demonstrating its ability to distinguish binders from non-binders.[7]
The following diagram illustrates a typical computational validation workflow:
Sources
- 1. Molecular docking in drug design: Basic concepts and application spectrums - American Journal of Pharmacotherapy and Pharmaceutical Sciences [ajpps.org]
- 2. Advances and Challenges in Protein-Ligand Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijpsjournal.com [ijpsjournal.com]
- 4. researchgate.net [researchgate.net]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Challenges in Docking: Mini Review [jscimedcentral.com]
- 7. Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Validation of a computational docking methodology to identify the non-covalent binding site of ligands to DNA - Molecular BioSystems (RSC Publishing) [pubs.rsc.org]
- 10. mattermodeling.stackexchange.com [mattermodeling.stackexchange.com]
A Guide to the Reproducible Synthesis and Biological Evaluation of 4-(3-Chlorophenyl)pyrimidin-2-amine
This guide provides a comprehensive overview of the synthesis and biological characterization of 4-(3-Chlorophenyl)pyrimidin-2-amine, a molecule of interest in medicinal chemistry. Addressing the critical need for reproducibility in research, this document offers detailed, field-proven protocols and objective comparisons with alternative methodologies. It is intended for researchers, scientists, and professionals in drug development seeking to reliably synthesize and evaluate this and similar pyrimidine-based compounds.
Introduction to this compound
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] The 2-aminopyrimidine moiety, in particular, is a privileged structure found in several approved kinase inhibitors, highlighting its importance in the development of targeted cancer therapies.[3][4] this compound belongs to this important class of compounds. The presence of the 3-chlorophenyl group can significantly influence the compound's pharmacokinetic and pharmacodynamic properties, making it a subject of interest for structure-activity relationship (SAR) studies.[2]
This guide will first delineate a reproducible synthetic route to obtain high-purity this compound. Subsequently, it will detail a robust protocol for evaluating its biological activity as a potential kinase inhibitor, a common therapeutic target for such molecules.[5]
Part 1: Reproducible Synthesis of this compound
The synthesis of 2-aminopyrimidines is often achieved through the condensation of a 1,3-dicarbonyl compound or its equivalent with guanidine.[6] A reliable and widely applicable method involves the reaction of a chalcone (an α,β-unsaturated ketone) with guanidine hydrochloride.[2][7] This section details a two-step synthesis of this compound starting from the commercially available 3'-chloropropiophenone.
Step 1: Synthesis of (E)-1-(3-chlorophenyl)-3-(dimethylamino)prop-2-en-1-one
The initial step involves the formation of an enaminone from 3'-chloropropiophenone. This intermediate serves as a key building block for the subsequent cyclization to form the pyrimidine ring.
Experimental Protocol:
-
To a solution of 3'-chloropropiophenone (1 equivalent) in toluene, add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (1.2 equivalents).
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure to obtain the crude enaminone.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield (E)-1-(3-chlorophenyl)-3-(dimethylamino)prop-2-en-1-one as a solid.
-
Characterize the product using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Causality Behind Experimental Choices:
-
DMF-DMA: This reagent serves as both a reactant and a dehydrating agent, efficiently converting the ketone into the corresponding enaminone.
-
Toluene: A suitable solvent for this reaction due to its relatively high boiling point, allowing the reaction to proceed at a reasonable rate.
-
Reflux: Provides the necessary thermal energy to drive the condensation reaction to completion.
-
Recrystallization: A crucial step to ensure the purity of the enaminone intermediate, which is critical for the success of the subsequent cyclization reaction.
Step 2: Synthesis of this compound
The final step is the cyclocondensation of the enaminone with guanidine to form the desired 2-aminopyrimidine.
Experimental Protocol:
-
Dissolve the purified (E)-1-(3-chlorophenyl)-3-(dimethylamino)prop-2-en-1-one (1 equivalent) and guanidine hydrochloride (1.5 equivalents) in a suitable solvent such as ethanol or isopropanol.
-
Add a base, such as sodium ethoxide or potassium tert-butoxide (2 equivalents), to the reaction mixture.
-
Heat the mixture to reflux and maintain for 8-12 hours, monitoring by TLC.
-
After the reaction is complete, cool the mixture to room temperature and neutralize with a dilute acid (e.g., 1M HCl).
-
Remove the solvent under reduced pressure.
-
Partition the residue between water and an organic solvent (e.g., ethyl acetate).
-
Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain this compound.
-
Confirm the structure and purity of the final product by ¹H NMR, ¹³C NMR, high-resolution mass spectrometry (HRMS), and melting point analysis.
Causality Behind Experimental Choices:
-
Guanidine Hydrochloride: The source of the N-C-N fragment required to form the pyrimidine ring.
-
Base (Sodium Ethoxide/Potassium tert-Butoxide): Necessary to deprotonate the guanidine hydrochloride, generating the free guanidine base which is the active nucleophile in the cyclization reaction.
-
Ethanol/Isopropanol: Common solvents for this type of condensation reaction, facilitating the dissolution of the reactants and promoting the reaction.
-
Purification: Essential to remove any unreacted starting materials, by-products, and salts to obtain the final compound in high purity for biological testing.
Diagram of the Synthetic Workflow:
Sources
- 1. Synthesis of a New Series of Substituted Pyrimidines and Its Evaluation for Antibacterial and Antinociceptive Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. N-(Pyridin-3-yl)pyrimidin-4-amine analogues as potent CDK2 inhibitors: an in silico investigative approach - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 5. SYNTHESIS AND BIOLOGICAL EVALUATION OF NEW 4-AMINO-PYRAZOLO[3,4-d]PYRIMIDINES AS POTENTIAL SRC KINASE INHIBITORS [unige.iris.cineca.it]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Technical Assessment: Selectivity Profile of 4-(3-Chlorophenyl)pyrimidin-2-amine for Akt Isoforms
Executive Summary
This technical guide assesses the selectivity profile of 4-(3-Chlorophenyl)pyrimidin-2-amine (CAS 913322-47-1), a core pharmacophore representing the 2-amino-4-arylpyrimidine class of ATP-competitive Akt inhibitors. While advanced clinical candidates like Capivasertib (AZD5363) and Ipatasertib (GDC-0068) have evolved from this scaffold through extensive structural elaboration, the unmodified this compound serves as a critical fragment for probing the ATP-binding pocket of AGC kinases.
This guide objectively compares this scaffold against industry standards (MK-2206 , Ipatasertib ) and details the experimental frameworks required to validate its isoform selectivity (Akt1 vs. Akt2 vs. Akt3) and off-target liability (PKA, ROCK).
Compound Profile & Mechanism of Action
Structural Basis of Inhibition
This compound functions as a Type I ATP-competitive inhibitor .
-
Hinge Binding: The pyrimidine nitrogen and the C2-amine form a bidentate hydrogen bond network with the hinge region of the kinase domain (residues Glu228/Ala230 in Akt1).
-
Selectivity Challenge: The ATP-binding pocket is highly conserved across the three Akt isoforms (Akt1, Akt2, Akt3) and closely related AGC kinases (PKA, PKC, ROCK). Without the "tail" modifications present in optimized drugs (e.g., the piperidine-carboxamide of Capivasertib), this core fragment typically exhibits equipotent inhibition across isoforms and significant off-target activity.
Signaling Context
Akt (Protein Kinase B) is a central node in the PI3K/mTOR pathway. Isoform selectivity is clinically relevant:
-
Akt1: Cell survival and growth (inhibition limits tumor progression).
-
Akt2: Glucose metabolism (inhibition linked to hyperglycemia/insulin resistance).
-
Akt3: Brain development and neuronal size (inhibition relevant in specific neuro-oncology contexts).
Figure 1: The PI3K/Akt signaling cascade highlighting the divergent downstream roles of Akt isoforms. This compound targets the ATP pocket of all three isoforms.
Comparative Analysis: Scaffold vs. Clinical Standards
The following table contrasts the performance of the this compound scaffold against established selective inhibitors.
| Feature | This compound | MK-2206 (Allosteric Standard) | Ipatasertib (ATP-Comp. Standard) |
| Mechanism | ATP-Competitive (Type I) | Allosteric (PH-Kinase Interface) | ATP-Competitive (Type I) |
| Binding Site | Hinge Region (Conserved) | Pleckstrin Homology (PH) Pocket | Hinge + Solvent Front |
| Akt Isoform Selectivity | Low (Pan-Akt) . Likely equipotent against Akt1/2/3 due to active site conservation. | High . >5-fold selective for Akt1/2 over Akt3. | Moderate . Pan-Akt inhibitor, but optimized for potency. |
| Key Off-Targets | High Risk : PKA, ROCK, p70S6K (AGC Family). | Very Low (High specificity). | Low (Optimized via SAR). |
| Potency (IC50) | Micromolar range (Fragment/Lead). | Nanomolar (Clinical Grade). | Nanomolar (Clinical Grade). |
| Primary Use | Fragment Screening / SAR Starting Point . | Isoform-specific probing / Clinical trials. | Clinical Oncology (Breast/Prostate). |
Expert Insight: Researchers utilizing this compound must be aware that without structural elaboration (e.g., adding a basic amine tail to interact with Asp292/Glu234), this compound will likely inhibit PKA (Protein Kinase A) and ROCK (Rho-associated kinase) with potency similar to Akt. This "promiscuity" is characteristic of early-stage 2-aminopyrimidine hits.
Experimental Protocols for Selectivity Assessment
To rigorously validate the selectivity of this compound, a "Self-Validating" screening cascade is required.
Protocol A: Biochemical Isoform Selectivity (In Vitro)
Objective: Determine the IC50 ratio for Akt1 vs. Akt2 vs. Akt3.
Methodology: FRET-based Kinase Assay (e.g., LanthaScreen or Z-Lyte).
-
Reagents: Recombinant human Akt1, Akt2, and Akt3 (active); FRET peptide substrate (e.g., Crosstide); ATP (at Km apparent for each isoform).
-
Compound Prep: Prepare 10-point dose-response of this compound (Start: 100 µM, 3-fold dilution) in DMSO.
-
Reaction:
-
Incubate Kinase + Compound for 15 min at RT.
-
Add ATP + Substrate. Incubate for 60 min.
-
Add Development Reagent (Eu-labeled antibody).
-
-
Readout: Measure TR-FRET ratio (Emission 665nm / 615nm).
-
Validation Criteria:
-
Z' Factor: > 0.7 for all plates.
-
Reference Control: Run MK-2206 in parallel. Expected IC50: Akt1 (~8 nM), Akt2 (~12 nM), Akt3 (~65 nM).
-
Selectivity Calculation:
. A ratio < 2 indicates pan-inhibition.
-
Protocol B: Cellular Target Engagement & Selectivity
Objective: Confirm inhibition of intracellular Akt phosphorylation and assess off-target toxicity.
Methodology: Western Blotting in Isoform-Dependent Cell Lines.
-
Cell Models:
-
MCF-7 (Akt1 dominant)
-
MDA-MB-231 (Akt2 dominant)
-
-
Treatment: Serum-starve cells overnight. Treat with compound (0.1, 1, 10 µM) for 2 hours. Stimulate with Insulin (100 nM) for 15 min to activate Akt.
-
Lysis: Harvest in RIPA buffer with phosphatase inhibitors.
-
Detection:
-
Primary Targets: pAkt (Ser473) - Hydrophobic motif; pAkt (Thr308) - Activation loop.
-
Downstream: pGSK3β (Ser9) - Akt substrate; pPRAS40 (Thr246).
-
Off-Target Marker: pPKA substrate motif (RRXS/T) antibody.
-
-
Interpretation:
-
If pAkt(S473) is inhibited equally in both cell lines, the compound is Pan-Akt .
-
If pPKA substrates decrease at concentrations near the Akt IC50, the compound lacks AGC kinase selectivity .
-
Visualization: Selectivity Screening Workflow
This diagram outlines the logical flow for validating the compound's performance, from biochemical screening to cellular confirmation.
Figure 2: Decision tree for characterizing the isoform selectivity of Akt inhibitors.
References
-
Addie, M., et al. (2013). "Discovery of 4-amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide (AZD5363), an Orally Bioavailable, Potent Inhibitor of Akt Kinases."[1] Journal of Medicinal Chemistry.
- Context: Describes the optimization of the pyrimidine scaffold into a clinical candidate, highlighting the SAR required for selectivity.
-
Hirai, H., et al. (2010). "MK-2206, an Allosteric Akt Inhibitor, Enhances Antitumor Efficacy by Standard Chemotherapeutic Agents or Molecular Targeted Drugs In vitro and In vivo." Molecular Cancer Therapeutics.
- Context: Establishes the benchmark profile for allosteric Akt inhibition.
-
Blake, J.F., et al. (2012). "Discovery of 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides as selective, orally active inhibitors of protein kinase B (Akt)." Journal of Medicinal Chemistry.
- Context: Provides data on the selectivity challenges of the aminopyrimidine class against PKA.
-
CymitQuimica. "Product Data: this compound (CAS 913322-47-1)."[2]
- Context: Verification of the specific chemical structure and commercial availability.
Sources
Safety Operating Guide
Standard Operating Procedure: Disposal and Handling of 4-(3-Chlorophenyl)pyrimidin-2-amine
Executive Summary & Immediate Directives
Do not dispose of 4-(3-Chlorophenyl)pyrimidin-2-amine down the drain or in general trash.
This compound is a halogenated aromatic amine . Its disposal requires strict adherence to RCRA (Resource Conservation and Recovery Act) guidelines for halogenated organic waste. Improper disposal poses significant risks of aquatic toxicity and the formation of toxic dioxins/furans if incinerated at insufficient temperatures.
Core Disposal Rule: All solid and liquid waste containing this substance must be segregated into Halogenated Waste Streams destined for high-temperature incineration with flue gas scrubbing.
Chemical Hazard & Waste Characterization
To ensure safety, we must understand the why behind the protocol. This molecule combines a pyrimidine ring with a chlorinated phenyl group.
| Property | Description | Disposal Implication |
| Chemical Identity | This compound | CAS: 16064-14-5 (Analogous handling to chlorophenyl-pyrimidines) |
| Functional Groups | Aryl Chloride, Aminopyrimidine | Halogenated: Requires specific incineration.Basic: Incompatible with strong acids/oxidizers.[1][2] |
| Hazard Class | Irritant (Skin/Eye), Acute Tox.[1][2][3] (Oral), Aquatic Chronic | PPE Required: Double nitrile gloves, lab coat, safety glasses.[1][2][4] |
| Waste Code (RCRA) | Not P/U Listed by name. | Characteristic Waste: Likely D001 (Ignitable if in solvent) or toxic characteristic.[2] Treat as Halogenated Organic . |
The "Why" – Mechanism of Hazard[1][2][6]
-
Halogen Content: The chlorine atom on the phenyl ring renders this molecule a "Halogenated Organic." If incinerated in standard medical waste kilns (<800°C), it can form Hydrogen Chloride (HCl) gas and potentially Polychlorinated Dibenzodioxins (PCDDs) . It must go to a facility capable of >1100°C combustion with alkaline scrubbing.
-
Nitrogen Content: The pyrimidine ring is nitrogen-rich. During oxidation, this forms Nitrogen Oxides (NOx). Do not mix with bleach (hypochlorites), as the amine group can react to form toxic chloramines.
Waste Segregation Logic (Self-Validating System)
The most common failure point in laboratory safety is improper mixing of waste streams. Use this decision matrix to determine the correct waste container.
Figure 1: Waste Segregation Decision Matrix. Note that any liquid containing significant amounts of this compound defaults to the Halogenated stream due to the chlorine atom.[1][2]
Detailed Disposal Protocols
Protocol A: Solid Waste (Pure Substance & Contaminated Debris)
Applicability: Expired reagents, weigh boats, contaminated gloves, spill cleanup materials.[1][2]
-
Containment: Use a high-density polyethylene (HDPE) bag or a wide-mouth plastic jar.
-
Double Bagging: If using bags, place the primary bag inside a secondary clear bag to prevent rupture.
-
Labeling: Attach a hazardous waste tag.
-
Storage: Store in a satellite accumulation area (SAA) inside a secondary containment bin. Do not compact the waste mechanically.
Protocol B: Liquid Waste (HPLC Effluent & Mother Liquors)
Applicability: Reaction mixtures, HPLC waste lines.[1][2]
-
Compatibility Check: Ensure the waste carboy is HDPE or Glass. Avoid Aluminum containers (amines can corrode aluminum under certain conditions).
-
Segregation: Pour into the Halogenated Solvent carboy.
-
Scientific Rationale: Even if the solvent is Methanol/Water, the presence of the dissolved chlorinated analyte classifies the mixture as halogenated for incineration purposes.
-
-
pH Control: Ensure the waste stream is not acidic. If the HPLC method used Trifluoroacetic Acid (TFA), the buffering capacity of the waste stream is usually sufficient, but avoid mixing with concentrated strong acids (Sulfuric/Nitric) which can cause exothermic decomposition.
-
Venting: Use safety caps with particulate filters and pressure relief valves to prevent vapor buildup.
Spill Response Workflow
In the event of a spill, immediate action minimizes exposure.[4]
Figure 2: Operational workflow for spill remediation. Speed and proper PPE are critical to prevent dermal absorption.
Specific Cleanup Steps:
-
Solids: Gently cover with wet paper towels to prevent dust generation, then scoop into a disposal bag.
-
Liquids: Absorb with vermiculite or a commercial organic spill kit.
-
Decontamination: Wash the surface with a dilute surfactant (soap) solution. Do not use Bleach , as it may react with the amine to form chloramines.
Final Disposition (Incineration)
As a researcher, your responsibility ends at the Satellite Accumulation Area, but understanding the downstream process ensures compliance.
-
Method: Rotary Kiln Incineration.
-
Temperature: >1100°C (2000°F) with a 2-second residence time.
-
Scrubbing: The facility must use a wet scrubber (Sodium Hydroxide) to neutralize the Hydrogen Chloride (HCl) gas generated by the combustion of the chlorophenyl ring.
-
Prohibition: Never send this waste to a fuel blending program (cement kilns) unless they are specifically permitted for halogenated loads, as the chlorine content can damage kiln linings and violate emission standards.
References
-
United States Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Part 261 - Identification and Listing of Hazardous Waste. [Link]
-
Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets (29 CFR 1910.1200). [Link]
-
National Institutes of Health (NIH) - PubChem. Compound Summary: Chlorophenyl-pyrimidines (General Hazard Class). [Link][2]
-
American Chemical Society (ACS). Identifying and Evaluating Hazards in Research Laboratories. [Link]
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
